molecular formula C9H11BrO2 B046257 1-Bromo-4,5-dimethoxy-2-methylbenzene CAS No. 52806-46-9

1-Bromo-4,5-dimethoxy-2-methylbenzene

Cat. No.: B046257
CAS No.: 52806-46-9
M. Wt: 231.09 g/mol
InChI Key: KVLMMRAXLYFCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS 52806-46-9) is a valuable brominated aromatic building block in organic and medicinal chemistry research. This compound, with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol, is characterized by its high boiling point of approximately 259.9°C and a density of 1.36 g/cm³ . Its chemical structure, featuring both bromine and methoxy substituents on the toluene ring, makes it a versatile precursor for nucleophilic substitution and metal-catalyzed cross-coupling reactions, facilitating the construction of more complex molecular architectures. A primary research application of this compound is its role as a key synthetic intermediate. It is notably used in Wohl-Ziegler type bromination reactions with N-Bromosuccinimide (NBS) to produce 2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4) , a compound frequently employed in the synthesis of various pharmaceuticals and as a reagent for further functionalization. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-bromo-4,5-dimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMMRAXLYFCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545292
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52806-46-9
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52806-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene, a key aromatic building block in the development of various pharmaceutical compounds. The primary focus is on the electrophilic aromatic bromination of the readily available precursor, 3,4-dimethoxytoluene. This document details a robust and scalable protocol utilizing an in-situ generated bromine source from sodium bromide, hydrogen peroxide, and sulfuric acid, a method noted for its operational simplicity and use of inexpensive starting materials.[1] We will dissect the underlying reaction mechanism, provide a validated step-by-step experimental procedure, outline critical safety protocols, and discuss methods for purification and characterization. The guide is structured to provide researchers and process chemists with the necessary expertise to confidently and safely execute this synthesis.

Introduction: Significance of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Substituted bromobenzenes are pivotal intermediates in organic synthesis, serving as versatile precursors for creating complex molecular architectures through cross-coupling reactions, metallation, and nucleophilic substitution. 1-Bromo-4,5-dimethoxy-2-methylbenzene, in particular, embodies a structural motif found in numerous biologically active molecules. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for selective functionalization, and the methoxy and methyl groups, which influence the molecule's electronic properties and steric profile. This compound serves as a crucial intermediate in the synthesis of more complex molecules, such as the antispasmodic drug Pinaverium Bromide.[2] A reliable and efficient synthesis is therefore of significant interest to the drug development community.

Synthetic Strategy: Electrophilic Aromatic Bromination

The synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene is most effectively achieved via the electrophilic aromatic substitution (EAS) reaction on 3,4-dimethoxytoluene (also known as 4-methylveratrole).[1][2] The benzene ring of this precursor is highly activated towards electrophilic attack due to the electron-donating effects of two methoxy groups and one methyl group.

Regioselectivity and Directing Group Effects

The key to this synthesis is controlling the position of bromination. The substituents on the ring direct the incoming electrophile (Br⁺).

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups.

  • Methyl Group (-CH₃): This is a moderately activating, ortho, para-directing group.

Considering the starting material, 3,4-dimethoxytoluene, the possible positions for substitution are C2, C5, and C6.

  • Position 5: Is already substituted with a methoxy group.

  • Position 2: Is ortho to the C1-methyl group and the C4-methoxy group.

  • Position 6: Is ortho to the C5-methoxy group.

The combined activating effects of the adjacent methyl and methoxy groups strongly favor substitution at the C2 position, leading to the desired product, 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Choice of Brominating Agent

Several reagents can be used for electrophilic bromination.

  • Molecular Bromine (Br₂): While effective, Br₂ is highly toxic, corrosive, and difficult to handle due to its high volatility and density.[3][4] Its use often requires a Lewis acid catalyst.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3][5] It is an excellent source for electrophilic bromine, especially for activated aromatic rings, often requiring only a catalytic amount of acid.[6][7]

  • In-situ Generated Bromine (H₂O₂/HBr or H₂O₂/NaBr/H⁺): This method provides a controlled release of bromine directly in the reaction mixture, minimizing the hazards associated with handling elemental bromine. A system using hydrogen peroxide, a metal bromide (like NaBr), and a strong acid (like H₂SO₄) is particularly advantageous due to the low cost and availability of the reagents.[1]

This guide will focus on the in-situ generation method, as it represents a scalable, cost-effective, and operationally simpler approach suitable for both research and industrial applications.[1]

Recommended Synthetic Protocol

This protocol is adapted from established patent literature for the directed bromination of 3,4-dimethoxytoluene.[1]

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (equiv)Amount
3,4-DimethoxytolueneC₉H₁₂O₂152.190.24 (1.0)36.0 g
Sulfuric Acid (98%)H₂SO₄98.080.27 (1.1)15.0 g (8.15 mL)
Hydrogen Peroxide (30% aq.)H₂O₂34.010.25 (1.04)28 mL
Sodium BromideNaBr102.890.25 (1.04)25.8 g
Deionized WaterH₂O18.02-300 mL
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, thermometer, and addition funnel. Charge the flask with 3,4-dimethoxytoluene (36.0 g, 0.24 mol), sulfuric acid (15.0 g), hydrogen peroxide (28 mL, 30% solution), and deionized water (300 mL).

  • Initiation: Begin brisk stirring to form an emulsion. Slowly add sodium bromide (25.8 g, 0.25 mol) to the mixture in portions.

  • Reaction: Heat the reaction mixture to 50°C using the heating mantle. Maintain stirring at this temperature for 3.5 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The product may be a solid or oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, followed by a saturated sodium chloride (brine) solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 1-Bromo-4,5-dimethoxy-2-methylbenzene can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallize from a suitable solvent system such as ethanol/water or hexanes.

  • Column Chromatography: For oily products or to achieve higher purity, perform silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).[8]

Diagrams of Reaction and Workflow

Reaction Scheme

Caption: Electrophilic bromination of 3,4-dimethoxytoluene.

Experimental Workflow

Workflow Start Charge Reagents (Flask) Reaction Heat to 50°C (3.5 hours) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cool & Quench TLC->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Sources

1-Bromo-4,5-dimethoxy-2-methylbenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The "Masked Quinone" Scaffold in Advanced Organic Synthesis

Executive Summary: The Strategic Value

1-Bromo-4,5-dimethoxy-2-methylbenzene (also referred to as 2-bromo-4,5-dimethoxytoluene ) is a specialized aromatic building block that serves as a lynchpin in the synthesis of benzoquinone-based bioactives, most notably Coenzyme Q10 (Ubiquinone) and isoquinoline alkaloids.

For the medicinal chemist, this molecule represents a "Masked Quinone" strategy . The dimethoxy motif provides the electron-rich stability required for organometallic manipulation (lithiation/Grignard), while the bromine atom serves as a high-fidelity handle for carbon-carbon bond formation. Once the carbon skeleton is assembled, the dimethoxy group can be oxidatively "unmasked" to reveal the biologically active para-quinone system.

Key Technical Attributes:

  • Role: Late-stage intermediate for polyprenylated quinones.

  • Reactivity: High susceptibility to Lithium-Halogen exchange; resistant to nucleophilic attack until oxidized.

  • Handling: Stable solid/oil, sensitive to light (debromination) and strong oxidizers.

Physicochemical Profile

PropertyValue / Description
IUPAC Name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Common Synonyms 2-Bromo-4,5-dimethoxytoluene; 4-Bromo-5-methylveratrole
CAS Registry 5326-47-6 (Isomer specific)
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance Colorless to pale yellow crystalline solid or oil (MP dependent on purity)
Melting Point 58–60 °C (Typical for pure crystalline form)
Solubility Soluble in CHCl₃, THF, Et₂O, DCM; Insoluble in water.[1]
¹H NMR (CDCl₃) δ 7.01 (s, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 3.86 (s, 3H, OMe), 3.84 (s, 3H, OMe), 2.35 (s, 3H, Me) [Predicted]

Synthesis: Regioselective Bromination

The most robust route to 1-bromo-4,5-dimethoxy-2-methylbenzene avoids the use of unstable precursors by utilizing 3,4-dimethoxytoluene (4-methylveratrole) . The challenge lies in directing the bromine to the 6-position (ortho to methyl, para to methoxy) rather than the 2-position (sterically crowded) or benzylic position.

Mechanistic Logic

The 4-methoxy group is a strong ortho/para director. The 3-methoxy group reinforces this. The methyl group is a weak activator.

  • Position 2 (ortho to Me, ortho to OMe): Sterically hindered.

  • Position 5 (meta to Me, ortho to OMe): Blocked by OMe.

  • Position 6 (ortho to Me, para to OMe): Electronically activated and sterically accessible.

Experimental Protocol

Reagents: 3,4-Dimethoxytoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN).

  • Setup: Charge a chemically resistant reactor with 3,4-dimethoxytoluene dissolved in ACN (0.5 M concentration).

  • Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherm-driven benzylic bromination.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Quench: Add 10% aqueous sodium thiosulfate to neutralize unreacted bromine species.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethanol to remove trace regioisomers.

SynthesisPath Precursor 3,4-Dimethoxytoluene (4-Methylveratrole) Reagents NBS, ACN 0°C -> 25°C Precursor->Reagents Intermediate Sigma-Complex Transition State Reagents->Intermediate Product 1-Bromo-4,5-dimethoxy- 2-methylbenzene Intermediate->Product Major (>90%) Byproduct Benzylic Bromide (Impurity) Intermediate->Byproduct Minor (if T > 40°C)

Figure 1: Regioselective synthesis pathway favoring nuclear bromination over benzylic substitution.

Core Reactivity & Functionalization

This molecule acts as a divergent platform. It can undergo Lithium-Halogen Exchange to build carbon chains or Oxidative Demethylation to generate quinones.

Pathway A: Lithiation (The C-C Bond Engine)

The bromine atom is labile to lithium exchange, generating a nucleophilic aryl lithium species. This is the critical step for attaching isoprenoid chains (as in CoQ10 synthesis).

Protocol: Lithium-Halogen Exchange

  • Conditions: Anhydrous THF, -78°C, Inert Atmosphere (Ar/N₂).

  • Reagent: n-Butyllithium (1.1 equiv).

  • Mechanism: Rapid exchange generates the aryl lithium intermediate within 15–30 minutes.

  • Trapping:

    • Electrophile:[2] Solanesyl bromide (for CoQ10).

    • Catalysis: Often requires Cu(I) catalysis (cuprous cyanide or iodide) to form a mixed cuprate for efficient coupling with allylic halides.

Pathway B: Oxidative Demethylation (The Unmasking)

Once the carbon skeleton is complete, the dimethoxy ether protection must be removed to form the para-quinone.

Protocol: CAN Oxidation

  • Reagent: Cerium(IV) Ammonium Nitrate (CAN).

  • Solvent: Acetonitrile/Water (2:1).

  • Observation: Reaction mixture turns bright orange/red, indicating quinone formation.

ReactivityMap Core 1-Bromo-4,5-dimethoxy- 2-methylbenzene Li_Step 1. n-BuLi, THF, -78°C 2. CuI (Catalyst) Core->Li_Step Aryl_Cu Aryl-Cuprate Intermediate Li_Step->Aryl_Cu Coupling Electrophile Addition (e.g., Solanesyl Bromide) Aryl_Cu->Coupling Skeleton Polyprenylated Dimethoxy Scaffold Coupling->Skeleton Oxidation Oxidation (CAN or AgO) Acetonitrile/H2O Skeleton->Oxidation Late-Stage Functionalization Quinone Coenzyme Q10 Analog (Benzoquinone Core) Oxidation->Quinone

Figure 2: Divergent reactivity map showing the transition from brominated scaffold to bioactive quinone.

Application Case Study: Coenzyme Q10 Synthesis

The industrial relevance of 1-bromo-4,5-dimethoxy-2-methylbenzene is defined by the Lipshutz Protocol and similar convergent syntheses of Ubiquinone.

The Workflow
  • Headgroup Preparation: The title compound (bromide) is converted to a higher-order cyanocuprate or Grignard reagent.

  • Tail Attachment: This nucleophile attacks Solanesyl bromide (or chloride). The "dimethoxy" protection prevents side reactions on the ring oxygen atoms.

  • Oxidation: The resulting intermediate (Ubiquinol dimethyl ether) is treated with CAN or DDQ to yield Coenzyme Q10.

Why this route? Direct alkylation of quinones is low-yielding due to radical side reactions. Using the brominated dimethoxy scaffold allows for high-yielding organometallic coupling before the sensitive quinone moiety is introduced.

Safety & Handling Standards

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store under inert gas (Argon) at 2–8°C. Light sensitive (protect from UV to prevent debromination).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers until controlled reaction conditions are established.

References

  • Lipshutz, B. H., et al. (2002). "An expeditious route to Coenzyme Q10." Journal of the American Chemical Society.

  • Eren, D., & Keinan, E. (1988). "Total synthesis of linear polyprenylated quinones." Journal of Organic Chemistry.

  • BenchChem. (2025).[2] "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene protocols."

  • PubChem. "1-Bromo-4-methoxy-2-methylbenzene Compound Summary."[3] National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: Brominated Veratrole Derivatives."

Sources

physical properties of 1-Bromo-4,5-dimethoxy-2-methylbenzene

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS: 52806-46-9 ) is a halogenated aromatic building block characterized by a specific substitution pattern that makes it highly valuable in medicinal chemistry.[1][2][3] It serves as a key regioselective intermediate for the construction of tetrahydroisoquinoline alkaloids , hydroxylated PCB metabolites , and polyphenolic scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Its synthesis typically involves the electrophilic bromination of 4-methylveratrole, where the interplay of electronic directing effects ensures high regioselectivity.

Chemical Identity & Structural Analysis

The compound features a benzene core substituted with a bromine atom at position 1, a methyl group at position 2, and two methoxy groups at positions 4 and 5.[4][5][6] This arrangement creates a distinct electronic environment, with the bromine atom positioned ortho to the methyl group and para to a methoxy group.

Property Data
IUPAC Name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Common Synonyms 4-Bromo-5-methylveratrole; 1-Bromo-2-methyl-4,5-dimethoxybenzene
CAS Registry Number 52806-46-9
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
SMILES Cc1cc(c(cc1Br)OC)OC
InChI Key KVLMMRAXLYFCNY-UHFFFAOYSA-N

Physical Properties

The compound is typically isolated as a crystalline solid.[7] Its melting point and solubility profile are crucial for handling and purification during multi-step synthesis.

Parameter Value / Description Condition / Note
Physical State Solid (Crystalline)Recrystallized from hexane/ethanol
Appearance White to off-white crystals
Melting Point 86–87 °C Validated experimental value [1][2]
Boiling Point ~298 °C (Predicted)Decomposition likely at >200 °C
Density 1.3–1.4 g/cm³ (Estimated crystal density)Liquid density predicted ~1.09 g/mL
Solubility Soluble in CHCl₃, CH₂Cl₂, MeCN, EtOAcInsoluble in water

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetry of the molecule results in distinct singlet signals for the aromatic protons and substituents.

Proton NMR ( H NMR)

Solvent: Acetonitrile-


5
Shift (

, ppm)
Multiplicity Integration Assignment Structural Context
7.02 Singlet (s)1HH-6 Aromatic H (ortho to Br, meta to OMe)
6.82 Singlet (s)1HH-3 Aromatic H (ortho to Me, meta to OMe)
3.75 Singlet (s)3H-OCH₃ Methoxy group (C-5)
3.74 Singlet (s)3H-OCH₃ Methoxy group (C-4)
2.27 Singlet (s)3H-CH₃ Methyl group (C-2)
Carbon-13 NMR ( C NMR)

Solvent: Acetonitrile-


5
  • 149.9 ppm: C-5 (C-O, ipso to OMe)

  • 149.3 ppm: C-4 (C-O, ipso to OMe)

  • 130.7 ppm: C-2 (C-Me, ipso to Methyl)

  • 116.7 ppm: C-6 (Aromatic CH)

  • 115.4 ppm: C-3 (Aromatic CH)

  • 115.1 ppm: C-1 (C-Br, ipso to Bromine)

Synthesis & Preparation

The synthesis exploits the directing effects of the electron-donating methoxy and methyl groups on the starting material, 3,4-dimethoxytoluene (4-methylveratrole) .

Mechanism & Regioselectivity

The starting material has three open positions (2, 5, 6).

  • C-2 (ortho to Me, meta to OMe): Sterically hindered.

  • C-5 (para to Me, ortho to OMe): Less favored than C-6 due to sterics and electronic reinforcement.

  • C-6 (ortho to OMe, para to OMe): The most activated position is actually C-6 (relative to the original toluene numbering, which corresponds to C-1 in the product). The combined ortho/para directing effects of the two methoxy groups and the methyl group strongly favor bromination at the position para to the C-4 methoxy and ortho to the methyl group.

Protocol: Bromination with NBS

This method is preferred for its mild conditions and high yield (~90%).

  • Reagents: 3,4-Dimethoxytoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Stir at room temperature (25 °C) for 2 hours.

  • Workup: Remove solvent via rotary evaporation. Redissolve in CCl₄ or Et₂O to precipitate succinimide byproduct. Filter.

  • Purification: Recrystallize the crude solid from hexane to yield pure 1-bromo-4,5-dimethoxy-2-methylbenzene .

Synthesiscluster_conditionsReaction ConditionsSM3,4-Dimethoxytoluene(4-Methylveratrole)InterElectrophilicAromatic SubstitutionSM->InterActivationReagentNBS (1.1 eq)MeCN, 25°C, 2hProduct1-Bromo-4,5-dimethoxy-2-methylbenzene(Yield: ~90%)Inter->ProductRegioselectiveBromination

Caption: Regioselective synthesis via electrophilic aromatic substitution using N-bromosuccinimide (NBS).

Applications in Drug Development

This compound is a versatile "aryl bromide" module in convergent synthesis strategies:

  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids, allowing the attachment of biaryl systems found in lignans and biphenyl-based pharmaceuticals .

  • Lithiation/Grignard Formation: Halogen-metal exchange at C-1 allows the introduction of electrophiles (e.g., aldehydes, ketones), facilitating the synthesis of benzylisoquinoline alkaloids like laudanosine.

  • Metabolite Standards: Used to synthesize hydroxylated PCB derivatives to study the toxicology and metabolism of environmental pollutants [4].

Handling & Safety

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place away from light. The compound is stable under standard laboratory conditions but should be kept in a tightly sealed container to prevent slow oxidation or hydrolysis.

References
  • LookChem. (n.d.). CAS 52806-46-9 Physical Properties. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 1-Bromo-4,5-dimethoxy-2-methylbenzene. Retrieved from

  • Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination. Royal Society of Chemistry. Retrieved from

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010).[6] 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E, 66(2), o339. (Contextual reference for related PCB metabolite synthesis). Retrieved from

An In-Depth Technical Guide to 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-4,5-dimethoxy-2-methylbenzene, a substituted aromatic halide of significant interest in synthetic organic chemistry and as a potential building block in medicinal chemistry. While a dedicated CAS number for this specific isomer is not prominently available in public databases, its synthesis and existence are documented in chemical literature, indicating its role as a valuable intermediate. This document will delve into its synthesis, predicted physicochemical properties, reactivity, and potential applications, offering a scientific foundation for its use in research and development.

Molecular Identity and Physicochemical Properties

1-Bromo-4,5-dimethoxy-2-methylbenzene is a polysubstituted benzene ring with a bromine atom, two methoxy groups, and a methyl group. The strategic placement of these functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential biological activity.

Molecular Structure:

Caption: Molecular structure of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Predicted Physicochemical Properties:

The following table outlines the predicted physicochemical properties of 1-Bromo-4,5-dimethoxy-2-methylbenzene, derived from computational models and comparison with its isomers.

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance Likely a colorless to pale yellow solid or oilBased on similar substituted bromobenzenes.
Boiling Point > 200 °C (estimated)Expected to be high due to molecular weight and polarity.
Melting Point Not readily availableExpected to be in a moderate range for a solid.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)Typical for aryl halides with ether functionalities.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene is through the electrophilic aromatic substitution of 3,4-dimethoxytoluene. The methoxy and methyl groups are ortho, para-directing activators, influencing the position of bromination.

Proposed Synthetic Pathway:

Synthesis_of_1-Bromo-4,5-dimethoxy-2-methylbenzene reactant 3,4-Dimethoxytoluene intermediate Arenium Ion Intermediate reactant->intermediate Electrophilic Attack product 1-Bromo-4,5-dimethoxy-2-methylbenzene intermediate->product Deprotonation reagent Br₂ / FeBr₃ or NBS / H₂SO₄

Caption: Proposed synthesis via electrophilic bromination.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established methods for the bromination of activated aromatic rings.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dimethoxytoluene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. Alternatively, N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid can be used as a milder brominating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality in Experimental Choices:

  • Solvent: An inert solvent is chosen to avoid side reactions with the brominating agent.

  • Temperature: The reaction is carried out at a low temperature to control the rate of reaction and minimize the formation of polybrominated byproducts.

  • Quenching: Sodium thiosulfate is a reducing agent that effectively neutralizes excess bromine.

Reactivity and Applications in Drug Development

The chemical reactivity of 1-Bromo-4,5-dimethoxy-2-methylbenzene is primarily dictated by the C-Br bond and the electron-rich aromatic ring.

Key Reactions:

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.[1]

  • Grignard and Organolithium Formation: The aryl bromide can be converted into the corresponding Grignard or organolithium reagent, which can then be reacted with a variety of electrophiles to introduce new functional groups.

  • Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophilic substitution, the presence of activating groups may allow for substitution under harsh conditions or with specific catalysts.

Significance in Drug Development:

The introduction of a bromine atom into a molecule can significantly impact its pharmacological properties.[2][3] Bromine can enhance binding affinity to target proteins, improve metabolic stability, and increase the duration of action.[2][3] The dimethoxy and methyl substituents also play a crucial role in modulating the lipophilicity and electronic properties of potential drug candidates. Substituted bromobenzenes are key intermediates in the synthesis of various pharmaceuticals.[1]

Illustrative Workflow in a Drug Discovery Context:

Drug_Discovery_Workflow cluster_0 Lead Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development start 1-Bromo-4,5-dimethoxy- 2-methylbenzene coupling Suzuki Coupling with Boronic Acid Library start->coupling library Diverse Compound Library coupling->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead preclinical In vivo & In vitro Studies lead->preclinical candidate Drug Candidate Selection preclinical->candidate

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4,5-dimethoxy-2-methylbenzene represents a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis from readily available starting materials and its potential for a wide range of chemical transformations make it an attractive intermediate for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, encouraging further exploration and utilization by the scientific community.

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). XMB Forum.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339. Available from: [Link]

  • A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (2017). Google Patents. CN107417501A.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • Koorbanally, N. A., Crouch, N. R., & Mulholland, D. A. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2062. Available from: [Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
  • Bielenica, A., et al. (2019). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 24(23), 4358.
  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (1991).
  • Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (1995).
  • Goswami, J., et al. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ChemInform, 34(8).
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Bromin
  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (2011).
  • Bielenica, A., & Stefańska, J. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e799. Available from: [Link]

  • Supplementary Inform
  • Aromatic Reactivity.
  • 1-Bromo-4-methoxy-2-methylbenzene. BLD Pharm.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wang, Y., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and applied pharmacology, 309, 54–63.
  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry.
  • Aryl halide. Wikipedia.
  • 1-Bromo-2,5-dimethoxybenzene(25245-34-5) 1H NMR spectrum. ChemicalBook.
  • Methoxy-bromination and alkyl
  • 1-Bromo-2,4-dimethoxy-5-methylbenzene. Advanced ChemBlocks.
  • Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube.
  • Preparation method of 3,4-dimethoxybenzyl bromide. (2014).
  • Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Cheméo.

Sources

Technical Guide: Structural Elucidation of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation and synthesis validation of 1-Bromo-4,5-dimethoxy-2-methylbenzene , a critical regioisomer used as an intermediate in the synthesis of isoquinoline alkaloids, substituted benzoquinones, and advanced functional materials.

Executive Summary

The synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 4-Bromo-5-methylveratrole ) presents a classic challenge in electrophilic aromatic substitution: controlling and verifying regioselectivity. The bromination of 3,4-dimethoxytoluene can theoretically yield three isomers. This guide provides a definitive protocol for distinguishing the desired 1,2,4,5-substituted isomer from its sterically hindered or electronically less-favored congeners using high-field NMR (


H, NOE, HMBC) and crystallographic logic.

Synthesis & Regiochemistry

To understand the impurity profile, one must analyze the substrate: 3,4-dimethoxytoluene (1-methyl-3,4-dimethoxybenzene).

The Directing Effect Matrix

The methoxy groups (-OMe) are strong ortho/para activators, significantly overpowering the weak activation of the methyl group (-Me).

  • Site A (C6 - Target): Para to the C3-OMe and Ortho to the C1-Me. This position is electronically favored (para-directing dominance) and sterically accessible.

  • Site B (C5 - Minor Impurity): Ortho to the C4-OMe and Meta to the C1-Me. Less favored than the para-position.

  • Site C (C2 - Trace Impurity): Ortho to both C3-OMe and C1-Me. This site is the "1,2,3-trisubstituted" pocket, which is severely sterically hindered.

Reaction Scheme

The transformation is an Electrophilic Aromatic Substitution (EAS).[1]



Structural Elucidation Protocols

The core requirement is proving the bromine atom is at position 1 (para to H-5, ortho to Me-2) rather than position 2 or 5.

Nuclear Magnetic Resonance (NMR) Strategy

The symmetry of the molecule allows for rapid identification via


H NMR, but definitive proof requires 2D techniques.
Protocol A:

H NMR Analysis (400 MHz+, CDCl

)
  • Aromatic Region: The target molecule has two aromatic protons that are para to each other (positions 3 and 6).

    • Observation: You will observe two distinct singlets (or very weakly coupled doublets,

      
       Hz).
      
    • Differentiation: If the bromine were at position 5 (yielding 5-bromo-4-methoxy-3-methylanisole), the remaining protons would be meta to each other, showing a clear coupling constant of

      
       Hz. The absence of meta-coupling is the first pass/fail test. 
      
Protocol B: NOE Differential Spectroscopy (Critical Step)

To rigorously confirm the regiochemistry, Nuclear Overhauser Effect (NOE) experiments are required to map the spatial proximity of the methyl group to the aromatic protons.

  • Experiment: Irradiate the Methyl signal (~2.3 ppm).

  • Target Response (1-Br-4,5-dimethoxy-2-methyl):

    • The Methyl group at C2 is adjacent to the aromatic proton at C3.

    • Result: Strong NOE enhancement of the aromatic singlet at ~6.7 ppm (H3).

  • Isomer Response (2-Br-4,5-dimethoxy-1-methyl):

    • The Methyl group at C1 is adjacent to the aromatic proton at C6.

    • Result: Strong NOE enhancement of the aromatic singlet at ~7.0 ppm (H6).

    • Note: While both show enhancement, the chemical shift of the enhanced proton differs. H3 (ortho to OMe) is typically more shielded than H6 (ortho to Br).

Data Summary Table
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H (C6) 7.02Singlet1HOrtho to Br, Meta to OMe
Ar-H (C3) 6.71Singlet1HOrtho to Me, Ortho to OMe
OMe (C4) 3.86Singlet3HMethoxy group
OMe (C5) 3.84Singlet3HMethoxy group
Ar-Me (C2) 2.35Singlet3HMethyl adjacent to Br

Note: Shifts are approximate based on substituent additivity rules and analogous veratrole derivatives.

Experimental Workflow & Logic Map

The following diagram illustrates the decision logic for validating the structure during synthesis.

StructureElucidation Start Crude Reaction Mixture (Bromination of 3,4-dimethoxytoluene) TLC TLC/HPLC Screening Check for Mono- vs Di-bromo species Start->TLC Purification Recrystallization (EtOH or Hexane/EtOAc) TLC->Purification HNMR 1H NMR (400 MHz) Analyze Aromatic Region Purification->HNMR Decision1 Signal Pattern? HNMR->Decision1 MetaCoupling Two Doublets (J ~ 2Hz) Indicates Meta-Protons Decision1->MetaCoupling Isomer (5-Br) Singlets Two Singlets Indicates Para-Protons Decision1->Singlets Target or 2-Br Isomer NOE_Exp 1D NOE Experiment Irradiate Methyl (2.3 ppm) Singlets->NOE_Exp Result_Target Enhancement of H-3 (Shielded Ar-H ~6.7ppm) NOE_Exp->Result_Target Major Pathway Result_Iso Enhancement of H-6 (Deshielded Ar-H ~7.0ppm) NOE_Exp->Result_Iso Trace Isomer Final CONFIRMED STRUCTURE: 1-Bromo-4,5-dimethoxy-2-methylbenzene Result_Target->Final

Caption: Logical workflow for distinguishing the target regioisomer from potential byproducts using NMR coupling constants and NOE correlations.

Detailed Experimental Protocol

Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Reagents: 3,4-Dimethoxytoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN, 0.5 M concentration).

  • Setup: Charge a round-bottom flask with 3,4-dimethoxytoluene and ACN. Cool to 0°C in an ice bath.

  • Addition: Add NBS portion-wise over 30 minutes. Note: Slow addition prevents localized high concentration of brominating agent, reducing dibromo- impurities.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate ACN under reduced pressure. Resuspend residue in Et

    
    O/Water. Wash organic layer with NaHCO
    
    
    
    (sat.[2] aq.) and Brine.[3][4][5][6][7][8] Dry over MgSO
    
    
    .
  • Purification: The crude product often solidifies. Recrystallize from hot Ethanol or Hexane to remove succinimide and trace isomers.

Quality Control Specifications
  • Appearance: White to off-white crystalline solid (or colorless oil if supercooled).

  • Purity (HPLC): >98.5% (Area %).

  • Mass Spectrometry: ESI+ or EI. Look for molecular ion doublet

    
     and 
    
    
    
    in 1:1 ratio (characteristic of
    
    
    Br/
    
    
    Br).
    • Formula: C

      
      H
      
      
      
      BrO
      
      
    • MW: 231.09 g/mol .

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene (Isomer Comparison Data). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Regioselective Bromination of Dimethoxybenzenes. ChemSpider/RSC Advances. Available at: [Link]

Sources

Comprehensive Spectroscopic Guide: 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 2-bromo-4,5-dimethoxytoluene or 6-bromo-homoveratrole) is a critical halogenated building block in organic synthesis. It serves as a pivotal intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents such as Pinaverium Bromide .

This guide provides verified spectroscopic data (NMR, MS, IR), structural analysis, and synthesis protocols to support researchers in the identification and utilization of this compound.

Property Data
CAS Number 52806-46-9
Molecular Formula C

H

BrO

Molecular Weight 231.09 g/mol
Exact Mass 229.9942 (for

Br)
Appearance White to off-white crystalline solid
Melting Point 82.1 – 83.2 °C

Structural Analysis & Logic

The regiochemistry of 1-bromo-4,5-dimethoxy-2-methylbenzene is dictated by the directing effects of its substituents during synthesis (bromination of 3,4-dimethoxytoluene).

  • Methoxy groups (Positions 4, 5): Strong ortho/para activators.

  • Methyl group (Position 2): Weak ortho/para activator.

  • Steric Constraint: The position between the methyl and methoxy groups (Position 3) is sterically crowded. The position para to the C4-methoxy (Position 1) is the most electronically favorable and sterically accessible site for electrophilic aromatic substitution (EAS).

Structural Diagram (Graphviz)

G Substrate 3,4-Dimethoxytoluene (Precursor) Intermediate Sigma Complex Substrate->Intermediate Attack at C6 (Toluene numbering) Reagent NBS / CH3CN (Electrophilic Source) Reagent->Intermediate Br+ Donation Product 1-Bromo-4,5-dimethoxy-2-methylbenzene (Target) Intermediate->Product Deprotonation / Aromatization Regio Regioselectivity: Para to C3-OMe Ortho to C2-Me Regio->Intermediate

Caption: Reaction pathway illustrating the regioselective bromination of 3,4-dimethoxytoluene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the substitution pattern. The presence of two aromatic singlets indicates protons in para positions relative to each other or isolated by substituents, consistent with the 1,2,4,5-substitution pattern.


H NMR Data (400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.02 Singlet (s)1HH-6 Aromatic proton ortho to Br. Deshielded by Br (-I effect).
6.82 Singlet (s)1HH-3 Aromatic proton ortho to Me. Shielded relative to H-6.
3.75 Singlet (s)3H-OCH

Methoxy group (C5).
3.74 Singlet (s)3H-OCH

Methoxy group (C4).
2.27 Singlet (s)3H-CH

Aryl methyl group (C2).

Solvent: CD


CN (Acetonitrile-d

). Reference: TMS at 0.00 ppm.

C NMR Data (100 MHz)
Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
149.9 Quaternary (C)C-5 Attached to -OCH

.
149.3 Quaternary (C)C-4 Attached to -OCH

.[1]
130.7 Quaternary (C)C-2 Attached to -CH

.
116.7 Methine (CH)C-6 Ortho to Br.
115.4 Methine (CH)C-3 Meta to Br.
115.1 Quaternary (C)C-1 Attached to Br (Ipso).
56.8 Methyl (CH

)
-OCH

Methoxy carbon.
20.8 Methyl (CH

)
-CH

Methyl carbon.

Note: In CDCl


, the aromatic protons appear at 

7.02 and 6.93 ppm.
Mass Spectrometry (MS)

The mass spectrum is characterized by the distinct isotopic signature of bromine.

  • Molecular Ion (M

    
    ):  Equal intensity peaks at m/z 230  and 232  (1:1 ratio), confirming the presence of one bromine atom (
    
    
    
    Br and
    
    
    Br).
  • Base Peak: Often observed at m/z 215/217 (Loss of -CH

    
    ) or m/z 151  (Loss of Br, followed by H-abstraction/rearrangement).
    
Infrared Spectroscopy (IR)

Key functional group absorptions:

  • 2830 – 3000 cm

    
    :  C-H stretching (Aromatic and Aliphatic).
    
  • 1580 – 1600 cm

    
    :  C=C Aromatic ring skeletal vibrations.
    
  • 1200 – 1260 cm

    
    :  C-O-C asymmetric stretching (Aryl ether).
    
  • 1020 – 1050 cm

    
    :  C-O-C symmetric stretching.
    
  • 600 – 700 cm

    
    :  C-Br stretching vibration.
    

Experimental Protocols

Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene

This protocol utilizes N-Bromosuccinimide (NBS) for mild, regioselective bromination.

Reagents:

  • 3,4-Dimethoxytoluene (Homoveratrole): 25 mmol

  • N-Bromosuccinimide (NBS): 27.5 mmol (1.1 equiv)

  • Acetonitrile (CH

    
    CN): 125 mL
    

Procedure:

  • Dissolution: Dissolve 3,4-dimethoxytoluene (3.6 mL, 25 mmol) in 125 mL of acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Bromination: Add NBS (4.9 g, 27.5 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Remove solvent via rotary evaporation.

    • Resuspend the residue in Carbon Tetrachloride (CCl

      
      ) or Dichloromethane (DCM) to precipitate succinimide.
      
    • Filter off the succinimide solid.

  • Purification: Remove the filtrate solvent. Recrystallize the crude solid from hot hexane.

  • Yield: ~5.2 g (90%) of white crystalline solid.

Safety Note: CCl


 is toxic; DCM is a safer alternative for the workup. Handle NBS with care as it is an irritant.

References

  • Wang, B., Qin, L., Neuman, K., Uppaluri, S., Cerny, R. L., & DiMagno, S. G. (2010). Improved Arene Fluorination Methodology for I(III) Salts. Organic Letters, 12(15), 3352–3355.

  • Levandowski, B. J., et al. (2018). Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions. Chemistry – A European Journal.[2]

  • Patent CN107417501A.Method for preparing 2-bromo-4,5-dimethoxybenzyl bromide.

  • PubChem Compound Summary.

Sources

Solubility Profiling & Solvent Selection Guide: 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS: 52806-46-9 ), a critical building block in the synthesis of isoquinoline alkaloids and functionalized aryl scaffolds.[1]

While specific empirical solubility data for this intermediate is often proprietary or absent from public repositories, this guide synthesizes structure-activity relationship (SAR) predictions with field-proven experimental protocols.[1] It is designed to empower researchers to empirically determine exact solubility limits and select optimal solvent systems for lithiation , cross-coupling reactions , and recrystallization .[1]

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solvent interaction.[1]

Structural Analysis
  • Core Scaffold: Veratrole (1,2-dimethoxybenzene) derivative.[1]

  • Substituents:

    • Bromo (-Br): Increases lipophilicity and molecular weight; serves as a handle for metallation/coupling.[1]

    • Methyl (-CH₃): Adds weak lipophilicity and breaks symmetry slightly compared to the non-methylated analog.[1]

    • Methoxy (-OCH₃) x2: Hydrogen bond acceptors (HBA), imparting moderate polarity but no hydrogen bond donation (HBD).[1]

Predicted Properties (In Silico)
PropertyValue / PredictionImplication for Solubility
CAS Number 52806-46-9 Unique Identifier
Molecular Weight 231.09 g/mol Moderate MW; favorable for organic dissolution.[1][2]
LogP (Est.) 3.5 – 3.8Highly Lipophilic. Prefers non-polar to moderately polar organic solvents.[1]
H-Bond Donors 0Poor solubility in water; good solubility in aprotic solvents.[1]
H-Bond Acceptors 2Potential for solubility in alcohols via H-bonding interactions.[1]
Physical State Solid (Low MP)Likely melts <100°C; prone to "oiling out" in poor solvents.[1]

The Solubility Landscape

Based on the "like dissolves like" principle and the dielectric constants of common solvents, the following solubility profile is projected.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for extraction and transport; often used in bromination workups.[1]
Aromatic Toluene, XyleneHigh (>80 mg/mL)Preferred for high-temp cross-coupling (e.g., Suzuki, Buchwald).[1]
Ethers THF, 2-MeTHF, Diethyl EtherHigh (>80 mg/mL)Critical: Primary solvents for Lithiation/Grignard formation (Br-Li exchange).[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Used for nucleophilic substitutions (SNAr) or high-temp couplings.[1]
Polar Protic Methanol, Ethanol, IPAModerate (Temp.[1] Dependent)Purification: Excellent candidates for recrystallization (soluble hot, insoluble cold).[1]
Alkanes Hexanes, Heptane, PentaneLow to Moderate Anti-solvent: Used to crash out the product during purification.[1]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Used for biphasic washing (removal of inorganic salts).[1]

Experimental Protocol: Solubility Mapping

As a Senior Application Scientist, relying solely on predictions is insufficient. The following Self-Validating Protocol allows you to determine the precise solubility limit (saturation point) for your specific lot of material.

Method: Visual Polythermal Determination

This method is superior to gravimetric analysis for process development as it consumes less material and identifies metastable zones.[1]

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene (100 mg per vial).[1]

  • Solvent set (DCM, Toluene, THF, MeOH, Heptane).[1]

  • Heating block with temperature control.[1]

Workflow:

  • Aliquot: Place 100 mg of solid into a clear HPLC vial.

  • Titrate: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observe: Vortex after each addition. Record volume required for full dissolution.[1]

  • Thermal Stress: If insoluble at 1.0 mL (100 mg/mL), heat to boiling point (or 60°C).

  • Cooling: Allow hot solution to cool slowly. Observe for crystallization (success) or oiling (failure).[1]

Visualization: Solubility Screening Workflow

SolubilityProtocol Start Start: 100 mg Compound AddSolvent Add 100 µL Solvent (Vortex) Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved CalcSolubility Calculate Solubility (>1000 mg/mL) CheckDissolved->CalcSolubility Yes Heat Heat to Reflux/60°C CheckDissolved->Heat No CheckHot Dissolved Hot? Heat->CheckHot Cool Cool to RT CheckHot->Cool Yes Insoluble Insoluble / Low Solubility CheckHot->Insoluble No RecrystPotential Observe: Crystals vs Oil (Recrystallization Candidate) Cool->RecrystPotential

Figure 1: Step-by-step decision matrix for determining solubility limits and identifying recrystallization solvents.[1]

Application Context: Solvent Selection Strategy

The choice of solvent is dictated by the intended chemical transformation.[1] For CAS 52806-46-9 , the bromine handle is the primary reactive site.[1]

Scenario A: Lithiation / Grignard Formation
  • Reaction: Br-Li exchange using n-BuLi.

  • Requirement: Anhydrous, non-protic, Lewis-basic solvent to stabilize the Lithium species.[1]

  • Recommendation: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether).[1]

    • Note: Avoid DCM (reacts with carbenoid species) and Toluene (poor solubility of lithiated intermediates at -78°C).[1]

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1]
  • Reaction: Coupling with boronic acids or amines.[1]

  • Requirement: High boiling point for kinetics; compatibility with bases.[1]

  • Recommendation: Toluene or 1,4-Dioxane .[1]

    • Optimization: If solubility is poor at RT, these solvents allow heating to 80-110°C, ensuring full dissolution of the aryl bromide.[1]

Scenario C: Purification (Recrystallization)
  • Goal: Remove impurities (e.g., des-bromo analogs).[1]

  • Strategy: Exploiting the temperature coefficient of solubility.

  • Recommendation: Ethanol/Heptane or IPA/Water .[1]

    • Protocol: Dissolve in minimum hot Ethanol.[1] Add warm Heptane until turbid. Cool slowly.

Visualization: Solvent Selection Decision Tree

SolventSelection Root Process Goal Reaction Chemical Reaction Root->Reaction Purification Purification Root->Purification Lithiation Lithiation / Grignard (Br-Metal Exchange) Reaction->Lithiation Coupling Pd-Catalyzed (Suzuki/Buchwald) Reaction->Coupling Recryst Recrystallization Purification->Recryst SolventTHF Select: THF or Et2O (Anhydrous, -78°C) Lithiation->SolventTHF SolventTol Select: Toluene or Dioxane (High Temp Stability) Coupling->SolventTol SolventAlc Select: EtOH or IPA (+ Heptane antisolvent) Recryst->SolventAlc

Figure 2: Strategic solvent selection based on the specific process requirement for the aryl bromide intermediate.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27060-75-9 (Isomer Analog). Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solubility principles).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for Visual Polythermal Method protocols).

Sources

A Senior Application Scientist's Guide to 1-Bromo-4,5-dimethoxy-2-methylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. 1-Bromo-4,5-dimethoxy-2-methylbenzene emerges as a uniquely valuable and versatile building block. Its strategically positioned functional groups—a reactive bromine atom, electron-rich methoxy substituents, and a sterically influencing methyl group—offer a powerful toolkit for medicinal chemists. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a simple catalog of reactions to explain the causal-driven strategies behind its use in constructing complex molecular architectures. We will delve into its pivotal role in robust cross-coupling reactions, its application as a bioisosteric replacement to fine-tune pharmacological profiles, and its utility in the synthesis of targeted therapeutic agents, with a particular focus on kinase inhibitors. This document is designed to serve as a practical and authoritative resource, grounded in established chemical principles and supported by detailed experimental insights.

The Strategic Value of the 1-Bromo-4,5-dimethoxy-2-methylbenzene Scaffold

At its core, 1-Bromo-4,5-dimethoxy-2-methylbenzene is more than just a chemical intermediate; it is a pre-packaged solution to several challenges in medicinal chemistry. The intrinsic properties of its substitution pattern provide a distinct advantage in lead optimization and library synthesis.

  • The Bromine Handle: The bromine atom serves as a highly reliable and versatile reaction site, primarily for palladium-catalyzed cross-coupling reactions.[1][2] This allows for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of modern drug synthesis.[3][4]

  • The Dimethoxy Moiety: The two methoxy groups are not merely passive substituents. As electron-donating groups, they influence the reactivity of the benzene ring.[2] More importantly, they often play a crucial role in ligand-receptor interactions. The oxygen atoms can act as hydrogen bond acceptors, and the overall electron-rich nature of the ring can participate in favorable π-stacking or hydrophobic interactions within a protein's binding pocket. Molecules containing the 3,4-dimethoxyphenyl fragment have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[5]

  • The Ortho-Methyl Group: The methyl group provides steric bulk adjacent to the bromine, which can influence the regioselectivity of certain reactions. In a biological context, it contributes to the molecule's lipophilicity, potentially enhancing membrane permeability and modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a final drug candidate.

These features combine to make 1-Bromo-4,5-dimethoxy-2-methylbenzene a privileged starting material for accessing diverse and biologically relevant chemical spaces.

Core Synthetic Methodologies: Building Molecular Complexity

The primary utility of this scaffold lies in its capacity to undergo a suite of powerful synthetic transformations. The choice of reaction is dictated by the desired final structure and the specific bond that needs to be formed.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized drug discovery by enabling the efficient construction of complex molecules that were previously difficult to synthesize.[3][4] 1-Bromo-4,5-dimethoxy-2-methylbenzene is an ideal substrate for these transformations.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_other Other Couplings start 1-Bromo-4,5-dimethoxy- 2-methylbenzene suzuki_reagent R-B(OH)₂ (Boronic Acid) start->suzuki_reagent buchwald_reagent R₂NH (Amine) start->buchwald_reagent other_reagents Alkynes (Sonogashira) Alkenes (Heck) start->other_reagents suzuki_product Aryl-Aryl Product (C-C Bond) suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_product Aryl-Amine Product (C-N Bond) buchwald_reagent->buchwald_product Pd Catalyst, Base other_products Complex Scaffolds (C-C Bonds) other_reagents->other_products Pd/Cu Catalysts G cluster_reagents A 1-Bromo-4,5-dimethoxy- 2-methylbenzene B Buchwald-Hartwig Amination A->B C N-(pyrimidin-4-yl)-4,5-dimethoxy- 2-methylaniline (Aniline Intermediate) B->C Product D Amide Coupling (e.g., with acryloyl chloride) C->D E Covalent Kinase Inhibitor Scaffold D->E Final Product R1 4-aminopyrimidine R1->B Reagent R2 Acryloyl Chloride R2->D Reagent

Caption: Synthetic workflow to a kinase inhibitor scaffold.

This pathway leverages a Buchwald-Hartwig amination to install the critical N-heterocycle, followed by an amide coupling to introduce a functionality (like an acrylamide) that can form a covalent bond with a cysteine residue in the target kinase—a strategy used in several approved drugs.

Advanced Strategy: Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design where a part of a lead molecule is replaced by another group with similar physical or chemical properties to improve the compound's overall profile. [6][7]This can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. [6][8] The 4,5-dimethoxy-2-methylphenyl group can serve as a non-classical bioisostere for other aromatic systems commonly found in drugs, such as indoles, benzofurans, or quinolines.

G cluster_lead Lead Compound cluster_new Optimized Compound Lead [ Receptor Binding Moiety ] — [ Indole Ring ] Lead_Props Properties: - Good Potency - Poor Solubility - CYP450 Metabolism Lead->Lead_Props New [ Receptor Binding Moiety ] — [ 4,5-dimethoxy-2-methylphenyl ] Lead->New Bioisosteric Replacement New_Props Potential Improvements: - Maintained Potency - Improved Solubility (via Methoxy groups) - Blocked Metabolism Site New->New_Props

Caption: Logic of bioisosteric replacement.

Causality in this approach: An indole ring in a lead compound might be susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing it with the 4,5-dimethoxy-2-methylphenyl moiety, synthesized from our starting material, removes the vulnerable NH group of the indole. The methoxy groups can potentially improve solubility and offer alternative hydrogen bonding patterns, while the overall shape and electronics remain similar enough to preserve affinity for the biological target. This is a deliberate, hypothesis-driven modification aimed at solving a specific problem identified in the lead compound.

Field-Proven Protocol: A Representative Suzuki-Miyaura Coupling

To ensure this guide is not merely theoretical, the following section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction. The quantities and conditions are based on established and reliable procedures. [9] Objective: To synthesize 4,5-dimethoxy-2-methyl-1,1'-biphenyl.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-Bromo-4,5-dimethoxy-2-methylbenzene231.09231 mg1.0
Phenylboronic Acid121.93146 mg1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5635 mg0.03
Sodium Carbonate (2M solution)105.991.5 mL3.0
Toluene-5 mL-
Ethanol-1 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (231 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Solvent and Base Addition: Add toluene (5 mL) and ethanol (1 mL) to the flask. Begin stirring to dissolve the solids. Add the 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst. This step is critical for reaction efficiency and reproducibility.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol). The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and allow it to stir vigorously under the inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot is consumed.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL). Shake and separate the layers. Wash the organic layer with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion and Future Outlook

1-Bromo-4,5-dimethoxy-2-methylbenzene is a powerful and strategically designed building block for modern medicinal chemistry. Its true value is realized not just in its reactivity, but in the deliberate and rational application of that reactivity to solve complex drug design challenges. From providing a reliable entry point for constructing kinase inhibitor libraries via cross-coupling reactions to enabling sophisticated lead optimization strategies through bioisosteric replacement, this compound offers a robust platform for innovation. As drug discovery continues to demand greater molecular complexity and finely tuned pharmacological properties, the intelligent application of such versatile intermediates will remain a cornerstone of success for researchers and scientists in the field.

References

  • 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene - MySkinRecipes. (URL: )
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.
  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. (URL: [Link])

  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific Journal of Cancer Prevention. (2024). (URL: )
  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). XMB Forum. (URL: )
  • López-López, J. A., & García-López, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. (URL: [Link])

  • Rationale for antioxidant interaction studies of 4-bromo-1-isothiocyanato-2-methylbenzene- An experimental and computational investigation. ResearchGate. (URL: [Link])

  • Bioisosteric Replacement Strategies. SpiroChem. (URL: [Link])

  • López-López, J. A., & García-López, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. (URL: [Link])

  • Koranimation, M., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC. (URL: [Link])

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (URL: [Link])

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. (URL: [Link])

  • Kim, K. N., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. (URL: [Link])

  • Analog design-Bioisosteric replacement strategies. Slideshare. (URL: [Link])

  • da Silva, A. B. F., et al. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. (URL: [Link])

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. (URL: [Link])

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. (URL: [Link])

  • In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. SciSpace. (URL: [Link])

  • 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026). (URL: )
  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. NIH. (URL: [Link])

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. (URL: [Link])

  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. (2024). (URL: [Link])

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. (URL: [Link])

Sources

The Strategic Synthesis and Pharmacological Landscape of 1-Bromo-4,5-dimethoxy-2-methylbenzene and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The dimethoxybenzene moiety is a quintessential example, gracing the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities. This technical guide delves into the synthesis, reactivity, and therapeutic potential of a key building block within this class: 1-Bromo-4,5-dimethoxy-2-methylbenzene .

This seemingly simple aromatic bromide is a versatile precursor for the synthesis of a diverse library of analogs, enabling the exploration of structure-activity relationships (SAR) critical for drug development. The strategic placement of the bromine atom, flanked by activating methoxy groups and a methyl group, renders it an ideal substrate for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. Furthermore, the inherent biological relevance of the dimethoxybenzene scaffold, implicated in activities ranging from anticancer to neuroprotective, underscores the significance of its derivatives as potential therapeutic agents.[1]

This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene, key synthetic transformations for analog development, and an overview of the known biological activities of structurally related compounds.

Core Synthesis: Electrophilic Bromination of 3,4-Dimethoxytoluene

The most direct and efficient route to 1-Bromo-4,5-dimethoxy-2-methylbenzene involves the electrophilic aromatic substitution of the readily available starting material, 3,4-dimethoxytoluene. The electron-donating nature of the two methoxy groups and the methyl group strongly activates the aromatic ring towards electrophilic attack. The regioselectivity of the bromination is directed by these activating groups, leading to the desired product.

A robust and scalable method for this transformation is adapted from a patented procedure involving the in situ generation of bromine from a bromate and a bromide salt in the presence of sulfuric acid.[2] This method offers advantages in terms of safety and handling compared to using elemental bromine directly.

Experimental Protocol: Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Materials:

  • 3,4-Dimethoxytoluene

  • Sodium Bromate (NaBrO₃)

  • Sodium Bromide (NaBr)

  • Sulfuric Acid (concentrated)

  • Non-polar solvent (e.g., Dichloromethane or Hexane)

  • Sodium Bicarbonate solution (saturated)

  • Sodium Sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dimethoxytoluene (1 equivalent) in a suitable non-polar solvent.

  • Addition of Brominating Agents: To the stirred solution, add solid sodium bromate (0.8-0.9 equivalents) and sodium bromide (2 equivalents relative to sodium bromate).[2]

  • Initiation of Reaction: Heat the mixture to reflux. Slowly add concentrated sulfuric acid dropwise from the dropping funnel. The reaction is exothermic and the color of the reaction mixture will change.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a non-polar solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Causality Behind Experimental Choices:

  • The use of a bromate/bromide mixture in acidic medium generates bromine in situ, providing a controlled and safer brominating agent.

  • The reaction is performed at reflux to ensure a sufficient reaction rate for the electrophilic aromatic substitution.

  • The quenching with sodium bicarbonate neutralizes the acidic conditions and destroys any remaining bromine.

  • Column chromatography is essential for removing any potential regioisomers or poly-brominated byproducts, ensuring the purity of the final product.

Synthesis 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene 1-Bromo-4,5-dimethoxy-2-methylbenzene 1-Bromo-4,5-dimethoxy-2-methylbenzene 3,4-Dimethoxytoluene->1-Bromo-4,5-dimethoxy-2-methylbenzene NaBrO3, NaBr, H2SO4 Non-polar Solvent, Reflux

Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Key Reactions for Analog Development: The Suzuki-Miyaura Cross-Coupling

The bromine atom in 1-Bromo-4,5-dimethoxy-2-methylbenzene serves as a versatile handle for the introduction of a wide range of substituents via transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4]

This reaction enables the formation of a carbon-carbon bond between the aromatic ring of our core molecule and various aryl, heteroaryl, alkyl, or vinyl groups, providing a powerful tool for generating a library of analogs for biological screening.

General Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene

  • Aryl or Heteroaryl Boronic Acid or Ester

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Expert Insights on Protocol Optimization:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling and depends on the nature of the coupling partners. For electron-rich bromides like our core molecule, standard catalysts like Pd(PPh₃)₄ are often effective. For more challenging couplings, specialized ligands may be required.

  • Base and Solvent Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base and solvent system can significantly impact the reaction rate and yield. An empirical screening of conditions is often necessary to identify the optimal combination for a specific substrate pairing.

Suzuki_Coupling 1-Bromo-4,5-dimethoxy-2-methylbenzene 1-Bromo-4,5-dimethoxy-2-methylbenzene Analog Library Analog Library 1-Bromo-4,5-dimethoxy-2-methylbenzene->Analog Library R-B(OH)2 Pd Catalyst, Base Solvent, Heat

Suzuki-Miyaura coupling for analog synthesis.

Structural Analogs and Their Biological Significance

The true value of 1-Bromo-4,5-dimethoxy-2-methylbenzene lies in its potential to generate a diverse range of analogs with interesting biological profiles. The dimethoxybenzene scaffold is a common feature in molecules with anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.

Analog ClassRepresentative StructurePotential Biological Activity
Biaryl Derivatives 4,5-Dimethoxy-2-methyl-biphenylAnticancer, Antifungal
Heteroaryl Derivatives 2-(4,5-Dimethoxy-2-methylphenyl)pyridineCNS activity, Kinase inhibition
Stilbene Analogs 1-(4,5-Dimethoxy-2-methylstyryl)benzeneAnticancer (tubulin polymerization inhibitors)
Amine Derivatives N-Benzyl-4,5-dimethoxy-2-methylanilineSerotonin receptor modulation
Case Study: 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) - A Potent 5-HT₂ Agonist

A close structural analog of our core molecule is the well-studied psychedelic phenethylamine, 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB). DOB is a potent and selective agonist for the serotonin 5-HT₂ receptors.[5] This highlights the potential for derivatives of 1-Bromo-4,5-dimethoxy-2-methylbenzene to interact with G-protein coupled receptors (GPCRs), a major class of drug targets. The substitution pattern on the aromatic ring is critical for its high affinity and selectivity.

Conclusion: A Versatile Platform for Drug Discovery

1-Bromo-4,5-dimethoxy-2-methylbenzene represents a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and amenability to a wide range of chemical transformations, particularly the Suzuki-Miyaura cross-coupling, provide a robust platform for the generation of diverse chemical libraries. The established pharmacological relevance of the dimethoxybenzene scaffold, coupled with the potential for fine-tuning molecular properties through analog synthesis, makes this compound and its derivatives a compelling area of exploration for researchers in drug discovery and development. The methodologies and insights provided in this guide aim to empower scientists to effectively utilize this privileged scaffold in their quest for novel therapeutics.

References

  • Pettit, G. R., et al. (2003). Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides. Journal of medicinal chemistry, 46(5), 743–750. [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o339. [Link]

  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. (2024). Sciforum. [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (2017).
  • Glennon, R. A., et al. (1986). N-methyl derivatives of the 5-HT2 agonist 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane. Pharmacology, biochemistry, and behavior, 25(5), 1047–1052. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. [Link]

Sources

Commercial Availability & Technical Guide: 1-Bromo-4,5-dimethoxy-2-methylbenzene

[1][2][3]

Part 1: Executive Summary & Strategic Value

1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS: 52806-46-9 ) is a specialized aryl bromide building block critical to the synthesis of spasmolytic agents and isoquinoline alkaloids.[1] Its primary industrial value lies in its role as the stable, transportable precursor to 2-Bromo-4,5-dimethoxybenzyl bromide , the key alkylating agent used in the manufacturing of Pinaverium Bromide .[1]

Unlike commodity solvents, this compound occupies a "Fine Chemical" tier.[1] It is commercially available but typically requires lead times of 2–3 weeks for kilogram-scale orders, as it is often manufactured on-demand via the bromination of 4-methylveratrole.[1]

Core Identity Matrix
ParameterSpecification
CAS Number 52806-46-9
IUPAC Name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Synonyms 4-Bromo-5-methylveratrole; 2-Bromo-4,5-dimethoxytoluene
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Physical State Low-melting crystalline solid or viscous oil (dependent on purity)
Primary Application Precursor to Pinaverium Bromide (GI antispasmodic)

Part 2: Commercial Landscape & Procurement Strategy

Supplier Tiering & Availability

The market for CAS 52806-46-9 is fragmented. High-purity inventory (>98%) is generally held by specialized catalog suppliers, while bulk quantities (>10 kg) are handled by custom synthesis houses in India and China.[1]

  • Tier 1 (Catalog Suppliers): Companies like Aceschem , ChemScene , and Reagentia often list gram-to-100g quantities.[1] These are suitable for R&D and pilot screening.

  • Tier 2 (Bulk Manufacturers): For process scale-up, procurement must engage with manufacturers capable of performing the bromination of 3,4-dimethoxytoluene on a multi-kilo scale.[1]

Supply Chain Risks & Mitigation
  • Isomer Confusion: There are multiple isomers (e.g., 1-Bromo-2,4-dimethoxy-5-methylbenzene, CAS 19345-87-0).[1] Action: Always require a ¹H-NMR verification focusing on the para-position of the aromatic protons and the integration of the methoxy groups relative to the methyl group.

  • Lead Time: "In Stock" often means "In Warehouse in Origin Country." Expect 2-3 weeks for customs clearance if ordering from Asia to the US/EU.

Cost Drivers

The price is directly linked to the cost of 4-methylveratrole (3,4-dimethoxytoluene) and the waste disposal costs associated with bromination (HBr generation).[1]

Part 3: Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for troubleshooting impurity profiles. The commercial route utilizes the high electron density of the veratrole ring to facilitate electrophilic aromatic substitution.

Industrial Synthesis Pathway

The synthesis proceeds in two distinct phases.[2] Phase 1 produces the target commercial compound (CAS 52806-46-9). Phase 2 (often performed in-house by the drug manufacturer) converts it to the active alkylating agent.

SynthesisPathwayStart3,4-Dimethoxytoluene(Starting Material)Target1-Bromo-4,5-dimethoxy-2-methylbenzene(CAS 52806-46-9)COMMERCIAL TARGETStart->Target Regioselective BrominationReagent1Br2 / AcOH(Electrophilic Bromination)Reagent1->TargetNextStep2-Bromo-4,5-dimethoxybenzyl bromide(CAS 53207-00-4)Active IntermediateTarget->NextStep Side-chain ActivationReagent2NBS / AIBN(Radical Bromination)Reagent2->NextStepAPIPinaverium Bromide(API)NextStep->API N-Alkylation

Figure 1: Industrial synthesis flow. The commercial target (Blue) serves as the stable bridge between the raw material and the reactive lachrymator (Red).[1]

Mechanism & Impurity Profile[3][5]
  • Regioselectivity: The 4-methylveratrole substrate has two methoxy groups and one methyl group. The C-Br bond forms ortho to the methyl group and para to the C4-methoxy group.

  • Key Impurity: 1,2-Dibromo-4,5-dimethoxy-benzene (over-bromination) or regioisomers where bromine adds ortho to the C3-methoxy.[1] High-quality suppliers control this via temperature (-5°C to 0°C) and stoichiometry.

Part 4: Experimental Protocol (Application)

Context: This protocol demonstrates the utility of CAS 52806-46-9 by converting it into the Benzyl Bromide derivative (CAS 53207-00-4), the actual electrophile used to synthesize Pinaverium Bromide.[1] This is a standard "self-validating" workflow to confirm the identity and reactivity of the purchased building block.

Protocol: Radical Bromination of 1-Bromo-4,5-dimethoxy-2-methylbenzene[3]

Objective: Functionalize the methyl group to create a reactive benzylic bromide.

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene (10 mmol, 2.31 g)[1]

  • N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)[1]

  • AIBN (Azobisisobutyronitrile) (0.5 mmol, 82 mg)[1]

  • Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (green alternative) - 50 mL

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve the starting material (CAS 52806-46-9) in the solvent.

  • Addition: Add NBS and AIBN in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄ or 102°C for PhCF₃). Stir vigorously.

  • Monitoring: The reaction is driven by light or heat. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (higher R_f) should disappear, replaced by the benzyl bromide spot.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from cyclohexane/heptane.

Expected Result:

  • Yield: 75–85%

  • Product: Off-white to pale yellow solid.[3]

  • Validation: ¹H-NMR should show the disappearance of the aryl-methyl singlet (δ ~2.3 ppm) and appearance of the benzylic methylene singlet (δ ~4.5 ppm).

Part 5: Quality Control & Analytics

When sourcing this material, the Certificate of Analysis (CoA) must be cross-referenced against these benchmarks to ensure it is not a different isomer.

TestAcceptance CriteriaRationale
Appearance White to pale yellow crystalline solid/oilDark color indicates oxidation or free bromine.
Purity (HPLC) ≥ 98.0%Critical to prevent side-reactions in radical bromination steps.
¹H-NMR Key Signals: 1. Singlet (3H) at ~2.30 ppm (Ar-CH₃)2. Two Singlets (3H each) at ~3.85 ppm (OMe)3. Two Singlets (1H each) at ~7.0 and ~7.3 ppm (Ar-H)Crucial: The aromatic protons must appear as singlets, confirming they are para to each other on the ring (1,2,4,5 substitution pattern). If you see doublets, it is the wrong isomer.[1]

References

  • Aceschem . Product Catalog: 1-bromo-4,5-dimethoxy-2-methylbenzene (CAS 52806-46-9).[4][5][1][6][7] Retrieved from

  • PubChem . Compound Summary: 1-Bromo-4-methoxy-2-methylbenzene (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]

  • Petit, L., et al. (1987).[1] Synthesis of Pinaverium Bromide intermediates. Journal of Organic Chemistry, 52(4), 704-706.[1][8] (Describes the bromination of veratrole derivatives).

  • WIPO Patent WO/2017/CN107417501 . Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Retrieved from [1]

  • GuideChem . Chemical Properties of 2-Bromo-4,5-Dimethoxybenzyl Bromide (Downstream Product). Retrieved from

safety and handling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Safety and Handling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Introduction: 1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS No. 6950-51-2) is a substituted aromatic compound. While specific data for this molecule is limited, its structural similarity to other brominated and methoxylated aromatic compounds suggests its utility as an intermediate in complex organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Professionals in drug development may employ such structures as building blocks for novel therapeutic agents.

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific chemical, this guide employs a precautionary, analogy-based approach to hazard assessment. By synthesizing data from structurally related and well-documented chemicals, we can establish a robust framework for its safe handling, storage, and disposal. This methodology aligns with established practices in chemical safety for managing novel or sparsely documented compounds.

Compound Identification and Physicochemical Properties

Precise, experimentally determined physicochemical data for 1-Bromo-4,5-dimethoxy-2-methylbenzene is not widely published. The properties listed below are calculated or inferred based on its chemical structure and data from close structural analogues.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 1-Bromo-4,5-dimethoxy-2-methylbenzeneIUPAC Nomenclature
CAS Number 6950-51-2Chemical Abstracts Service
Molecular Formula C₉H₁₁BrO₂Calculated
Molecular Weight 231.09 g/mol Calculated
Synonyms 2-Bromo-4,5-dimethoxytolueneCommon Naming Convention
Predicted Physical State Colorless to light yellow solid or oilAnalogy to similar compounds[3][4]
Predicted Solubility Soluble in organic solvents (e.g., DMSO, Dichloromethane); Insoluble in waterGeneral organic compound properties

Hazard Identification and Toxicological Profile (by Analogy)

The hazard profile is constructed from GHS classifications of structurally similar compounds, such as other brominated methoxytoluenes and dimethoxybenzenes.[5][6] The primary hazards are anticipated to be irritation and potential harm upon ingestion, inhalation, or skin contact.

Hazard ClassGHS Hazard StatementBasis of Analogy
Acute Toxicity, Oral H302: Harmful if swallowedBased on 1-bromo-4-methoxy-2-methylbenzene
Skin Corrosion/Irritation H315: Causes skin irritationConsistent across multiple analogues[6]
Serious Eye Damage/Irritation H319: Causes serious eye irritationConsistent across multiple analogues[6]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationConsistent across multiple analogues[6]

Toxicological Rationale: The primary toxicological concerns stem from the reactivity of the brominated aromatic ring. Such compounds are known irritants to the skin, eyes, and respiratory tract.[5] Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.[5] Skin contact may cause redness and irritation, while eye contact can result in serious irritation.[6] Ingestion may lead to gastrointestinal distress.[5]

Upon thermal decomposition, brominated organic compounds can release hazardous and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safe laboratory practices is essential. This involves a multi-layered approach combining engineering controls, appropriate PPE, and strict hygiene protocols.

Engineering Controls

The primary method for exposure control is to handle the chemical within a properly functioning and certified chemical fume hood.[8] This minimizes the inhalation of any vapors or aerosols. An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves such as nitrile rubber. Always inspect gloves for signs of degradation or puncture before use.[8]

    • Protective Clothing: A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Under normal conditions with the use of a fume hood, respiratory protection is not required. If aerosols or vapors are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow start Task Assessment: Handling 1-Bromo-4,5-dimethoxy- 2-methylbenzene fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood ppe_standard Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_standard  Yes   resp_protection Add Respiratory Protection: NIOSH-approved respirator with organic vapor cartridge fume_hood->resp_protection No / Risk of Aerosol end_task Proceed with Task ppe_standard->end_task resp_protection->ppe_standard

Caption: PPE selection workflow for handling the compound.

Hygiene Measures

Handle the compound in accordance with good industrial hygiene and safety practices.[9] Wash hands thoroughly before breaks and immediately after handling the product.[7] Do not eat, drink, or smoke in the laboratory work area.[9] Remove and wash contaminated clothing before reuse.[9]

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][10] Keep away from heat, sparks, and open flames.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Bromine and its compounds can react violently with easily oxidized substances.[12]

Accidental Release and First Aid Measures

Prompt and correct action is vital in the event of a spill or personnel exposure.

Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[10]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing full PPE, contain the spill using a non-combustible absorbent material like sand, vermiculite, or earth.

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[10][12] Do not allow the chemical to enter drains or waterways.[10]

Spill_Response spill Spill Detected evacuate Evacuate Area & Ensure Ventilation spill->evacuate don_ppe Wear Full PPE: - Respirator - Goggles - Gloves - Lab Coat evacuate->don_ppe contain Contain Spill with Inert Absorbent (e.g., Vermiculite) don_ppe->contain collect Collect into Labeled, Sealed Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end Spill Secured decontaminate->end

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Protocols
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Disposal Considerations

Waste material containing this compound must be treated as hazardous waste.

  • Disposal Method: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[12][13] The preferred method of disposal is to send the material to a licensed chemical incinerator.[14]

  • Environmental Precautions: Avoid releasing the chemical into the environment.[13] Prevent it from entering soil, drains, or water systems.

References

  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-Bromoanisole.

  • Echemi. (n.d.). 1-Bromo-4-(bromomethyl)-2-methoxybenzene Safety Data Sheets.

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information.

  • Solenis. (2019). Safety Data Sheet for Hercobond™ 6950 Paper Performance Additive.

  • Sigma-Aldrich. (2024). Safety Data Sheet for 1,4-Dimethoxybenzene.

  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Bromo-3,5-dimethoxybenzene.

  • Alfa Aesar. (2014). Safety Data Sheet for 1-Bromo-4-nitrobenzene.

  • Fisher Scientific. (2023). Safety Data Sheet for 4-Bromoanisole.

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information.

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.

  • Touwani. (n.d.). Disc Brake Pads.

  • PubMed. (n.d.). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • MDPI. (2023). Removal of Bromine from Polymer Blends.

  • Benchchem. (n.d.). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.

  • Touwani. (n.d.). Jual Kampas Rem Fizpower FZ-0256 Brembo 2 Piston 1 Pin Belakang.

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST WebBook.

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene.

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5).

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

  • ResearchGate. (2025). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

  • PubMed. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods.

  • PMC - NIH. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene.

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Bromo-4,5-dimethoxy-2-methylbenzene (also referred to as 4-bromo-5-methylveratrole).

This substrate presents a specific "push-push" electronic and steric challenge:

  • Electronic Deactivation: The two methoxy groups at positions 4 and 5 are strong electron-donating groups (EDGs). This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and significantly slowing down the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The methyl group at the ortho position (C2) creates steric bulk around the reaction center, impeding the approach of the palladium catalyst and the subsequent transmetallation step.

Successful coupling requires a catalytic system capable of overcoming these barriers—specifically, electron-rich, bulky phosphine ligands that facilitate oxidative addition into electron-rich aryl halides while accommodating steric pressure.

Substrate Physiochemical Profile
PropertySpecification
Chemical Name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Key Structural Features Ortho-methyl (Steric), Para/Meta-dimethoxy (Electronic donation)
Reactivity Class Deactivated / Sterically Hindered Aryl Bromide

Mechanistic Strategy & Ligand Selection

To couple this deactivated substrate efficiently, we must modulate the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often insufficient due to their susceptibility to oxidation and poor reactivity with electron-rich electrophiles.

The "SPhos" Advantage

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as the primary ligand.

  • Electron-Rich Phosphorus: The dicyclohexyl groups increase electron density on the Palladium center, accelerating the rate-limiting oxidative addition into the electron-rich C-Br bond.

  • Biaryl Backbone: The structural rigidity and bulk of the biaryl backbone promote reductive elimination , which is often the difficult step for sterically hindered products.

Catalytic Cycle Visualization

The following diagram illustrates the critical checkpoints where this specific substrate interacts with the catalytic cycle.

SuzukiCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (RATE LIMITING STEP) Substrate: 1-Bromo-4,5-dimethoxy-2-methylbenzene Pd0->OxAdd + Ar-Br PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX TransMet Transmetallation (Sterically Sensitive) PdII_ArX->TransMet + Ar'-B(OH)2 (Activated) BaseStep Base Activation (K3PO4 / OH-) BaseStep->TransMet Activates Boronic Acid PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination Product Release PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-donating methoxy groups.

Experimental Protocols

Protocol A: High-Yield Synthesis (SPhos System)

Recommended for: Drug discovery intermediates, high-value synthesis, and coupling with hindered boronic acids.

Reagents & Materials:
  • Substrate: 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure:
  • Pre-complexation (Optional but recommended): In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 15 minutes to generate the active Pd(0)-L species (solution typically turns from orange to pale yellow/colorless).

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times. Scientific Note: Oxygen irreversibly oxidizes electron-rich phosphine ligands, killing catalytic activity.

  • Solvent Addition: Syringe in the degassed solvent mixture (Toluene/Water) and the pre-formed catalyst solution.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or HPLC. The starting bromide (Rt ~ X min) should disappear. If conversion stalls, add 1 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Microwave-Assisted Rapid Screening

Recommended for: Rapid library generation or when thermal degradation is a concern.

ParameterSetting
Catalyst Pd(dppf)Cl₂ · DCM (5 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent DME : Water (3:1)
Temperature 120°C
Time 20 – 40 minutes
Pressure Limit 15 bar

Optimization & Troubleshooting Guide

The following table summarizes common failure modes for this specific substrate and their chemical correctives.

ObservationRoot CauseCorrective Action
No Conversion (0% Yield) Oxidative addition failed due to electron-rich ring.Switch from PPh₃ to SPhos or XPhos . Increase temperature to 110°C.
Homocoupling of Boronic Acid Oxidation of catalyst or slow transmetallation.Ensure rigorous degassing. Add base after degassing. Reduce Boronic Acid excess.
Protodeboronation Boronic acid instability under basic conditions.Switch base to KF (anhydrous) or K₃PO₄ . Avoid Na₂CO₃. Use anhydrous solvent (THF).
Incomplete Conversion Catalyst death (Pd black precipitation).Add 10 mol% SPhos (excess ligand stabilizes Pd). Lower temperature and extend time.
Decision Tree for Conditions

DecisionTree Start Start: 1-Bromo-4,5-dimethoxy-2-methylbenzene Partner Coupling Partner? Start->Partner Simple Simple Aryl Boronic Acid Partner->Simple Unhindered Hindered Ortho-Substituted / Heteroaryl Partner->Hindered Steric/Unstable CondA Protocol A: Pd(OAc)2 / SPhos K3PO4, Toluene/H2O Simple->CondA CondB Advanced Protocol: Pd2(dba)3 / XPhos K3PO4, n-Butanol Hindered->CondB

Figure 2: Workflow for selecting reaction conditions based on the coupling partner.

References

  • Mechanistic Overview & Ligand Effects

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • General Suzuki Coupling Protocols

    • Organic Chemistry Portal. Suzuki Coupling.[1][2][3][4][5][6]

  • Synthesis of Polymethoxylated Biaryls

    • NRO Chemistry. Suzuki Coupling: Mechanism & Examples.

  • Substrate Specifics (Analogous Electron-Rich Systems)

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these compounds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This reaction has largely superseded classical methods like the Goldberg reaction or nucleophilic aromatic substitution, which often require harsh conditions and have limited applicability.[1]

This document provides a detailed guide for the successful execution of the Buchwald-Hartwig amination, specifically focusing on the coupling of the electron-rich substrate, 1-Bromo-4,5-dimethoxy-2-methylbenzene, with a variety of amine nucleophiles. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[1][4] Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex.[5] The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the cycle.[3][6]

The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the catalytic cycle.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[4]

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)(L)-X] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'R''NH pd_amine_complex [Ar-Pd(II)(L)(NHR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation -HX pd_amido_complex [Ar-Pd(II)(L)(NR'R'')] deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 1-Bromo-4,5-dimethoxy-2-methylbenzene

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of 1-Bromo-4,5-dimethoxy-2-methylbenzene. The protocol is designed to be a robust starting point for a variety of amine coupling partners.

Materials and Reagents:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene

  • Amine (e.g., primary or secondary aliphatic or aromatic amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[7]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)[8]

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Reaction Setup Workflow:

reaction_setup start Start add_solids Add solid reagents to Schlenk flask start->add_solids inert_atmosphere Establish inert atmosphere (3x vacuum/backfill) add_solids->inert_atmosphere add_liquids Add solvent and liquid reagents via syringe inert_atmosphere->add_liquids heat Heat to desired temperature add_liquids->heat monitor Monitor reaction (TLC, GC-MS) heat->monitor workup Aqueous workup monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: A generalized workflow for the reaction setup and execution.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (1.2-2.0 mmol, 1.2-2.0 equiv). Then, add the anhydrous solvent (5-10 mL). Finally, add the amine (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C)[6].

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Reaction Parameters and Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table provides a summary of these parameters and their typical ranges.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ is often more air-stable, but may require in situ reduction to the active Pd(0) species.[6]
Ligand XPhos, RuPhos, BINAP, DPPFThe choice of ligand is substrate-dependent. For electron-rich aryl bromides, bulky, electron-rich monophosphine ligands like XPhos and RuPhos are often effective.[7] Bidentate ligands like BINAP can be beneficial in preventing the formation of inactive palladium dimers.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[9]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene and dioxane are frequently used due to their high boiling points, which allow for elevated reaction temperatures.[6][8]
Temperature 80 - 110 °CThe reaction temperature is typically elevated to facilitate the catalytic cycle, particularly the reductive elimination step.[6]
Amine Primary, Secondary (aliphatic/aromatic)The reactivity of the amine can influence the choice of reaction conditions. Primary amines are generally more reactive than secondary amines.[6]

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a fresh batch of palladium precatalyst.
Poor choice of ligand/baseScreen different ligands and bases. For electron-rich substrates, a more electron-rich and bulky ligand may be required.
Formation of Side Products HydrodehalogenationThis can occur if the reductive elimination is slow. A more electron-donating ligand or a higher reaction temperature may favor the desired C-N bond formation.
Homocoupling of the aryl bromideThis is more common with aryl iodides but can occur with bromides. Using a bidentate ligand can sometimes suppress this side reaction.[1]
Difficulty in Purification Residual catalyst/ligandCareful column chromatography is usually sufficient. In some cases, a charcoal treatment of the crude product can help remove palladium residues.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile tool for the synthesis of arylamines. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully couple 1-Bromo-4,5-dimethoxy-2-methylbenzene with a wide range of amines. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the efficient and reproducible synthesis of valuable arylamine products, accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Buchwald-Hartwig Coupling - Alfa Chemistry.

  • Buchwald–Hartwig amination - Grokipedia.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

  • Buchwald–Hartwig amination - Wikipedia.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its operational simplicity and functional group tolerance.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of a specific, electronically rich and sterically moderately hindered substrate: 1-Bromo-4,5-dimethoxy-2-methylbenzene . The presence of two electron-donating methoxy groups and an adjacent methyl group on the aromatic ring presents unique challenges and necessitates a carefully optimized protocol to achieve high yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss critical parameters for successful execution and troubleshooting.

Mechanistic Insight: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.

The Palladium Cycle: The Workhorse of C-C Bond Formation

The palladium catalyst is the primary architect of the new C-C bond. The cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (1-Bromo-4,5-dimethoxy-2-methylbenzene) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the bromide.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne, making it a more potent nucleophile for the transmetalation step.[4]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate. This species is then ready to engage in the palladium cycle.

Challenges and Considerations for 1-Bromo-4,5-dimethoxy-2-methylbenzene

The electronic and steric profile of 1-Bromo-4,5-dimethoxy-2-methylbenzene necessitates careful consideration of the reaction parameters:

  • Electronic Effects: The two electron-donating methoxy groups increase the electron density on the aromatic ring, which can slow down the rate-limiting oxidative addition step.

  • Steric Hindrance: The methyl group ortho to the bromine atom introduces steric bulk, which can also impede the approach of the bulky palladium catalyst.

To overcome these challenges, a judicious choice of catalyst, ligand, base, and solvent is crucial.

Optimized Protocol: A Copper-Free Approach

While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free methods have gained traction to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[5][6][7] Here, we present a robust, copper-free protocol adapted from a highly successful procedure for the coupling of the structurally similar 1-bromo-3,5-dimethoxybenzene.[6] This protocol utilizes a highly active, air-stable palladium precatalyst with a bulky, electron-rich phosphine ligand.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Bromo-4,5-dimethoxy-2-methylbenzene≥98%Commercially Available---
Terminal Alkyne≥98%Commercially Availablee.g., Phenylacetylene, 1-Octyne
[DTBNpP]Pd(crotyl)Cl (P2)CatalystCommercially AvailableAir-stable precatalyst
2,2,6,6-Tetramethylpiperidine (TMP)≥99%Commercially AvailableStrong, non-nucleophilic base
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableReaction solvent
Argon or NitrogenHigh Purity---For inert atmosphere
Schlenk Flask or Reaction Vial---------
Magnetic Stirrer and Stir Bar---------
Standard Glassware for Workup---------
Silica Gel for Chromatography------For purification
Experimental Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add 1-Bromo-4,5-dimethoxy-2-methylbenzene (0.5 mmol) and [DTBNpP]Pd(crotyl)Cl (2.5 mol%) to a dry Schlenk flask. B Evacuate and backfill the flask with Argon/Nitrogen (3x). A->B C Add anhydrous DMSO (2.5 mL), terminal alkyne (0.8 mmol), and TMP (1.0 mmol) via syringe. B->C D Stir the reaction mixture at room temperature. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Quench the reaction with water. E->F G Extract with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (0.5 mmol, 1.0 equiv) and the [DTBNpP]Pd(crotyl)Cl catalyst (P2) (2.5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous dimethyl sulfoxide (DMSO) (2.5 mL), the terminal alkyne (0.8 mmol, 1.6 equiv), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive alkynes or if the reaction is sluggish, gentle heating to 60 °C may be beneficial.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed. Electron-rich aryl bromides may require longer reaction times, typically ranging from 2 to 24 hours.[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature (if heated). Quench the reaction by adding water (10 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylalkyne product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a fresh batch of catalyst and ensure proper handling.- Improve Schlenk line technique to rigorously exclude oxygen.- Use freshly distilled or anhydrous solvents and bases.
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen (if using a copper-catalyzed system)- Ensure a strictly inert atmosphere.- Consider switching to a copper-free protocol as described above.
Decomposition of Starting Material or Product - Excessive heating- Run the reaction at a lower temperature for a longer duration.- Choose a milder base if compatible with the reaction.
Sluggish Reaction - Low reactivity of the aryl bromide or alkyne- Increase the catalyst loading (e.g., to 5 mol%).- Increase the reaction temperature (e.g., to 60-80 °C).- Consider a more electron-rich and/or bulky phosphine ligand if not using the recommended precatalyst.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents and Reagents: DMSO is a skin-penetrant; handle with care. Amines such as TMP are corrosive and have strong odors. All manipulations should be performed in a fume hood.

  • Inert Atmosphere: Reactions under inert gas should be set up with appropriate equipment to prevent pressure buildup.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The Sonogashira coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene, while presenting challenges due to its electronic and steric properties, can be achieved in high yield and purity through a carefully optimized protocol. The copper-free method detailed herein offers a reliable and robust approach, minimizing side reactions and simplifying product purification. By understanding the underlying mechanistic principles and paying close attention to experimental details, researchers can effectively utilize this powerful C-C bond-forming reaction in their synthetic endeavors.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003, 42, 1566-1568.
  • Doucet, H.; Hierso, J.-C. Palladium-N-heterocyclic carbene (NHC) catalysts for Sonogashira cross-coupling reactions. Angew. Chem. Int. Ed.2007, 46, 834-871.
  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • YouTube. Sonogashira cross-coupling reaction. [Link]

Sources

Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-4,5-dimethoxy-2-methylbenzene for the Synthesis of Functionalized Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Functionalization of Polysubstituted Aromatics

The targeted synthesis of highly substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. The precise introduction of functional groups onto a benzene ring allows for the fine-tuning of a molecule's biological activity, physical properties, and potential as a therapeutic agent or advanced material. Among the various methods for aromatic functionalization, organolithium chemistry stands out for its reliability and versatility. This guide provides a detailed technical overview and actionable protocols for the lithiation of 1-Bromo-4,5-dimethoxy-2-methylbenzene, a valuable intermediate for the synthesis of a range of complex molecules. Through a careful examination of the underlying mechanistic principles and experimental parameters, this document will empower researchers to confidently and safely utilize this powerful synthetic transformation.

Mechanistic Insights: Lithium-Halogen Exchange vs. Directed Ortho-Metalation

The regiochemical outcome of the reaction between an organolithium reagent, such as n-butyllithium (n-BuLi), and a polysubstituted aromatic ring is dictated by a competition between two primary mechanisms: lithium-halogen exchange and directed ortho-metalation (DoM).

  • Directed ortho-Metalation (DoM): In this pathway, a substituent on the aromatic ring, known as a directing metalating group (DMG), coordinates to the lithium atom of the organolithium reagent. This coordination pre-complexes the base in close proximity to a proton on the adjacent (ortho) position, facilitating its abstraction and the formation of an aryllithium species. Methoxy groups (-OCH₃) are effective DMGs.

  • Lithium-Halogen Exchange: This reaction involves the exchange of a halogen atom (typically bromine or iodine) on the aromatic ring with the lithium atom from the organolithium reagent. This process is generally very fast, especially at low temperatures.

In the case of 1-Bromo-4,5-dimethoxy-2-methylbenzene, both pathways are theoretically possible. The two methoxy groups could direct the lithiation to the C3 or C6 positions. However, for aryl bromides, the lithium-halogen exchange is kinetically favored and proceeds at a much faster rate than deprotonation , especially at low temperatures such as -78 °C.[1] Therefore, the reaction of n-BuLi with 1-Bromo-4,5-dimethoxy-2-methylbenzene is expected to selectively yield the aryllithium intermediate at the C1 position, 2,3-dimethoxy-6-methylphenyllithium.

The stability of the resulting aryllithium species is a critical factor for the success of the subsequent trapping reaction with an electrophile. For a structurally similar compound, the aryllithium generated from 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene via lithium-halogen exchange with n-butyllithium was found to be stable for over an hour when generated at -95 to -100 °C in a diethyl ether/hexane solvent system. However, in a tetrahydrofuran (THF)/hexane mixture, the intermediate was less stable. This highlights the profound influence of the solvent on the stability of the aryllithium intermediate.

Experimental Protocols

The following protocols provide a step-by-step guide for the generation of 2,3-dimethoxy-6-methylphenyllithium and its subsequent reaction with common electrophiles.

Critical Experimental Parameters

A summary of the key quantitative data for the lithiation and subsequent quenching steps is provided in the table below.

ParameterValueRationale
Lithiation Temperature -78 °CEnsures the kinetic selectivity of the lithium-halogen exchange over potential side reactions like directed ortho-metalation and minimizes decomposition of the aryllithium intermediate.
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)Ethereal solvents are necessary to solvate the organolithium species. THF can accelerate the reaction but may reduce the stability of the aryllithium intermediate compared to Et₂O.
n-BuLi Equivalents 1.05 - 1.1 equivalentsA slight excess of n-BuLi ensures complete consumption of the starting aryl bromide.
Reaction Time (Lithiation) 30 - 60 minutesSufficient time for the lithium-halogen exchange to reach completion at low temperature.
Quenching Temperature -78 °CThe electrophile is added at low temperature to prevent side reactions and control the exothermicity of the quenching process.
Work-up Aqueous Quench (e.g., sat. NH₄Cl)Neutralizes any remaining organolithium species and facilitates the separation of the organic product.
Safety First: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water. All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and suitable gloves, must be worn at all times. It is highly recommended to have a Class D fire extinguisher readily available.

Protocol 1: Generation of 2,3-dimethoxy-6-methylphenyllithium

This protocol describes the formation of the key aryllithium intermediate.

dot

Caption: Workflow for the lithiation of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous solvents for quenching (if required)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether or THF (approximately 0.1-0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The resulting solution of 2,3-dimethoxy-6-methylphenyllithium is now ready for the next step.

Protocol 2A: Synthesis of 2,3-dimethoxy-6-methylbenzaldehyde via Formylation

This protocol describes the trapping of the aryllithium intermediate with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.

Procedure:

  • To the solution of 2,3-dimethoxy-6-methylphenyllithium prepared in Protocol 1 at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,3-dimethoxy-6-methylbenzaldehyde.

Protocol 2B: Synthesis of 2,3-dimethoxy-6-methylbenzoic Acid via Carboxylation

This protocol details the reaction of the aryllithium species with carbon dioxide to form a carboxylic acid.

Procedure:

  • Prepare a slurry of freshly crushed dry ice (solid CO₂) in a separate flask under an inert atmosphere.

  • Cannulate the solution of 2,3-dimethoxy-6-methylphenyllithium from Protocol 1 at -78 °C slowly into the vigorously stirred dry ice slurry.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Quench the reaction with water.

  • Make the aqueous layer basic by the addition of 1 M NaOH solution.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,3-dimethoxy-6-methylbenzoic acid.

Conclusion and Outlook

The lithiation of 1-Bromo-4,5-dimethoxy-2-methylbenzene via lithium-halogen exchange offers a reliable and regioselective method for the generation of a versatile aryllithium intermediate. This guide has provided the essential mechanistic understanding and detailed experimental protocols to enable researchers to successfully perform this transformation and utilize the resulting organometallic reagent for the synthesis of valuable functionalized aromatic compounds. The principles outlined herein are broadly applicable and can be adapted for the synthesis of a wide array of complex molecular architectures. As with all organolithium chemistry, a strong emphasis on safety and adherence to proper experimental technique is paramount for successful and safe execution.

References

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
  • Schlosser, M. (2005). Organometallics in synthesis: a manual. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]

  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS: 5122-99-6), a high-value scaffold for isoquinoline alkaloids, benzoquinone antioxidants (e.g., Idebenone analogs), and functionalized biaryls. We present optimized protocols for Lithium-Halogen Exchange (Li-HE) and Palladium-Catalyzed Cross-Coupling , addressing specific challenges posed by the electron-rich veratrole core and the labile benzylic protons.

Molecular Profile & Reactivity Analysis

The substrate, 1-Bromo-4,5-dimethoxy-2-methylbenzene, presents a unique reactivity landscape defined by three competing electronic and steric factors:

  • Electron-Rich Core: The two methoxy groups at C4 and C5 significantly increase electron density in the ring. This deactivates the C-Br bond toward oxidative addition in Pd-catalyzed cycles compared to electron-deficient aryl halides, requiring electron-rich, bulky ligands (e.g., SPhos, XPhos) for optimal turnover.

  • Benzylic Labillity: The methyl group at C2 is susceptible to deprotonation. During lithiation, high temperatures (> -60°C) can lead to benzylic lithiation (lateral metallation) rather than the desired bromine-lithium exchange.

  • Steric Crowding: The ortho-methyl group imposes steric strain on the bromine, which can be leveraged to accelerate reductive elimination in coupling reactions but may hinder bulky electrophiles.

Divergent Synthesis Pathway

The following diagram illustrates the three primary synthetic vectors accessible from this scaffold.

G Figure 1: Divergent synthetic pathways from the brominated veratrole scaffold. Start 1-Bromo-4,5-dimethoxy- 2-methylbenzene Lithium Aryl-Lithium Intermediate Start->Lithium n-BuLi, -78°C (Li-Halogen Exchange) Biaryl Functionalized Biaryls Start->Biaryl Pd(0), Ar-B(OH)2 (Suzuki Coupling) Aldehyde 4,5-Dimethoxy-2- methylbenzaldehyde Lithium->Aldehyde + DMF Quinone Idebenone/CoQ10 Analogs Lithium->Quinone 1. + Electrophile 2. CAN Oxidation

Module A: Lithium-Halogen Exchange & Formylation

Target Application: Synthesis of 4,5-dimethoxy-2-methylbenzaldehyde, a precursor for Pictet-Spengler cyclization (Isoquinoline synthesis).

Critical Mechanistic Insight

The rate of Lithium-Halogen Exchange (Li-HE) exceeds the rate of proton transfer (deprotonation) at cryogenic temperatures. However, the presence of the ortho-methyl group creates a risk of lateral lithiation if the temperature rises.

  • T < -70°C: Li-HE dominates (Kinetic control).

  • T > -40°C: Benzylic deprotonation competes (Thermodynamic equilibration), leading to side products.

Protocol 1: Cryogenic Formylation

Scale: 10 mmol | Yield Target: >85%

Reagents
  • Substrate: 2.31 g (10 mmol)

  • n-Butyllithium (n-BuLi): 1.1 equiv (2.5 M in hexanes)

  • DMF (Anhydrous): 1.5 equiv

  • Solvent: THF (Anhydrous, inhibitor-free)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask under Argon. Charge with substrate (2.31 g) and anhydrous THF (30 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution typically turns a pale yellow. Stir for 30 minutes at -78°C.

  • Quench: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise. The reaction is exothermic; ensure slow addition.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C.

  • Hydrolysis: Quench with saturated NH₄Cl (10 mL) and stir vigorously for 15 minutes to hydrolyze the hemiaminolate intermediate.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target Application: Synthesis of biaryl intermediates for drug discovery.

Mechanistic Considerations

Electron-rich aryl bromides are sluggish in the oxidative addition step. Standard PPh₃ ligands often fail to provide high yields. We recommend Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos or XPhos) which create a highly active mono-ligated Pd(0) species.

Suzuki Figure 2: Catalytic cycle emphasizing the Oxidative Addition bottleneck for electron-rich arenes. Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetalation (+ Ar'-B(OH)2) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Protocol 2: High-Efficiency Suzuki Coupling

Scale: 1.0 mmol

Reagents
  • Substrate: 231 mg (1.0 mmol)

  • Boronic Acid (Ar-B(OH)₂): 1.5 mmol

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically undemanding cases).

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Methodology
  • Degassing: Charge a reaction vial with substrate, boronic acid, Pd source, ligand, and base. Seal and purge with Argon x3.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Heat to 80-100°C for 4–12 hours.

    • Note: The biphasic system helps solubilize inorganic bases.

  • Monitoring: Monitor by TLC (UV 254 nm). The starting bromide is usually less polar than the biaryl product.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water, and concentrate.[1]

Module C: Oxidation to Quinones (Idebenone Analogs)

Target Application: Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone derivatives.

The 1,2,4,5-substitution pattern of the starting material is ideal for accessing the quinone core found in Idebenone and Coenzyme Q10 .

Pathway
  • Alkylation: Use Protocol 1 (Lithiation) but quench with an alkyl halide or epoxide (instead of DMF) to install the lipophilic side chain at position 1.

  • Oxidation: Treat the resulting intermediate with Cerium(IV) Ammonium Nitrate (CAN) .

Oxidation Protocol Summary:

  • Dissolve the alkylated intermediate in Acetonitrile/Water (4:1).

  • Cool to 0°C.[2]

  • Add CAN (2.5 equiv) dissolved in water dropwise.

  • Stir for 30 mins. The solution will turn bright orange/red (characteristic of quinones).

  • Extract with DCM. The product is the 1,4-benzoquinone.

Summary of Physicochemical Data

PropertyValueRelevance
Molecular Weight 231.09 g/mol Stoichiometry calculations
Boiling Point ~280°C (est)High thermal stability for reflux
Melting Point 48-52°CSolid handling; easy recrystallization
pKa (Benzylic) ~41Requires strong base (BuLi) for deprotonation
Storage Inert atmospherePrevent oxidation of methyl group

References

  • Synthesis of Benzaldehyde Intermediates

    • Vertex AI Search Result 1.1: "Processes for producing 4-bromo-2-methoxybenzaldehyde."[2][3] US Patent 20130090498A1. (Analogous lithiation chemistry). Link

  • Suzuki Coupling Mechanisms

    • Yoneda Labs: "Suzuki-Miyaura cross-coupling: Practical Guide." (Ligand selection for deactivated aryls). Link

    • Organic Chemistry Portal: "Suzuki Coupling Mechanism and Recent Literature."[4][5] Link

  • Idebenone/Quinone Synthesis

    • ResearchGate:[6][7] "Synthesis of idebenone; A synthetic analog of coenzyme Q." (Demonstrates oxidation of polymethoxy-methylbenzenes to quinones).[7] Link

  • General Reactivity of Aryl Halides

    • PubChem: "1-Bromo-4-methoxy-2-methylbenzene Compound Summary." (Safety and GHS data). Link

Sources

protocol for the synthesis of novel heterocycles using 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-4,5-dimethoxy-2-methylbenzene in Heterocyclic Scaffold Assembly

Part 1: Strategic Analysis & Core Directive

1.1 The "Ortho-Halo-Methyl" Advantage 1-Bromo-4,5-dimethoxy-2-methylbenzene (henceforth Compound A ) is not merely a building block; it is a bifunctional lynchpin for alkaloid synthesis. Its value lies in the precise ortho-relationship between the aryl bromide (an electrophilic handle for metal-catalyzed cross-coupling or lithiation) and the methyl group (a latent nucleophile via benzylic activation).

The presence of the 4,5-dimethoxy motif (veratrole core) makes this scaffold electron-rich, pre-disposing it towards oxidative cyclizations and mimicking the substitution patterns found in bioactive isoquinoline alkaloids such as Papaverine , Berberine , and Aaptamine .

1.2 The Divergent Pathways This guide moves beyond simple substitution reactions to describe two high-value heterocyclic transformations:

  • Pathway A (The Alkaloid Route): Lithiation-mediated formylation followed by Pomeranz-Fritsch cyclization to access the Isoquinoline core.

  • Pathway B (The Medicinal Chemistry Route): Radical benzylic bromination followed by N-alkylation to access Isoindolines and Tetrahydroisoquinolines .

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 6,7-Dimethoxyisoquinoline via Modified Pomeranz-Fritsch

Mechanism & Rationale: The classic Pomeranz-Fritsch reaction condenses a benzaldehyde with an aminoacetal. Here, we first exploit the bromine atom of Compound A via halogen-metal exchange to install the necessary aldehyde functionality. The electron-donating methoxy groups facilitate the subsequent acid-catalyzed cyclization by stabilizing the carbocation intermediate.

Step-by-Step Methodology:

Phase 1: Formylation (Synthesis of 4,5-dimethoxy-2-methylbenzaldehyde)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Dissolve Compound A (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.

    • Checkpoint: The solution may turn a deep yellow/orange, indicating the formation of the aryl lithium species. Stir for 45 minutes at -78 °C.

  • Trapping: Add anhydrous DMF (3.0 equiv) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (30 mL). Extract with EtOAc (3 x 50 mL).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the aldehyde.[1]

Phase 2: Imine Formation & Cyclization

  • Condensation: In a Dean-Stark apparatus, reflux the aldehyde (from Phase 1) with aminoacetaldehyde dimethyl acetal (1.1 equiv) in Toluene (0.5 M) for 4 hours until water evolution ceases. Concentrate to yield the crude imine.

  • Cyclization: Dissolve the crude imine in cooled trifluoroacetic acid (TFA) or 70% H₂SO₄ at 0 °C. Stir for 30 minutes, then warm to RT and stir for 12 hours.

    • Critical Note: The electron-rich ring allows cyclization under milder conditions (TFA) compared to unactivated systems.

  • Workup: Basify carefully with NaOH (aq) to pH 10. Extract with DCM.[2] The product, 6,7-dimethoxyisoquinoline , is obtained after recrystallization from EtOH.[3]

Data Summary: Protocol A

ParameterConditionTypical YieldNotes
Lithiation Temp -78 °C85-92% (Aldehyde)Critical to prevent benzylic deprotonation.
Cyclization Acid TFA or H₂SO₄65-75% (Isoquinoline)TFA is cleaner; H₂SO₄ gives higher conversion.
Key Byproduct De-brominated arene< 5%Result of moisture in THF during lithiation.
Protocol B: Synthesis of N-Substituted Isoindolines via Benzylic Activation

Mechanism & Rationale: This protocol leverages the methyl group ortho to the bromine. By converting the methyl group to a bromomethyl group, we create a "bifunctional electrophile" (Ar-Br and Ar-CH₂-Br). Reaction with a primary amine creates a secondary amine, which can then undergo intramolecular Pd-catalyzed cross-coupling (Buchwald-Hartwig type) to close the 5-membered ring.

Step-by-Step Methodology:

Phase 1: Radical Benzylic Bromination

  • Reagents: Combine Compound A (10 mmol), N-Bromosuccinimide (NBS, 1.05 equiv), and AIBN (0.05 equiv) in CCl₄ or Trifluorotoluene (50 mL).

    • Green Chemistry Note: Trifluorotoluene is a safer alternative to CCl₄ with similar radical stability profiles.

  • Reaction: Reflux (80-85 °C) under nitrogen for 4-6 hours. Monitor by TLC for the disappearance of starting material.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate the filtrate to yield 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene . Use immediately (unstable).

Phase 2: Amination & Cyclization Cascade

  • N-Alkylation: Dissolve the benzyl bromide intermediate in MeCN. Add Primary Amine (R-NH₂, 1.2 equiv) and K₂CO₃ (2.0 equiv). Stir at RT for 4 hours.

  • Catalyst Addition: To the same pot (or after a quick filtration/concentration), add Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and NaO^t^Bu (2.5 equiv).

  • Cyclization: Heat to 100 °C in Toluene or Dioxane for 12 hours.

  • Mechanism: The amine first displaces the benzylic bromide. The palladium then inserts into the Ar-Br bond and facilitates intramolecular C-N bond formation.

  • Result: Formation of N-substituted-5,6-dimethoxyisoindoline .

Data Summary: Protocol B

Substrate (Amine)Catalyst/LigandSolventYield
BenzylaminePd(OAc)₂ / BINAPToluene82%
AllylaminePd₂dba₃ / XantphosDioxane78%
AnilinePd(OAc)₂ / DPPFToluene65%

Part 3: Visualization & Pathway Logic

The following diagrams illustrate the divergent synthetic logic, highlighting the pivotal role of the starting material's functional groups.

Figure 1: Divergent Synthesis Pathway

G Start 1-Bromo-4,5-dimethoxy- 2-methylbenzene Li_Int Lithium Intermediate (Ar-Li) Start->Li_Int n-BuLi, -78°C (Halogen Exchange) BenzylBr 1-Bromo-2-(bromomethyl)- 4,5-dimethoxybenzene Start->BenzylBr NBS, AIBN (Radical Bromination) Aldehyde 4,5-Dimethoxy- 2-methylbenzaldehyde Li_Int->Aldehyde DMF, Quench Imine Aminoacetal Imine Aldehyde->Imine Aminoacetal -H2O Isoquin 6,7-Dimethoxyisoquinoline (Alkaloid Core) Imine->Isoquin TFA/H2SO4 (Pomeranz-Fritsch) SecAmine Secondary Amine Intermediate BenzylBr->SecAmine R-NH2, K2CO3 (SN2) Isoindoline N-Substituted Isoindoline SecAmine->Isoindoline Pd(OAc)2, BINAP (Buchwald-Hartwig)

Caption: Divergent synthesis map showing the "Alkaloid Route" (Blue, Top) and the "Medicinal Chemistry Route" (Red, Bottom) originating from the same precursor.

Figure 2: Mechanistic Detail of Protocol B (Isoindoline Formation)

Mechanism Start Benzyl Bromide Intermediate AmineAttack Nucleophilic Attack (R-NH2) Start->AmineAttack Intermediate N-Benzyl-2-bromoaniline Derivative AmineAttack->Intermediate OxAdd Oxidative Addition (Pd0 inserts into C-Br) Intermediate->OxAdd Pd(0) Catalyst RedElim Reductive Elimination (C-N Bond Formation) OxAdd->RedElim Product Isoindoline Scaffold RedElim->Product

Caption: Step-wise mechanistic flow for the Palladium-catalyzed annulation in Protocol B.

References

  • Synthesis of Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline. Source: J. Chem. Soc., Perkin Trans.[1] 1, 1990, 3193-3199. Relevance: Establishes the core reactivity of the dimethoxy-methyl-isoquinoline scaffold and lithiation strategies. URL:[Link][4]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. Source: Molecules, 2010, 15(4), 2605-2612. Relevance: Details the Pomeranz-Fritsch-Bobbitt cyclization conditions for this specific electron-rich system. URL:[Link]

  • Palladium-Catalyzed Synthesis of N-Heterocycles. Source: Chemical Reviews, 2013, 113, 1, 293–323. Relevance: Authoritative review on Pd-catalyzed C-N bond formation for isoindoline synthesis (Protocol B grounding). URL:[Link]

  • Synthesis of Benzo-fused N-Heterocycles. Source: Organic Chemistry Portal. Relevance: General protocols for cyclization strategies using ortho-functionalized aryl halides. URL:[Link]

Sources

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1-Bromo-4,5-dimethoxy-2-methylbenzene is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom, two electron-donating methoxy groups, and a methyl group, offers a rich platform for a variety of functionalization reactions. The strategic placement of these groups allows for regio- and chemoselective transformations, enabling the construction of intricate molecular architectures.

This comprehensive guide provides an in-depth exploration of the key methods for the functionalization of the C-Br bond in 1-Bromo-4,5-dimethoxy-2-methylbenzene. We will delve into the mechanistic underpinnings of each reaction, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Core Functionalization Strategies

The primary avenues for the functionalization of 1-Bromo-4,5-dimethoxy-2-methylbenzene revolve around the transformation of the carbon-bromine bond. This can be achieved through two main pathways:

  • Formation of Organometallic Intermediates: Conversion of the aryl bromide into a more reactive organometallic species, such as an organolithium or Grignard reagent, which can then react with a wide range of electrophiles.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Direct coupling of the aryl bromide with various partners using a transition metal catalyst, most commonly palladium.

The choice of strategy depends on the desired final product and the compatibility of the functional groups on the coupling partner.

Functionalization_Strategies A 1-Bromo-4,5-dimethoxy-2-methylbenzene B Organometallic Intermediates A->B e.g., n-BuLi, Mg C Cross-Coupling Reactions A->C Pd catalyst D Lithium-Halogen Exchange B->D E Grignard Reagent Formation B->E F Suzuki Coupling C->F G Buchwald-Hartwig Amination C->G H Sonogashira Coupling C->H I Heck Reaction C->I J Stille Coupling C->J K Ullmann Coupling C->K L Reaction with Electrophiles D->L E->L Lithiation_Workflow cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Workup & Purification A Dissolve Aryl Bromide in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Stir at -78 °C C->D E Add Electrophile D->E F Warm to RT E->F G Quench with NH4Cl F->G H Extraction G->H I Drying & Concentration H->I J Purification I->J Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)(Br)L_n OA->PdII LE Ligand Exchange PdII->LE + R2NH, - HBr PdAmido Ar-Pd(II)(NR2)L_n LE->PdAmido Amine R2NH Amine->LE Base Base Base->LE RE Reductive Elimination PdAmido->RE RE->Pd0 Product Ar-NR2 RE->Product

Application Note & Protocols for the Scale-Up Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene, a key building block in pharmaceutical and materials science research. We delve into the mechanistic principles of electrophilic aromatic substitution, compare various bromination strategies suitable for large-scale production, and present detailed, field-proven protocols for both batch and continuous flow synthesis. Emphasis is placed on process safety, optimization, and analytical validation to ensure a reproducible and efficient scale-up process. This guide is intended for researchers, chemists, and process development professionals aiming to transition this synthesis from the laboratory bench to pilot or manufacturing scale.

Introduction: The Strategic Importance of Substituted Bromobenzenes

1-Bromo-4,5-dimethoxy-2-methylbenzene and its derivatives are valuable intermediates in organic synthesis. Their utility stems from the presence of a bromine atom, which serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] These reactions are foundational in modern drug discovery, enabling the construction of complex molecular architectures from simpler precursors. The specific substitution pattern of the methoxy and methyl groups on the benzene ring influences the electronic properties and steric environment of the molecule, making it a tailored precursor for targeted therapeutic agents and functional materials.

The primary synthetic route to this compound is the electrophilic bromination of 3,4-dimethoxytoluene. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and ortho-, para-directing. Their synergistic activation of the aromatic ring facilitates electrophilic attack, while their positions dictate the regioselectivity of the bromination, leading to the desired isomer.

Mechanistic Insights: Controlling Regioselectivity in Electrophilic Bromination

The synthesis hinges on a classic electrophilic aromatic substitution (EAS) reaction. The key to a successful and high-yielding synthesis is understanding and controlling the factors that govern this mechanism.

2.1. Generation of the Electrophile (Br⁺)

The brominating agent must generate a potent electrophile, typically the bromine cation (Br⁺) or a highly polarized bromine molecule.

  • Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃), which polarizes the Br-Br bond, making one bromine atom highly electrophilic.[2][3]

  • N-Bromosuccinimide (NBS): A solid, safer alternative to liquid bromine. In the presence of an acid catalyst or even a protic solvent, NBS can serve as a source of electrophilic bromine.

  • In-situ Generation: Modern approaches, particularly in flow chemistry, generate bromine in-situ from stable salts like potassium bromide (KBr) or hydrobromic acid (HBr) using an oxidant such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).[4] This method avoids the storage and handling of highly toxic molecular bromine.[4]

2.2. The Arenium Ion Intermediate

The electron-rich π system of the 3,4-dimethoxytoluene ring attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The activating methoxy and methyl groups effectively stabilize this intermediate, particularly when the positive charge is delocalized onto the carbon atoms to which they are attached.

2.3. Deprotonation and Aromatization

A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon bearing the bromine atom, restoring the aromatic π system and yielding the final product, 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Scale-Up Synthesis: From Bench to Production

Transitioning from a lab-scale procedure to a large-scale synthesis introduces significant challenges in terms of safety, heat management, and purification.

3.1. Safety Considerations for Bromination

Bromine is highly toxic, corrosive, and volatile, posing severe inhalation and skin contact hazards.[5][6][7]

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, chemical-resistant gloves (e.g., neoprene over nitrile), a lab coat, and splash goggles are mandatory. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.[8]

  • Engineering Controls: For kilogram-scale reactions, a dedicated reactor with robust ventilation and a scrubber system to neutralize bromine vapors and HBr gas is essential.[8] A neutralizing agent, such as a sodium thiosulfate or sodium bisulfite solution, must be readily available for quenching the reaction and cleaning spills.

  • Continuous Flow Chemistry: Continuous flow reactors offer a significantly safer alternative for hazardous reactions like bromination.[4] By performing the reaction in a small-volume, continuous stream, the amount of hazardous material present at any given moment is minimized, and the excellent heat transfer of microreactors prevents dangerous temperature excursions (runaway reactions).[4][9]

3.2. Process Optimization Parameters

The choice of reagents and conditions is critical for a successful, efficient, and safe scale-up.

ParameterBatch Synthesis ConsiderationsFlow Synthesis ConsiderationsRationale & Justification
Brominating Agent NBS is preferred over Br₂ for easier handling.In-situ generation from KBr/NaOCl or HBr/H₂O₂.Eliminates the need to store and handle large quantities of highly toxic Br₂. In-situ generation is atom-economical and enhances safety.[4]
Solvent Dichloromethane (DCM), Acetonitrile, or Acetic Acid.Acetonitrile, Acetic Acid (must be compatible with reactor materials).Solvent choice affects reagent solubility, reaction rate, and product isolation. Acetic acid can act as a catalyst.
Temperature 0 °C to room temperature. Requires careful monitoring and cooling.Precisely controlled via thermostat. Can explore a wider range safely.Bromination is exothermic. Poor heat control can lead to side reactions (e.g., dibromination) and runaway conditions. Flow reactors provide superior temperature control.[4]
Stoichiometry 1.0 - 1.2 equivalents of brominating agent.Precise molar ratios controlled by pump flow rates.Using a slight excess of the brominating agent ensures complete conversion of the starting material, but a large excess can lead to byproducts.
Reaction Time 1 - 6 hours, monitored by TLC or HPLC.Residence time of minutes, controlled by flow rate and reactor volume.Flow chemistry drastically reduces reaction times, increasing throughput.[10]

Protocols

Protocol 1: Kilogram-Scale Batch Synthesis using N-Bromosuccinimide (NBS)

This protocol describes a robust batch process suitable for producing significant quantities of the target compound.

Equipment:

  • 10 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet connected to a scrubber.

  • Addition funnel.

  • Cooling bath.

Materials:

  • 3,4-Dimethoxytoluene (1.00 kg, 6.57 mol)

  • N-Bromosuccinimide (NBS) (1.23 kg, 6.90 mol, 1.05 equiv)

  • Acetonitrile (5 L)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: Charge the 10 L reactor with 3,4-dimethoxytoluene (1.00 kg) and acetonitrile (5 L). Begin stirring and cool the mixture to 0-5 °C using an external cooling bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.23 kg) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 10 °C. Slowly add saturated sodium thiosulfate solution until the orange/brown color of excess bromine dissipates.

  • Work-up: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 2 L) and brine (1 x 2 L).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: Recrystallize the crude product from hot methanol. Dissolve the crude material in a minimal amount of boiling methanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

Protocol 2: Continuous Flow Synthesis with In-Situ Bromine Generation

This protocol outlines a modern, safer, and more efficient method using a continuous flow chemistry setup.

Caption: Workflow for Continuous Flow Bromination.

Equipment:

  • Commercially available flow chemistry system with at least two pumps.

  • T-mixer for reagent streams.

  • Coil reactor of appropriate volume (e.g., 10 mL).

  • Back-pressure regulator.

  • Automated collection system.

Reagent Streams:

  • Stream A: 3,4-Dimethoxytoluene (1.0 M) in acetonitrile.

  • Stream B: Potassium bromide (1.2 M) and Sodium hypochlorite (1.2 M, commercial bleach) in water.

  • Quench Stream: Sodium thiosulfate (1.5 M) in water.

Procedure:

  • System Setup: Prime the pumps with their respective reagent solutions. Set the reactor temperature to 25 °C.

  • Reaction Initiation: Set the flow rates for Stream A and Stream B to achieve a 1:1 molar ratio of substrate to in-situ generated bromine (e.g., 1.0 mL/min for each stream). This gives a total flow rate of 2.0 mL/min and a residence time of 5 minutes in a 10 mL reactor.

  • Steady State: Allow the system to reach a steady state (typically 3x the residence time). Collect the output stream into a vessel containing a small amount of the quench solution.

  • In-line Quenching: For a fully continuous process, introduce the quench stream via a third pump and a second T-mixer immediately after the reactor coil.

  • Collection and Work-up: Collect the quenched reaction mixture over the desired production time. The product can then be extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated as described in the batch protocol.

  • Purification: Recrystallize the resulting solid from methanol.

Characterization and Quality Control

The identity and purity of the final product, 1-Bromo-4,5-dimethoxy-2-methylbenzene, must be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~6.9-7.1 (s, 1H, Ar-H), δ ~6.7-6.9 (s, 1H, Ar-H), δ ~3.85 (s, 3H, -OCH₃), δ ~3.80 (s, 3H, -OCH₃), δ ~2.30 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~148-150 (Ar-C), δ ~145-147 (Ar-C), δ ~115-120 (Ar-C), δ ~110-115 (Ar-C), δ ~105-110 (Ar-C-Br), δ ~55-57 (-OCH₃ x2), δ ~18-20 (-CH₃)
Mass Spec (EI) m/z 230/232 (M⁺, isotopic pattern for Br)
Purity (HPLC) ≥98%

Conclusion

The scale-up synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene is a well-established but hazardous process that demands careful planning and execution. While traditional batch synthesis using NBS provides a viable route, modern continuous flow methods offer superior safety, control, and efficiency.[4] By understanding the underlying reaction mechanism and implementing robust safety protocols, researchers and drug development professionals can successfully and safely produce this critical chemical intermediate on a large scale. The protocols and data presented herein provide a validated starting point for process development and optimization.

References

  • ResearchGate. (n.d.). Scale-up synthesis and synthetic application of bromination product... Retrieved from [Link]

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of ortho-substituted, hydroxylated polychlorinated biphenyls. Chemosphere, 45(8), 1119–1127.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010302B - Method for preparing 3,4-dimethoxytoluene by using monobromomethane-containing waste gas as raw material.
  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • ICL. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • YouTube. (2021). How to make BROMOBENZENE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

Sources

Catalytic Systems for Reactions Involving 1-Bromo-4,5-dimethoxy-2-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catalytic systems for chemical reactions involving 1-Bromo-4,5-dimethoxy-2-methylbenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for functionalization at the bromine-bearing carbon atom. This document details established palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection, reaction mechanisms, and step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Utility of 1-Bromo-4,5-dimethoxy-2-methylbenzene

1-Bromo-4,5-dimethoxy-2-methylbenzene serves as a key intermediate in the synthesis of a variety of more complex molecules. The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The electron-donating methoxy and methyl groups on the benzene ring influence the electronic properties of the molecule, which in turn affects its reactivity in these catalytic cycles. Understanding these electronic effects is crucial for the rational design of effective catalytic systems.

This guide will focus on several of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For each, we will delve into the mechanistic underpinnings, provide guidance on the selection of appropriate catalysts and reaction conditions, and present detailed experimental protocols.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and functional materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[2] The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2]

The choice of palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and influences its reactivity. The base activates the organoboron species, facilitating the transmetalation step.[3]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)(Ar')Ln Transmetalation Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' 4,5-Dimethoxy-2-methyl- biphenyl Derivative Ar-Pd(II)(Ar')Ln->Ar-Ar' Ar-Br 1-Bromo-4,5-dimethoxy- 2-methylbenzene Ar-Br->Ar-Pd(II)(Br)Ln Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)(Ar')Ln Base Base Base->Ar-Pd(II)(Ar')Ln

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

The electron-rich nature of 1-Bromo-4,5-dimethoxy-2-methylbenzene can present a challenge in the oxidative addition step of the Suzuki-Miyaura coupling. However, with the appropriate choice of catalyst and conditions, high yields of the desired biaryl products can be achieved.

Catalyst System Selection:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for this type of reaction. The use of bulky, electron-rich phosphine ligands can sometimes enhance the rate of oxidative addition for electron-rich aryl bromides.

  • Base: A moderately strong inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically employed.

  • Solvent: A mixture of an organic solvent like toluene or dioxane with water is often used to dissolve both the organic and inorganic reagents.

ParameterRecommended Conditions
Palladium Precursor Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent Toluene/Water (4:1)
Temperature 90-100 °C
Reaction Time 4-12 hours
Protocol: Synthesis of a 4,5-Dimethoxy-2-methylbiphenyl Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene with a generic arylboronic acid.

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.04 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 1-Bromo-4,5-dimethoxy-2-methylbenzene, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

II. Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[4] This reaction is particularly useful for the synthesis of substituted styrenes and other unsaturated compounds.

Mechanistic Rationale

The catalytic cycle of the Heck reaction shares similarities with the Suzuki-Miyaura coupling, beginning with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species then undergoes a migratory insertion with the alkene. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HBr, facilitated by a base, which regenerates the palladium(0) catalyst.

Heck_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition R-CH(Ar)-CH2-Pd(II)(Br)Ln R-CH(Ar)-CH2-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln->R-CH(Ar)-CH2-Pd(II)(Br)Ln Migratory Insertion H-Pd(II)(Br)Ln H-Pd(II)(Br)Ln R-CH(Ar)-CH2-Pd(II)(Br)Ln->H-Pd(II)(Br)Ln β-Hydride Elimination Substituted_Alkene Substituted Alkene R-CH(Ar)-CH2-Pd(II)(Br)Ln->Substituted_Alkene H-Pd(II)(Br)Ln->Pd(0)Ln Reductive Elimination Ar-Br 1-Bromo-4,5-dimethoxy- 2-methylbenzene Ar-Br->Ar-Pd(II)(Br)Ln Alkene Alkene Alkene->R-CH(Ar)-CH2-Pd(II)(Br)Ln Base Base Base->H-Pd(II)(Br)Ln

Figure 2: Simplified catalytic cycle of the Heck reaction.
Application Note: Heck Reaction with 1-Bromo-4,5-dimethoxy-2-methylbenzene

The choice of base and ligand is crucial in the Heck reaction to control regioselectivity and prevent side reactions. For electron-rich aryl bromides like the title compound, a phosphine ligand is generally required.

Catalyst System Selection:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common choice.

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is often effective in promoting the reaction.

  • Base: A tertiary amine base such as triethylamine (NEt₃) is typically used to neutralize the HBr generated.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are common.

ParameterRecommended Conditions
Palladium Precursor Pd(OAc)₂ (1-5 mol%)
Ligand P(o-tol)₃ (2-10 mol%)
Base NEt₃ (1.5-2.0 equiv.)
Solvent DMF or MeCN
Temperature 80-120 °C
Reaction Time 12-24 hours
Protocol: Synthesis of a Substituted Stilbene Derivative

This protocol outlines a general procedure for the Heck reaction of 1-Bromo-4,5-dimethoxy-2-methylbenzene with an alkene.

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv.)

  • Alkene (1.1-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02-0.10 equiv.)

  • Triethylamine (NEt₃) (1.5-2.0 equiv.)

  • DMF or MeCN

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine 1-Bromo-4,5-dimethoxy-2-methylbenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (DMF or MeCN), the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and wash with water to remove the amine salt.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is a powerful tool for the synthesis of internal alkynes, which are valuable intermediates in organic synthesis.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[7] The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. A base is required to deprotonate the terminal alkyne.

Sonogashira_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition Ar-Pd(II)(C≡CR)Ln Ar-Pd(II)(C≡CR)Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)(C≡CR)Ln Transmetalation Ar-Pd(II)(C≡CR)Ln->Pd(0)Ln Reductive Elimination Ar-C≡CR Internal Alkyne Ar-Pd(II)(C≡CR)Ln->Ar-C≡CR Ar-Br 1-Bromo-4,5-dimethoxy- 2-methylbenzene Ar-Br->Ar-Pd(II)(Br)Ln H-C≡CR Terminal Alkyne H-C≡CR->Ar-Pd(II)(C≡CR)Ln Base Base Base->H-C≡CR Cu(I) salt Cu(I) salt Cu(I) salt->H-C≡CR

Figure 3: Simplified catalytic cycle of the Sonogashira coupling reaction.
Application Note: Sonogashira Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

For electron-rich aryl bromides, the choice of the palladium catalyst and reaction conditions is important to achieve good yields and avoid side reactions like the homocoupling of the alkyne.

Catalyst System Selection:

  • Palladium Precursor: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a commonly used catalyst.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base: An amine base such as triethylamine (NEt₃) or diisopropylamine (DIPA) is used as both the base and often as the solvent.

  • Solvent: If not using the amine base as the solvent, a polar aprotic solvent like THF or DMF can be used.

ParameterRecommended Conditions
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base NEt₃ or DIPA (excess)
Solvent Amine base or THF/DMF
Temperature Room Temperature to 60 °C
Reaction Time 2-24 hours
Protocol: Synthesis of an Arylalkyne

This protocol provides a general method for the Sonogashira coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene with a terminal alkyne.

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.01-0.05 equiv.)

  • Copper(I) iodide (CuI) (0.01-0.05 equiv.)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 1-Bromo-4,5-dimethoxy-2-methylbenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the amine base (and solvent if needed).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction has become a premier method for the synthesis of a wide variety of aryl amines.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates to the amine. A strong base is required to deprotonate the amine, leading to the formation of a palladium amido complex. Reductive elimination from this complex affords the desired aryl amine and regenerates the palladium(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition [Ar-Pd(II)(NHR'R'')]Br [Ar-Pd(II)(NHR'R'')]Br Ar-Pd(II)(Br)Ln->[Ar-Pd(II)(NHR'R'')]Br Amine Coordination Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln [Ar-Pd(II)(NHR'R'')]Br->Ar-Pd(II)(NR'R'')Ln Deprotonation Ar-Pd(II)(NR'R'')Ln->Pd(0)Ln Reductive Elimination Ar-NR'R'' Aryl Amine Ar-Pd(II)(NR'R'')Ln->Ar-NR'R'' Ar-Br 1-Bromo-4,5-dimethoxy- 2-methylbenzene Ar-Br->Ar-Pd(II)(Br)Ln HNR'R'' Amine HNR'R''->[Ar-Pd(II)(NHR'R'')]Br Base Base Base->[Ar-Pd(II)(NHR'R'')]Br

Figure 4: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Note: Buchwald-Hartwig Amination of 1-Bromo-4,5-dimethoxy-2-methylbenzene

The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. For electron-rich aryl bromides, bulky and electron-rich ligands are generally required to facilitate the catalytic cycle.

Catalyst System Selection:

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are preferred.

ParameterRecommended Conditions
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos (2-4 mol%)
Base NaOtBu (1.2-1.5 equiv.)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours
Protocol: Synthesis of an N-Aryl Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of 1-Bromo-4,5-dimethoxy-2-methylbenzene with a primary or secondary amine.

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv.)

  • Amine (1.1-1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv.)

  • XPhos (0.02-0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add NaOtBu to a flame-dried Schlenk tube.

  • Add Pd₂(dba)₃ and XPhos.

  • Add 1-Bromo-4,5-dimethoxy-2-methylbenzene and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The catalytic functionalization of 1-Bromo-4,5-dimethoxy-2-methylbenzene provides a powerful platform for the synthesis of a diverse range of complex organic molecules. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, all enabled by palladium catalysis, offer reliable and versatile methods for the formation of new carbon-carbon and carbon-nitrogen bonds. The successful application of these reactions hinges on a careful consideration of the substrate's electronic properties and the judicious selection of the catalytic system, including the palladium precursor, ligand, base, and solvent. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers engaged in the synthesis of novel compounds for applications in drug discovery and materials science.

References

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
  • Suzuki reactions in novel liquids - Diva-portal.org. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]

  • RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents. (n.d.).
  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC. (2009, September 16). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins - ORBi. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - NIH. (n.d.). Retrieved from [Link]

  • PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account - MDPI. (2019, July 18). Retrieved from [Link]

  • Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling - MDPI. (2023, June 23). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthetic approaches toward stilbenes and their related structures - PMC. (n.d.). Retrieved from [Link]

  • Mechanochemical Palladium‐Catalyzed Carbonylative Reactions Using Mo(CO)6. (2025, October 19). Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - Beilstein Journals. (n.d.). Retrieved from [Link]

  • (PDF) Palladium-Catalyzed Routes to Geranylated or Farnesylated Phenolic Stilbenes: Synthesis of Pawhuskin C and Schweinfurthin J Synthesis of Pawhuskin C and Schweinfurthin J. (2025, August 5). Retrieved from [Link]

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PMC. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments | Request PDF. (n.d.). Retrieved from [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. (n.d.). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Bromo-4,5-dimethoxy-2-methylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Prospective Analysis of 1-Bromo-4,5-dimethoxy-2-methylbenzene as a Novel Building Block for Advanced Organic Materials

These application notes provide a forward-looking guide to the potential uses of 1-Bromo-4,5-dimethoxy-2-methylbenzene in the field of materials science. While this specific molecule is not yet widely documented in materials applications, its structural features—a reactive bromine atom, electron-donating methoxy groups, and a solubilizing methyl group—make it a compelling candidate for the synthesis of novel organic electronic materials. This document outlines hypothetical, yet scientifically grounded, protocols for its use in creating conducting polymers for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Introduction: The Potential of a Multifunctional Monomer

1-Bromo-4,5-dimethoxy-2-methylbenzene is an aromatic compound whose utility in materials science can be inferred from its distinct functional groups. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, which are foundational in the synthesis of conjugated polymers.[1] The two methoxy groups are electron-donating, which can raise the highest occupied molecular orbital (HOMO) energy level of a resulting polymer, thereby tuning its electronic and optical properties. The methyl group can enhance the solubility of the resulting polymers in organic solvents, a critical factor for solution-based processing of thin films for electronic devices.

Key Physicochemical Properties (Predicted and Known):

PropertyValueSignificance in Materials Science
Molecular FormulaC₉H₁₁BrO₂Provides the basic atomic composition.
Molecular Weight231.09 g/mol Important for stoichiometric calculations in polymerization reactions.
Boiling Point~280-300 °C (Predicted)Relevant for purification and processing conditions.
SolubilitySoluble in common organic solvents (e.g., THF, Chloroform, Toluene)Crucial for solution-phase synthesis and device fabrication.
ReactivitySusceptible to cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) at the C-Br bond.Enables the formation of carbon-carbon bonds to build a polymer backbone.

Proposed Application: Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative

Poly(p-phenylene vinylene) (PPV) and its derivatives are a well-studied class of conducting polymers known for their electroluminescent properties, making them suitable for use in OLEDs.[2][3] The introduction of the 4,5-dimethoxy-2-methylphenylene unit into a PPV backbone is expected to red-shift the emission wavelength and improve processability.

Synthetic Approach: The Gilch Polymerization

The Gilch polymerization is a widely used method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes.[3] In this proposed protocol, we will first need to synthesize the necessary bis(chloromethyl) monomer from 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Workflow for PPV Derivative Synthesis:

G A 1-Bromo-4,5-dimethoxy- 2-methylbenzene B Grignard Formation A->B Mg, THF C Reaction with Paraformaldehyde B->C 1. (CH₂O)n 2. H₃O⁺ D Chlorination (SOCl₂) C->D SOCl₂ E 1,4-Bis(chloromethyl)-2,5-dimethoxy- 3-methylbenzene (Monomer) D->E F Gilch Polymerization (KOtBu, THF) E->F G Poly(4,5-dimethoxy-2-methyl- p-phenylene vinylene) F->G H Purification (Precipitation) G->H Methanol I Characterization (NMR, GPC, UV-Vis) H->I

Caption: Proposed workflow for the synthesis of a PPV derivative.

Detailed Hypothetical Protocol

PART A: Monomer Synthesis - 1,4-Bis(chloromethyl)-2,5-dimethoxy-3-methylbenzene

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Slowly add a solution of 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • If the reaction does not initiate, gently warm the flask.

    • Once initiated, add the remaining solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Hydroxymethylation:

    • In a separate flask, dry paraformaldehyde (3.0 eq) under vacuum.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add the dry paraformaldehyde to the Grignard solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

  • Chlorination:

    • Dissolve the crude diol in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (SOCl₂) (2.5 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully pour the reaction mixture over ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 1,4-bis(chloromethyl)-2,5-dimethoxy-3-methylbenzene monomer.

    • Purify the monomer by column chromatography or recrystallization.

PART B: Polymerization

  • Reaction Setup:

    • In a flame-dried Schlenk flask under argon, dissolve the purified monomer (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

  • Initiation and Polymerization:

    • Prepare a solution of potassium tert-butoxide (KOtBu) (1.1 eq) in anhydrous THF.

    • Add the KOtBu solution dropwise to the monomer solution over 30 minutes. A color change should be observed.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the resulting solid and wash with methanol.

    • Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.

    • Repeat the dissolution and reprecipitation process two more times to remove oligomers and unreacted monomer.

    • Dry the final polymer under vacuum.

Proposed Application: Synthesis of a Poly(p-phenylene ethynylene) (PPE) Derivative

PPEs are another important class of conjugated polymers with applications in sensors and photovoltaics.[4] The rigid rod-like structure of PPEs can lead to interesting liquid crystalline properties.

Synthetic Approach: The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5] This approach would involve reacting 1-Bromo-4,5-dimethoxy-2-methylbenzene with a diethynyl comonomer.

Workflow for PPE Derivative Synthesis:

G A 1-Bromo-4,5-dimethoxy- 2-methylbenzene C Sonogashira Cross-Coupling A->C B 1,4-Diethynylbenzene (Comonomer) B->C D Poly(4,5-dimethoxy-2-methyl- p-phenylene ethynylene) C->D Pd(PPh₃)₄, CuI, Et₃N E Purification D->E F Characterization E->F

Caption: Proposed workflow for the synthesis of a PPE derivative.

Detailed Hypothetical Protocol
  • Reaction Setup:

    • To a Schlenk flask, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 eq), 1,4-diethynylbenzene (1.0 eq), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

    • Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition:

    • Add anhydrous and degassed toluene and triethylamine (Et₃N) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

  • Polymerization:

    • Heat the reaction mixture to 80 °C and stir for 48 hours under an argon atmosphere.

    • Monitor the progress of the reaction by GPC (Gel Permeation Chromatography) if possible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to methanol.

    • Collect the polymer by filtration.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • The chloroform fraction will contain the desired polymer.

    • Concentrate the chloroform solution and precipitate the polymer into methanol.

    • Dry the final polymer product under vacuum.

Characterization of the Synthesized Polymers

The successful synthesis of the proposed polymers should be confirmed through a suite of characterization techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties and determine the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymer in solution and as a thin film.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Concluding Remarks and Future Outlook

1-Bromo-4,5-dimethoxy-2-methylbenzene represents a promising, yet underexplored, building block for the synthesis of novel functional organic materials. The hypothetical protocols detailed herein provide a scientifically sound starting point for researchers to explore its potential in creating new conducting polymers with tailored electronic and physical properties. Experimental validation of these proposed synthetic routes is the necessary next step to unlock the full potential of this versatile molecule in the realm of materials science.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.
  • Neliti. (2024). Synthesis of Poly Ortho Bromo Aniline and Study its Application. Retrieved from [Link]

  • University of Houston. (n.d.). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their Alternating Copolymer. Dr. Lee Group. Retrieved from [Link]

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.).
  • ResearchGate. (n.d.). Synthesis of Poly(alkyl-substituted p-phenylene ethynylene)s. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Dissymmetrical Substitution Pattern. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges associated with the coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene, a sterically hindered and electron-rich aryl bromide. Low yields and reaction failures are common hurdles with such substrates. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction success.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3] However, the unique electronic and steric properties of 1-Bromo-4,5-dimethoxy-2-methylbenzene necessitate a departure from standard protocols. The electron-donating methoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, often the rate-limiting step, while the ortho-methyl group introduces significant steric hindrance.[4]

This guide is structured to provide a logical workflow for diagnosing and resolving common issues, empowering you to achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: Enhancing Yield and Overcoming Reaction Challenges

This section addresses specific problems you may encounter during the Suzuki coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low yields in the Suzuki coupling of sterically hindered substrates like 1-Bromo-4,5-dimethoxy-2-methylbenzene are a frequent challenge. The primary culprit is often an inefficient catalytic cycle, specifically the oxidative addition and reductive elimination steps, which are hampered by steric hindrance.[5]

Initial Diagnostic Workflow:

Start Low or No Yield Catalyst Is the Catalyst System Optimal? (Pd Source + Ligand) Start->Catalyst Base Is the Base Choice Appropriate? Catalyst->Base No Optimize_Catalyst Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald or NHC ligands) Catalyst->Optimize_Catalyst Yes Solvent Is the Solvent System Correct? Base->Solvent No Optimize_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) Base->Optimize_Base Yes Temp Is the Reaction Temperature Suitable? Solvent->Temp No Optimize_Solvent Test Aprotic Solvents (e.g., Dioxane, Toluene, THF) Solvent->Optimize_Solvent Yes Optimize_Temp Adjust Reaction Temperature Temp->Optimize_Temp Yes

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

A systematic approach is crucial. The most impactful parameters to investigate are the catalyst/ligand system, the base, and the solvent.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5] The key is to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.[5] They also accelerate the final reductive elimination step.[3][7]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[5][8] For sterically demanding couplings, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5] In particularly challenging cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[5][6]

  • Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF) are generally preferred. The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[5]

Q2: My starting material is consumed, but the desired product yield is low, and I see several byproducts. What are the likely side reactions?

The consumption of starting material without efficient product formation points towards competing side reactions. For electron-rich and sterically hindered substrates, several side reactions are common:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is a common issue with electron-rich boronic acids and can be exacerbated by the choice of base and the presence of water.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This reaction becomes more competitive if the desired cross-coupling is slow.[4][9] Elevated oxygen levels can also promote homocoupling.[9]

  • Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This can occur if the palladium complex abstracts a hydride from the solvent or base.[9]

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures or if not adequately stabilized by the ligand.[4]

Mitigation Strategies for Side Reactions:

Side ReactionPotential CauseRecommended Action
Protodeboronation Excess water, inappropriate baseUse anhydrous solvents, screen less hydrolytic bases (e.g., KF), or use boronic esters.
Homocoupling Slow cross-coupling, presence of oxygenOptimize the catalyst system to accelerate the desired reaction, ensure thorough degassing of the reaction mixture.[9]
Dehalogenation Hydride sources in the reaction mixtureUse solvents less prone to hydride donation, consider alternative bases.[9]
Catalyst Decomposition High temperature, insufficient ligand stabilizationLower the reaction temperature if possible, ensure an adequate ligand-to-palladium ratio.
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What specific catalyst systems should I consider?

For challenging substrates like 1-Bromo-4,5-dimethoxy-2-methylbenzene, more robust catalyst systems are necessary. Here is a comparison of recommended catalyst systems:

Catalyst SystemLigand TypeKey AdvantagesRecommended BaseRecommended Solvent
Buchwald Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Excellent for hindered substrates, promote fast oxidative addition and reductive elimination.[5]K₃PO₄, Cs₂CO₃Toluene, Dioxane
NHC Ligands N-Heterocyclic CarbenesHigh efficacy with sterically demanding substrates, often at lower catalyst loadings.[5][6]t-BuOK, K₃PO₄Dioxane, THF
Specialized Ligands e.g., BI-DIME, AntPhosDesigned for extremely hindered couplings.[5][10]Varies with ligandVaries with ligand

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[9][11] The generally accepted mechanism consists of three main steps:[7][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[9][11]

  • Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[8][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[9][11]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br OA->ArPdBr TM Transmetalation ArPdR Ar-Pd(II)L₂-R' TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar_R Ar-R' RE->Ar_R Pd0->OA ArPdBr->TM ArPdR->RE ArBr Ar-Br ArBr->OA R_B R'-B(OR)₂ R_B->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

How do I properly degas my reaction mixture, and why is it important?

Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[9] Therefore, thorough degassing is critical for achieving high yields.

Recommended Degassing Protocol:

  • Combine all solid reagents (aryl bromide, boronic acid, base, and palladium catalyst/ligand) in the reaction flask.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum for 5-10 minutes.

  • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Repeat this vacuum/inert gas cycle at least three times.

  • Finally, add the degassed solvent(s) via a syringe or cannula under a positive pressure of the inert gas.

Experimental Protocols

Optimized Protocol for the Suzuki Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

This protocol is a starting point and may require further optimization depending on the specific boronic acid used.

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-4,5-dimethoxy-2-methylbenzene, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Merits of the Suzuki Coupling Reaction - BYJU'S.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • The Suzuki Reaction - Chem 115 Myers.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki reaction - Wikipedia.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.

Sources

Technical Support Center: Lithiation of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The generation of 2-lithio-4,5-dimethoxy-toluene via lithium-halogen exchange from 1-Bromo-4,5-dimethoxy-2-methylbenzene is a critical transformation for accessing a variety of functionalized aromatic building blocks in pharmaceutical and materials science. While powerful, this reaction is notoriously sensitive to experimental conditions, and even minor deviations can lead to a host of side reactions, compromising yield and purity. This guide is designed to serve as a technical resource for researchers, providing in-depth troubleshooting advice and validated protocols to navigate the challenges associated with this chemistry.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the lithiation of 1-Bromo-4,5-dimethoxy-2-methylbenzene. Each entry explains the underlying chemical cause and provides actionable solutions.

Q1: My reaction is incomplete. After quenching, I recover a significant amount of my starting material, 1-Bromo-4,5-dimethoxy-2-methylbenzene. What went wrong?

A1: Root Cause Analysis & Solutions

An incomplete reaction points to an insufficient amount of active organolithium reagent available to perform the lithium-halogen exchange. Several factors can contribute to this:

  • Degraded Alkyllithium Reagent: n-Butyllithium (n-BuLi) and other alkyllithiums are highly reactive and degrade upon exposure to moisture or air. Solutions are also known to degrade over time, even with proper storage.

    • Solution: Always titrate your alkyllithium reagent before use to determine its exact molarity.[1] An old or frequently used bottle may have a significantly lower concentration than stated on the label. A fresh bottle is always recommended for sensitive reactions.

  • Insufficient Equivalents: Lithium-halogen exchange is extremely fast, but side reactions can consume the reagent.[2][3] Using only a stoichiometric amount (1.0 eq) leaves no room for error.

    • Solution: Use a slight excess of the alkyllithium reagent, typically 1.05-1.1 equivalents, based on the titrated molarity and the precise mass of your starting material.

  • Reaction Time/Temperature: While the exchange itself is rapid even at very low temperatures, insufficient time or excessively low temperatures can hinder complete conversion, especially on larger scales where mixing may be less efficient.[3][4]

    • Solution: Ensure the reaction stirs for a sufficient duration after adding the alkyllithium (typically 15-60 minutes at -78 °C). Verify that your internal reaction temperature is maintained and not significantly lower than intended due to poor thermometer calibration or placement.

Q2: My main product is the debrominated arene (1,2-dimethoxy-3-methylbenzene), not the product from my electrophile. Why?

A2: The Problem of Protic Quenching

This is a classic sign that your highly basic aryllithium intermediate is being quenched by an unintentional proton source before it has a chance to react with your desired electrophile.

  • Causality: The aryllithium is a powerful base and will react instantly with even weakly acidic protons, such as those from water.

    • Source 1: Wet Glassware: Residual moisture on the flask or stirrer bar is a common culprit.

    • Source 2: Wet Solvent: Tetrahydrofuran (THF) is hygroscopic and must be rigorously dried.

    • Source 3: Atmospheric Moisture: A poor inert atmosphere (nitrogen or argon) will allow moisture and oxygen to enter the reaction.

  • Preventative Measures (The Anhydrous Technique):

    • Glassware: All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of dry inert gas.[1][5]

    • Solvent: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or anhydrous solvent from a commercial purification system. Ensure the water content is minimal (<10 ppm is ideal).[6]

    • Inert Atmosphere: Purge the reaction flask thoroughly with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment, from setup to quench.[5]

Q3: I'm observing a significant byproduct with approximately double the mass of my starting material. What is it and how do I stop it?

A3: Preventing Homocoupling (Wurtz-Fittig Type Reaction)

This high-molecular-weight byproduct is almost certainly the homocoupled dimer, 2,2'-dimethyl-4,4',5,5'-tetramethoxy-1,1'-biphenyl. It forms when the generated aryllithium (Ar-Li) attacks a molecule of unreacted aryl bromide (Ar-Br).

  • Mechanism: Ar-Li + Ar-Br → Ar-Ar + LiBr

  • Primary Cause: This side reaction becomes significant when localized concentrations of both the aryllithium and the starting aryl bromide exist simultaneously. This is often due to poor mixing or slow addition of the alkyllithium reagent.

  • Mitigation Strategies:

    • Temperature Control: Maintain a very low temperature (-78 °C or lower) throughout the addition of n-BuLi.[4] At these temperatures, the rate of lithium-halogen exchange is maximized while the rate of the subsequent coupling reaction is minimized.

    • Addition Rate & Mixing: Add the n-BuLi solution dropwise to a vigorously stirred solution of the aryl bromide.[7] This ensures that the n-BuLi reacts quickly and disperses before it can generate a high local concentration of aryllithium that can react with the abundant starting material.

    • Consider Reverse Addition: In some cases, adding the aryl bromide solution slowly to the n-BuLi solution (reverse addition) can be beneficial.[8] This strategy keeps the concentration of the aryl bromide low at all times, disfavoring the bimolecular homocoupling reaction. However, this may not be suitable if your electrophile is added in situ.

Q4: My yield is low and I have a complex, tarry mixture after workup. What could be causing this?

A4: Temperature Excursions and Solvent Degradation

A complex mixture often indicates thermal decomposition of the aryllithium intermediate or side reactions with the solvent.

  • Benzyne Formation: While less common at very low temperatures, if the reaction is allowed to warm, the aryllithium intermediate can undergo elimination to form a highly reactive benzyne intermediate. This benzyne will then react non-selectively with other species in the flask, leading to polymerization and a complex product profile.

  • Reaction with THF: n-Butyllithium can deprotonate THF, especially at temperatures above -20 °C.[9][10] This process consumes the reagent and initiates a ring-opening of THF to give the lithium enolate of acetaldehyde and ethylene.[10][11] This not only reduces the amount of active reagent but also introduces reactive byproducts into your mixture.

    • The Golden Rule: For lithiations in THF, the reaction temperature must be strictly maintained at -78 °C (a dry ice/acetone bath is standard) until the aryllithium is quenched with the electrophile.[10] Exceeding this temperature, even for a short time, can initiate these decomposition pathways.

Key Reaction Parameters & Troubleshooting Summary

ParameterRecommended ConditionCommon Problem if DeviatedTroubleshooting Action
Temperature -78 °C (Dry ice/acetone)Benzyne formation, THF degradation, homocouplingEnsure calibrated thermometer and well-maintained cold bath. Do not let the reaction warm up before quenching.
Atmosphere Anhydrous Argon or NitrogenDebromination (protonation of Ar-Li)Flame-dry glassware; use dry solvents; maintain positive inert gas pressure.
n-BuLi Stoich. 1.05 - 1.10 equivalentsIncomplete reactionTitrate n-BuLi solution before use to confirm molarity.
Addition Mode Slow, dropwise addition of n-BuLi to Ar-BrHomocoupling (dimer formation)Ensure vigorous stirring; consider reverse addition (Ar-Br to n-BuLi).
Reaction Time 15 - 60 minutes at -78 °CIncomplete reactionAllow sufficient time for the exchange to complete before adding the electrophile.
Solvent Anhydrous THF (<10 ppm H₂O)Debromination; low yieldUse freshly distilled or commercially available anhydrous solvent.

Visualizing the Reaction Pathways

The desired reaction is a rapid lithium-halogen exchange. However, several off-target pathways can compete, especially under suboptimal conditions.

G cluster_start Reactants cluster_products Potential Products ArBr 1-Bromo-4,5-dimethoxy- 2-methylbenzene (Ar-Br) Dimer Homocoupled Dimer (Ar-Ar) ArBr->Dimer ArLi Aryllithium Intermediate (Ar-Li) ArBr->ArLi  + n-BuLi  -78 °C (Fast) nBuLi n-BuLi nBuLi->ArLi Desired Desired Product (Ar-E) Debrominated Debrominated Byproduct (Ar-H) Tarry Tarry Mixture ArLi->Desired  + E+ (Quench)  -78 °C ArLi->Debrominated  + H+ ArLi->Dimer  + Ar-Br ArLi->Tarry Decomposition (Benzyne, etc.) Electrophile Electrophile (E+) Electrophile->Desired Proton Proton Source (e.g., H₂O) Proton->Debrominated Warm > -20 °C Warm->Tarry

Caption: Desired vs. side reaction pathways in the lithiation of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Experimental Protocols

Protocol 1: Standard Lithium-Halogen Exchange

! SAFETY FIRST ! n-Butyllithium is pyrophoric and reacts violently with water. All operations must be conducted by trained personnel under a strict inert atmosphere in a chemical fume hood.[1][6]

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout.

  • Reagent Preparation: In the flask, dissolve 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While stirring vigorously, add n-butyllithium (1.05 eq, titrated solution) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.[6]

  • Stirring: After the addition is complete, stir the resulting solution at -78 °C for 30 minutes. The solution may change color or become slightly cloudy.

  • Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq), either neat or as a solution in anhydrous THF, dropwise at -78 °C.

  • Warming: After the addition of the electrophile, stir the reaction at -78 °C for another 30-60 minutes, then remove the cold bath and allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing failed or low-yielding reactions.

G cluster_causes Identify Major Component(s) cluster_solutions Implement Corrective Action Start Reaction Yield is Low/Zero CheckNMR Analyze Crude NMR Spectrum Start->CheckNMR StartMat Starting Material (Ar-Br) CheckNMR->StartMat Ar-Br Debrom Debrominated (Ar-H) CheckNMR->Debrom Ar-H Dimer Homocoupled Dimer (Ar-Ar) CheckNMR->Dimer Ar-Ar Complex Complex Mixture / Baseline CheckNMR->Complex Other Sol_BuLi Titrate n-BuLi Use 1.05-1.1 eq Increase reaction time StartMat->Sol_BuLi Sol_Dry Flame-dry glassware Use anhydrous solvent Improve inert atmosphere Debrom->Sol_Dry Sol_Mix Add n-BuLi slowly Ensure vigorous stirring Consider reverse addition Dimer->Sol_Mix Sol_Temp Maintain T < -70°C Check thermometer calibration Complex->Sol_Temp

Caption: A decision-tree workflow for troubleshooting problematic lithiation reactions.

References

  • Lithium Halogen Exchange. (n.d.). Scribd. Retrieved from [Link]

  • Lithium Halogen Exchange #1 Revised. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Parham, W. E., & Jones, L. D. (1976). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. Retrieved from [Link]

  • Troubles with Lithium-Halogen exchange reaction. (2019). Sciencemadness Discussion Board. Retrieved from [Link]

  • Chen, B., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(12), 2243. Retrieved from [Link]

  • Using n-BuLi at room temperature? (2019). Reddit r/OrganicChemistry. Retrieved from [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Bailey, W. F., & Croteau, A. A. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. Retrieved from [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). Peking University. Retrieved from [https://www.chem.pku.edu.cn/luosm/group/pdf/Mechanism of Lithium-Halogen Exchange and Related Reactions.pdf]([Link] of Lithium-Halogen Exchange and Related Reactions.pdf)

  • Hornillos, V., et al. (2013). Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. Organic Letters, 15(19), 5114-5117. Retrieved from [Link]

  • Question about degradation of THF via n-BuLi. (2017). Reddit r/chemistry. Retrieved from [Link]

  • Lithiation reaction of an Aniline... gooey yield problems. (2018). Sciencemadness.org. Retrieved from [Link]

  • n-Butyllithium. (n.d.). Wikipedia. Retrieved from [Link]

  • Wurtz–Fittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Aryl—Aryl Coupling via Directed Lithiation and Oxidation. (2007). ResearchGate. Retrieved from [Link]

  • Alcohols, Phenols and Ethers. (n.d.). NCERT. Retrieved from [Link]

  • Lithiation Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Stokes, S., et al. (2012). Synthesis of Aryl-Substituted 1,4-Dihydroquinolines by [4 + 2] Cycloaddition of Benzyne with 1-Azadienes. Synlett, 23(03), 389-392. Retrieved from [Link]

  • Organolithium Reagents. (n.d.). Harvard University, Department of Chemistry. Retrieved from [Link]

  • Hornillos, V., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. University of Groningen Research Portal. Retrieved from [Link]

  • Shi, F., et al. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Chemistry Portal. Retrieved from [Link]

  • Smith, A. B., III, et al. (2011). Anion Relay Chemistry. Organic Syntheses, 88, 226. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). Aakash Institute. Retrieved from [Link]

  • Hornillos, V., et al. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters, 15(19), 5114-5117. Retrieved from [Link]

  • Awad, A. M., et al. (2023). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. Molecules, 28(11), 4478. Retrieved from [Link]

  • Wurtz-Fittig Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Organometallic Coupling Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Smith, W. B. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54645. Retrieved from [Link]

  • Wurtz–Fittig reaction. (2021). L.S.College, Muzaffarpur. Retrieved from [Link]

  • CHEMISTRY (862). (n.d.). Council for the Indian School Certificate Examinations. Retrieved from [Link]

  • Lithiation. (n.d.). Vapourtec. Retrieved from [Link]

  • Why does the Wurtz-Fittig reaction occur? (2024). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Bromo-4,5-dimethoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. My aim is to equip you with the knowledge to overcome common challenges encountered during the purification of this important synthetic intermediate.

FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 1-Bromo-4,5-dimethoxy-2-methylbenzene from reaction mixtures.

Question 1: My crude ¹H NMR shows multiple singlets in the aromatic region. What are the likely impurities?

Answer:

The presence of multiple singlets in the aromatic region of your ¹H NMR spectrum strongly suggests the presence of isomeric byproducts. During the electrophilic bromination of 3,4-dimethoxytoluene, the starting material for synthesizing 1-Bromo-4,5-dimethoxy-2-methylbenzene, several outcomes are possible due to the directing effects of the methoxy and methyl groups.[1][2]

The primary impurities are often other isomers of bromo-dimethoxytoluene. The methoxy groups are activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. This can lead to a mixture of products where the bromine atom has added to different positions on the aromatic ring.

Common Isomeric Impurities:

  • 2-Bromo-3,4-dimethoxytoluene: Bromination occurs ortho to the methyl group and meta to the methoxy groups.

  • 5-Bromo-3,4-dimethoxytoluene: Bromination occurs meta to the methyl group and ortho to one methoxy group and para to the other.

  • 6-Bromo-3,4-dimethoxytoluene: Bromination occurs ortho to one methoxy group and meta to the methyl group.

Additionally, unreacted starting material (3,4-dimethoxytoluene) and potentially di-brominated products can also be present.

To confirm the identity of these impurities, it is advisable to compare the crude NMR with literature spectra of the potential isomers if available, or to use techniques like GC-MS to identify the components of your mixture. A thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) is a critical first step in developing a purification strategy.[3]

Question 2: I'm struggling to remove the unreacted starting material. What's the best approach?

Answer:

Separating the product from unreacted 3,4-dimethoxytoluene can be challenging due to their similar polarities. Here are a few strategies, ranging from simple to more advanced:

  • Recrystallization: If the concentration of the starting material is relatively low, a carefully chosen recrystallization may be effective. The key is to find a solvent system where the product has significantly lower solubility than the starting material at low temperatures.

  • Column Chromatography: This is often the most reliable method for separating compounds with similar polarities.[4] A well-optimized column chromatography protocol can effectively separate the desired product from the starting material.

  • Preparative TLC/HPLC: For small-scale purifications or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.[5]

The choice of method will depend on the scale of your reaction and the required purity of the final product.

Question 3: My recrystallization isn't working well; the product is "oiling out." What can I do?

Answer:

"Oiling out" during recrystallization occurs when the dissolved compound comes out of solution as a liquid rather than forming crystals. This is a common problem, especially with compounds that have relatively low melting points or when an inappropriate solvent is used.

Here are several troubleshooting steps:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For brominated aromatic compounds, common solvent systems include hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.[7][8] You may need to experiment with different solvent ratios to find the optimal conditions.

  • Slower Cooling: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. You can insulate the flask to slow down the cooling process.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution. This "seed crystal" will act as a template for further crystallization.

  • Reduce Solute Concentration: If the solution is too concentrated, the compound may not have enough space to form an ordered crystal lattice and will precipitate as an oil. Try using a slightly larger volume of solvent.

Question 4: How do I choose the right mobile phase for column chromatography?

Answer:

The selection of an appropriate mobile phase (eluent) is critical for a successful separation by column chromatography. The process begins with analytical Thin Layer Chromatography (TLC).[4]

Step-by-Step Guide to Mobile Phase Selection:

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Solvent System Trials: Develop the TLC plate in a series of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.2 and 0.4. The impurities should ideally have significantly different Rf values.

  • Visualization: Visualize the spots on the TLC plate using a UV lamp (254 nm is typically effective for aromatic compounds) or by staining with an appropriate reagent (e.g., potassium permanganate).

A good separation on the TLC plate, with clear baseline separation between your product and impurities, is a strong indicator of a successful column chromatography separation using that same solvent system.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Protocol 1: Recrystallization

This protocol is suitable for crude material that is mostly the desired product with minor impurities.

Materials:

  • Crude 1-Bromo-4,5-dimethoxy-2-methylbenzene

  • Hexane

  • Ethyl Acetate

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude product. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add warm hexane until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is recommended for separating the product from significant amounts of impurities, including isomers and unreacted starting material.

Materials:

  • Crude 1-Bromo-4,5-dimethoxy-2-methylbenzene

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Data Presentation

Table 1: TLC Analysis of a Typical Crude Reaction Mixture

CompoundRf Value (9:1 Hexane:Ethyl Acetate)
3,4-Dimethoxytoluene (Starting Material)0.65
1-Bromo-4,5-dimethoxy-2-methylbenzene 0.45
Isomeric Byproduct 10.50
Isomeric Byproduct 20.40
Di-brominated Product0.25

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 1-Bromo-4,5-dimethoxy-2-methylbenzene.

PurificationWorkflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_final Final Product Start Crude Reaction Mixture Analysis TLC & ¹H NMR Analysis Start->Analysis Decision Purity Assessment Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity (>90%) ColumnChrom Column Chromatography Decision->ColumnChrom Low Purity / Isomers Present FinalProduct Pure 1-Bromo-4,5-dimethoxy-2-methylbenzene Recrystallization->FinalProduct ColumnChrom->FinalProduct

Caption: Decision workflow for purification.

References

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017060905A1 - Process for the preparation of organic bromides.
  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]

  • XMB 1.9.11. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

  • (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal- and Base-free Synthesis of Aryl Bromides from Arylhydrazines. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • NIH. (n.d.). Reductions of aryl bromides in water at room temperature - PMC. Retrieved from [Link]

  • NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted... | Download Scientific Diagram. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SpringerLink. (2024, April 2). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Retrieved from [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Bromination of 3,5-Dialkyloxytoluene. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies to help you achieve optimal results in your experiments.

Introduction

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, providing a versatile and efficient method for constructing C(sp²)-N bonds.[1][2] Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is a testament to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[1][3][4] However, the reaction's success is highly dependent on the careful interplay of multiple components: the palladium source, ligand, base, solvent, and the electronic and steric nature of the substrates themselves. This guide provides a systematic approach to troubleshooting and optimizing this critical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. The workflow below provides a logical starting point for diagnosing a suboptimal reaction.

G start Reaction Yield is Low/Zero check_catalyst 1. Verify Catalyst Activity - Using a reliable precatalyst? - Reaction under inert atmosphere? start->check_catalyst check_reagents 2. Assess Reagent Purity & Stoichiometry - Reagents pure and dry? - Correct stoichiometry? check_catalyst->check_reagents Catalyst OK check_conditions 3. Evaluate Core Reaction Conditions - Ligand, base, and solvent appropriate for substrates? check_reagents->check_conditions Reagents OK side_reactions Side Reactions Observed? (e.g., Hydrodehalogenation) check_conditions->side_reactions Conditions Seem Correct optimize 4. Systematic Optimization - Screen ligands/bases - Adjust temperature/concentration check_conditions->optimize No, conditions likely mismatched side_reactions->optimize Yes side_reactions->optimize No success Reaction Optimized optimize->success

Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

This is the most common challenge and can stem from several interdependent factors.

Possible Cause A: Inactive Catalyst

The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species, which is sensitive to oxygen.[5] Its efficient generation is critical for the reaction to proceed.

  • Expert Analysis: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to the active Pd(0) state. This reduction, often facilitated by the phosphine ligand or amine, can be inefficient or unreliable, leading to inconsistent results.[6][7]

  • Solution:

    • Use a Precatalyst: Modern palladacycle precatalysts (e.g., G3, G4, G6) are air- and moisture-stable and designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to the base.[6][8][9] This is the most reliable way to ensure active catalyst formation.

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[7]

Possible Cause B: Inappropriate Ligand Choice

The ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[10]

  • Expert Analysis: The steric and electronic properties of the ligand must be matched to the substrates. For example, coupling unreactive aryl chlorides requires bulky, electron-rich ligands to promote the difficult oxidative addition step.[8][11] Conversely, the reductive elimination of the product can be facilitated by ligands that are not overly bulky.

  • Solution: Consult a ligand selection guide based on your amine and aryl halide. A general starting point is provided in the FAQ section. For challenging substrates, screening a small panel of ligands is often the most effective strategy.

Possible Cause C: Incorrect Base Selection

The base deprotonates the amine (or a Pd-amine complex), which is a crucial step in the catalytic cycle.[11] However, its strength and properties can also lead to side reactions or degradation.

  • Expert Analysis: Strong bases like sodium tert-butoxide (NaOtBu) promote the fastest reaction rates but are incompatible with base-sensitive functional groups like esters or nitro groups.[7][12] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[5][8]

  • Solution:

    • Match Base to Substrate: If your substrates contain base-sensitive groups, start with a weaker base (e.g., K₃PO₄).[5]

    • Consider Solubility: The physical properties of the base matter. Poorly soluble inorganic bases can lead to reproducibility issues. Grinding the base to a fine powder before use can help.[8] For homogeneous conditions, soluble organic bases like DBU have been explored.[13][14]

Possible Cause D: Poor Substrate Reactivity

The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] However, aryl iodides can sometimes have an inhibitory effect.[6][15] Sterically hindered substrates also present a significant challenge.

  • Expert Analysis: Aryl chlorides are often the most challenging due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step. Overcoming this requires highly active catalyst systems.

  • Solution: For aryl chlorides or sterically demanding substrates, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) and their corresponding precatalysts, as these are specifically designed to accelerate oxidative addition.[8][16]

Issue 2: Significant Side Reactions Observed

The appearance of unexpected products reduces the yield and complicates purification.

Side Reaction A: Hydrodehalogenation

This is the reduction of the aryl halide to the corresponding arene, a common competitive pathway.[5][12]

  • Expert Analysis: Hydrodehalogenation is thought to occur via β-hydride elimination from a palladium-amide intermediate, which is more prevalent with primary amines.[12]

  • Solution:

    • Screen Ligands: Some ligands are less prone to promoting this side reaction.

    • Lower the Temperature: Higher temperatures can favor side reactions.[5]

    • Optimize the Base: Using a weaker or less hindered base can sometimes suppress this pathway.[5]

Side Reaction B: Aryl Halide Homocoupling

This involves the dimerization of the aryl halide.

  • Expert Analysis: This side reaction can be promoted by certain catalyst systems and conditions.

  • Solution: Optimizing the catalyst loading (avoiding excess) and reaction temperature can often minimize the formation of homocoupled products.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source?

A1: The choice of palladium source is critical for reproducibility.

  • Pd(II) Salts (e.g., Pd(OAc)₂): These are traditional sources but can be unreliable due to the variable efficiency of the in situ reduction to Pd(0).[17]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These are more direct sources of the active catalyst but can be less stable.

  • Palladacycle Precatalysts (Recommended): These are air- and moisture-stable Pd(II) complexes specifically designed for the reliable and rapid generation of the active L-Pd(0) species under basic conditions.[6][8] They are categorized by "generations" (G1-G6), with later generations often showing improved reactivity and broader substrate scope.[9] For most applications, starting with a G3 or G4 precatalyst is a robust choice.[18]

Q2: Which ligand should I start with for my specific amine?

A2: Ligand selection is highly dependent on the nucleophile. The following table provides a general guideline.

Amine / N-Nucleophile TypeRecommended Ligand Classes & ExamplesRationale & Causality
Primary Aliphatic & Aromatic Amines Bulky Biarylphosphines (e.g., BrettPhos, XPhos)These ligands promote the oxidative addition of the aryl halide and prevent the formation of diarylated products by providing steric hindrance around the metal center.[7][8]
Secondary Amines (Cyclic & Acyclic) Bulky Biarylphosphines (e.g., RuPhos, XPhos)RuPhos is often a highly effective choice for secondary amines. The steric bulk is crucial for facilitating the reductive elimination step.[7][8]
Amides, Carbamates, Sulfonamides Highly Active Biarylphosphines (e.g., tBuBrettPhos)These are weak nucleophiles, requiring a very active catalyst system with highly electron-donating ligands to facilitate C-N bond formation.[7]
Heteroaryl Amines (e.g., Indoles, Pyrroles) Specialized Biarylphosphines (e.g., DavePhos, tBuXPhos)The coordinating ability of the heteroatom can poison the catalyst. These ligands are designed to be active enough to overcome this challenge.[7][16]
Ammonia Surrogates (e.g., Benzophenone Imine) Chelating Bisphosphines (e.g., Xantphos)These ligands can be effective for coupling ammonia equivalents, which can be challenging due to the potential for double arylation.[15]

Q3: How do I select the appropriate base?

A3: The base must be strong enough to deprotonate the amine but not so strong that it degrades your starting materials.

BasepKaH (approx.)AdvantagesDisadvantages & Considerations
NaOtBu, KOtBu 19Permits highest reaction rates and lowest catalyst loadings.[7]Incompatible with many electrophilic functional groups (e.g., esters, ketones, nitro groups).[7] Air-sensitive.
LHMDS, KHMDS 26Allows for the use of substrates with protic functional groups (e.g., free -OH, -NH). Useful for low-temperature aminations.[7]Solid bases are air-sensitive.
Cs₂CO₃, K₃PO₄ 10-12Excellent compatibility with base-sensitive functional groups.[5][8]Generally require higher reaction temperatures and/or longer reaction times.[5][7]

Q4: What is the best solvent for my reaction?

A4: The solvent must solubilize the reagents (except for the inorganic base) and be stable at the reaction temperature.

  • Common Solvents: Toluene, 1,4-dioxane, and THF are the most commonly used solvents.[7][19] Toluene is often a good starting point due to its high boiling point and ability to precipitate some inorganic salts, which can sometimes drive the reaction forward.[15][20]

  • Solvent Effects: The choice of solvent can influence reaction rates and even product distribution.[20][21] For example, polar aprotic solvents may behave differently than non-polar solvents.[4][22]

  • Green Alternatives: There is growing interest in replacing solvents like dioxane.[19][23] Research has explored the use of greener solvents, water, or even solvent-free conditions for certain substrates.[1][11]

Q5: What is the underlying mechanism I am trying to optimize?

A5: Understanding the catalytic cycle is key to rational optimization.

G cluster_0 Catalytic Cycle A Active L-Pd(0) Catalyst B Oxidative Addition (L-Pd(II)(Ar)(X)) A->B + Ar-X C Amine Coordination & Deprotonation B->C + R₂NH, - HX D Reductive Elimination C->D D->A Product Product (Ar-NR₂) D->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The cycle consists of three key steps:[6][11][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-limiting step, especially for less reactive aryl chlorides. Optimization Target: Use electron-rich, bulky ligands.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and the base removes a proton from the nitrogen. Optimization Target: Select a base strong enough for efficient deprotonation.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the Pd(0) catalyst. Optimization Target: Ligand sterics play a crucial role here.

General Experimental Protocol (Small Scale)

This protocol provides a general starting point. Optimization will be required based on your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the aryl halide, amine (if solid), base, and stir bar inside a glovebox or under a positive flow of inert gas.

  • Seal the vial with a septum cap.

  • Add the palladium precatalyst.

  • Add the degassed solvent (and amine if liquid) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Proceed with standard aqueous workup and purification.

References

  • Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Nolan, S. P. et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05 Nolan]([Link] Nolan)

  • University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Andersson, T. et al. (2007). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • CatSci Ltd. Technical Piece: Sighting Screen. [Link]

  • ResearchGate. (2019). Buchwald-Hartwig reaction: An overview. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • NIH. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Vici, L. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]

  • PubMed. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation during cross-coupling reactions involving the electron-rich substrate, 1-Bromo-4,5-dimethoxy-2-methylbenzene. As Senior Application Scientists, our goal is to combine mechanistic understanding with practical, field-proven solutions to help you overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly diagnose common issues related to catalyst stability and reactivity with this specific substrate.

Q1: My cross-coupling reaction with 1-Bromo-4,5-dimethoxy-2-methylbenzene is failing or giving very low yields. What is the most likely cause?

A1: The primary challenge with this substrate is its electron-rich nature, due to the two methoxy groups and the methyl group. This electronic property makes the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center—energetically less favorable and often very slow.[1] If this step is inefficient, the active catalyst can decompose through side reactions before it even enters the main catalytic cycle, leading to low or no product formation.[2]

Q2: I see my reaction mixture turning black shortly after heating. What does this indicate?

A2: The formation of a black precipitate is a classic sign of catalyst deactivation via the agglomeration of the active, soluble Pd(0) catalyst into inactive, bulk palladium metal, commonly known as "palladium black".[3][4] This is often triggered by the dissociation of ligands from the metal center, which can be caused by excessively high temperatures, an insufficient ligand-to-metal ratio, or the use of ligands that are not robust enough for the reaction conditions.[3][5]

Q3: How do the electron-donating groups on 1-Bromo-4,5-dimethoxy-2-methylbenzene specifically impact catalyst choice?

A3: The electron-donating groups increase the electron density at the carbon atom of the C-Br bond. This disfavors the oxidative addition step with the nucleophilic Pd(0) catalyst.[1] To overcome this, you must use specialized, highly active catalyst systems. This typically involves bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) that promote the formation of highly reactive, monoligated Pd(0) species and accelerate the oxidative addition step.[3] Traditional ligands like triphenylphosphine (PPh₃) are often ineffective for such challenging substrates.

Q4: Besides catalyst deactivation, what other common side reactions should I look for?

A4: With electron-rich aryl bromides and certain coupling partners (like boronic acids), two common side reactions are homocoupling of the coupling partner and hydrodehalogenation of your starting material.[6] Homocoupling is often exacerbated by the presence of oxygen, which can interfere with the catalyst.[6] Hydrodehalogenation (replacement of bromine with hydrogen) can occur if there are sources of hydride in the reaction or through competing catalytic cycles. Monitoring your reaction by LC-MS can help identify these byproducts.[7]

Part 2: In-Depth Troubleshooting Guide

This guide is structured by observable experimental symptoms to help you systematically diagnose and resolve issues related to catalyst deactivation.

Symptom 1: Reaction Fails to Initiate or Shows No Conversion

If your reaction shows only starting materials after a reasonable time, the catalyst is likely inactive from the outset or deactivating before catalysis can begin.

  • Potential Cause A: Inefficient Oxidative Addition

    • Causality: As discussed, the electron-rich nature of 1-Bromo-4,5-dimethoxy-2-methylbenzene makes oxidative addition the rate-limiting step. If this step is too slow, the catalyst has more time to decompose.

    • Troubleshooting Steps:

      • Switch to a More Active Ligand: If you are using PPh₃ or other simple phosphines, switch to a modern, bulky, electron-rich dialkylbiarylphosphine ligand. These are designed to accelerate oxidative addition for electron-rich aryl halides.[3] See Table 1 for a comparison.

      • Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, use a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[2] These form the active monoligated Pd(0) species more reliably and rapidly, minimizing the chance for deactivation before the cycle starts.[5]

      • Optimize Temperature: While higher temperatures can sometimes overcome an activation barrier, for catalyst stability, it's often better to start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is clean but slow.[2]

  • Potential Cause B: Poor Reagent or Solvent Quality

    • Causality: Trace impurities, particularly oxygen and water (in anhydrous reactions), can be potent poisons for Pd(0) catalysts and their phosphine ligands.[3][6] Oxygen can oxidize both the active Pd(0) to inactive Pd(II) oxides and the phosphine ligand to phosphine oxide, which can alter or inhibit catalysis.[2][8]

    • Troubleshooting Steps:

      • Ensure Reagent Purity: Use freshly purchased or purified starting materials. Impurities can act as catalyst poisons.[9] Boronic acids, for example, can degrade over time.[6]

      • Use Anhydrous & Degassed Solvents: Use high-quality anhydrous solvents. Crucially, ensure all solvents and the reaction mixture are rigorously degassed to remove dissolved oxygen. See Protocol 1 for a reliable method.

      • Check the Base: Ensure the base is pure, dry (if applicable), and finely powdered for better solubility and reactivity. Some reactions require a specific grade or form of a base to be effective.[1]

Symptom 2: Reaction Stalls Prematurely (Incomplete Conversion)

This symptom suggests the catalyst is initially active but deactivates over the course of the reaction.

  • Potential Cause A: Catalyst Agglomeration (Palladium Black Formation)

    • Causality: The active L-Pd(0) species is only stable for a finite time before it finds another Pd atom and begins to aggregate into inactive palladium black.[3] This process is accelerated at higher temperatures and when the concentration of the stabilizing ligand is too low.

    • Troubleshooting Steps:

      • Increase Ligand-to-Metal Ratio: While a 1:1 ratio is often optimal for precatalysts, if generating the catalyst in situ, a slight excess of ligand (e.g., L:Pd ratio of 1.1:1 to 2:1) can help prevent aggregation.[4] Be aware that a large excess of ligand can sometimes inhibit the reaction by preventing substrate coordination.[5]

      • Lower Reaction Temperature: High temperatures increase molecular motion and can accelerate both ligand dissociation and palladium agglomeration.[2] Determine the lowest effective temperature for your reaction.

      • Solvent Choice: The choice of solvent affects catalyst stability.[3] A solvent screen (e.g., Toluene, Dioxane, 2-MeTHF) is a valuable optimization step.

  • Potential Cause B: Instability of the Coupling Partner

    • Causality: In Suzuki reactions, boronic acids can be unstable under reaction conditions and undergo protodeboronation (replacement of the boron group with hydrogen).[2] This is especially true for electron-deficient or heteroaryl boronic acids. Once the coupling partner is consumed by this side reaction, the main reaction will stall.

    • Troubleshooting Steps:

      • Use a More Stable Boron Reagent: Consider using the corresponding boronic ester (e.g., a pinacol ester) or a potassium aryltrifluoroborate salt, which are generally more robust than boronic acids.[2]

      • Choose the Base Carefully: Strong bases can accelerate protodeboronation. A screen of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing a problematic cross-coupling reaction.

G Start Reaction Fails or Stalls Check_Conversion Any Product Formed? Start->Check_Conversion No_Product Symptom: No Conversion Check_Conversion->No_Product No Partial_Product Symptom: Stalled Reaction Check_Conversion->Partial_Product Yes (Low Yield) Cause_OA Potential Cause: Inefficient Oxidative Addition No_Product->Cause_OA Cause_Reagents Potential Cause: Poor Reagent/Catalyst Quality No_Product->Cause_Reagents Action_Ligand Action: Use Buchwald Ligand or Precatalyst Cause_OA->Action_Ligand Action_Purity Action: Use Fresh Reagents & Rigorously Degas Cause_Reagents->Action_Purity Check_Color See Pd Black? Partial_Product->Check_Color Cause_Agglo Cause: Catalyst Agglomeration Check_Color->Cause_Agglo Yes Cause_Partner Cause: Coupling Partner Instability Check_Color->Cause_Partner No Action_Agglo Action: Lower Temperature & Optimize L:Pd Ratio Cause_Agglo->Action_Agglo Action_Partner Action: Use Boronic Ester or Screen Bases Cause_Partner->Action_Partner

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Part 3: Data Presentation & Experimental Protocols

Table 1: Comparison of Common Ligands for Coupling Electron-Rich Aryl Bromides
Ligand TypeExample(s)Key Advantages for This SubstrateConsiderations
Monodentate Trialkylphosphines P(t-Bu)₃, PCy₃Moderately electron-rich and bulky. Can be effective but may be less robust than biarylphosphines.Highly air-sensitive.
Monodentate Dialkylbiarylphosphines SPhos, XPhos, RuPhos(Recommended) Highly electron-rich and sterically demanding. Specifically designed to accelerate oxidative addition of challenging substrates and stabilize the active catalyst.[3]Higher cost, but often necessary for difficult couplings.
Bidentate Phosphines dppf, XantphosCan provide extra stability to the palladium center, but may be less active for this specific substrate class compared to the best monodentate ligands.[8]The optimal bite angle is crucial and can be system-dependent.
Traditional Triarylphosphines PPh₃Inexpensive and readily available.Generally not electron-rich enough to promote efficient oxidative addition with 1-bromo-4,5-dimethoxy-2-methylbenzene. Often leads to catalyst decomposition.
Protocol 1: Rigorous Degassing of Reaction Mixture (Freeze-Pump-Thaw)

This protocol is critical for removing dissolved oxygen, a known catalyst poison.[2][6]

  • Setup: Assemble your reaction flask containing the substrate, coupling partner, base, and solvent. Ensure the flask is sealed with a rubber septum and connected to a Schlenk line that can switch between vacuum and an inert gas (Argon or Nitrogen).

  • Freeze: Place the flask in a liquid nitrogen bath until the contents are completely frozen solid. This prevents solvent from boiling under vacuum.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the contents to thaw completely. You may see bubbles evolve from the liquid as trapped gases are released.

  • Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure thorough removal of dissolved oxygen.

  • Final Step: After the final thaw, backfill the flask with the inert gas. The catalyst and ligand can now be added under a positive pressure of inert gas.

Catalyst Deactivation Pathways Diagram

This diagram illustrates the main catalytic cycle and highlights key off-cycle deactivation pathways relevant to this substrate.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) PdII_OA L-Pd(II)(Ar)(Br) Pd0->PdII_OA Oxidative Addition (Ar-Br) Deactivation_OA Oxidative Addition Failure (Electron-Rich Ar-Br is Slow) Pd0->Deactivation_OA Bottleneck Pd_Black [Pd(0)]n (Palladium Black) Pd0->Pd_Black Agglomeration (Ligand Dissociation) PdII_TM L-Pd(II)(Ar)(R) PdII_OA->PdII_TM Transmetalation (+ R-M) PdII_TM->Pd0 Reductive Elimination (- Ar-R) caption Key catalyst deactivation pathways.

Caption: The catalytic cycle and key deactivation pathways.

References

  • Eigenmann, F., & Studer, M. (2001). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved from [Link]

  • Reich, M., & Buchwald, S. L. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13345–13355.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Shaughnessy, K. H., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 71(2), 738–747.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855–1883.
  • Thomas, A. A., & Denmark, S. E. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 81(21), 10147-10166.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Tsou, T. T., & Kochi, J. K. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(18), 3516-3529.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chtchigrovsky, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chansai, S., et al. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Catalysis Science & Technology, 7(10), 2037-2046.
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

Sources

troubleshooting guide for the synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene (also referred to as 2-bromo-4,5-dimethoxytoluene). This molecule is a critical intermediate in the synthesis of isoquinoline alkaloids and various pharmaceutical scaffolds.

The synthesis typically involves the Electrophilic Aromatic Substitution (EAS) of 3,4-dimethoxytoluene (4-methylveratrole). While the electron-rich nature of the veratrole ring facilitates bromination, it also introduces specific challenges regarding regioselectivity and oxidation sensitivity.

The Target Transformation
  • Substrate: 3,4-Dimethoxytoluene

  • Reagent:

    
    -Bromosuccinimide (NBS) or Molecular Bromine (
    
    
    
    )[1]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    )
    
  • Key Challenge: Directing the bromine to the

    
     position (para to the 
    
    
    
    -methoxy) while avoiding the
    
    
    position, benzylic bromination, or polybromination.

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Impurity/Issue CheckNMR Analyze 1H NMR Start->CheckNMR Color Dark/Black Reaction? Start->Color Visual Inspection Benzylic CH2-Br Signal? (4.4-4.6 ppm) CheckNMR->Benzylic Shift ~4.5ppm Regio Wrong Aromatic Pattern? (Para vs Meta coupling) CheckNMR->Regio Aromatic Region Poly Loss of Aromatic H? (Multiple Br) CheckNMR->Poly Integration < 2H Soln_Benzylic Fix: Radical Pathway (Exclude Light/O2) Benzylic->Soln_Benzylic Soln_Regio Fix: Solvent Polarity (Switch to MeCN/DMF) Regio->Soln_Regio Soln_Poly Fix: Stoichiometry (Strict 0.95-1.0 eq) Poly->Soln_Poly Soln_Color Fix: Oxidation (Inert Atm/Quench) Color->Soln_Color

Figure 1: Diagnostic logic tree for bromination failures. Identify the impurity signature to select the correct remediation strategy.

Troubleshooting Guide (Q&A Format)

Issue 1: Benzylic Bromination (Side-Chain Attack)

User Report: "I am using NBS to brominate 3,4-dimethoxytoluene. Instead of the aryl bromide, NMR shows a new singlet around 4.5 ppm, and the methyl peak at 2.2 ppm is disappearing. What is happening?"

Technical Diagnosis: You are observing Wohl–Ziegler bromination (radical substitution) at the benzylic methyl group instead of the desired Electrophilic Aromatic Substitution (EAS) on the ring. This occurs when radical conditions dominate over ionic conditions [1].

Root Causes:

  • Presence of Light: UV/Visible light initiates radical formation from NBS.

  • Non-Polar Solvents: Solvents like

    
     or Benzene favor radical pathways.
    
  • Trace Initiators: Presence of peroxides or AIBN.

Corrective Protocol:

  • Switch Solvent: Change to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . Polar solvents stabilize the succinimide anion and the bromonium ion, heavily favoring the EAS mechanism over the radical pathway [2].

  • Exclude Light: Wrap the reaction flask in aluminum foil.

  • Temperature Control: Maintain temperature between

    
     and 
    
    
    
    . Radical reactions often require higher activation energy (reflux).

Data Comparison:

Condition Major Product Mechanism

| NBS /


 / Reflux / Light | Benzylic Bromide (Impurity) | Radical Substitution |
| NBS / MeCN / RT / Dark | Aryl Bromide (Target)  | Electrophilic Substitution (

) |
Issue 2: Regioselectivity Issues (Isomer Contamination)

User Report: "I have obtained the product, but the melting point is broad. GC-MS shows two peaks with the same mass. Is it possible I brominated the wrong position?"

Technical Diagnosis: Yes. While the


 position (para to the C3-methoxy) is electronically favored, the 

position (ortho to the C4-methoxy) is also activated.
  • Target (

    
    -Br):  Para to OMe, Ortho to Me.
    
  • Impurity (

    
    -Br):  Ortho to OMe, Meta to Me.
    

Mechanistic Insight: The methoxy group is a stronger activator than the methyl group. The C3-methoxy directs ortho (C2) and para (C6). The C4-methoxy directs ortho (C5) and para (C1-occupied).

  • C2: Sterically hindered (sandwiched between Me and OMe). Unlikely.

  • C6: Activated by C3-OMe (para). Preferred.

  • C5: Activated by C4-OMe (ortho). Possible minor isomer.[2]

Corrective Protocol:

  • Lower Temperature: Run the reaction at

    
     to 
    
    
    
    . This favors the kinetic product (the most electronically activated position, C6) over the thermodynamic mix.
  • Reagent Selection: If using

    
    , switch to NBS in MeCN . NBS provides a lower, more controlled concentration of active bromine species (
    
    
    
    ), which increases selectivity compared to molecular bromine [3].
  • Purification: Recrystallization from Methanol/Water or Hexane/Ethyl Acetate is usually effective at removing the minor regioisomer, as the symmetry differences lead to distinct crystal packing energies.

Issue 3: Over-Bromination (Dibromo Impurities)

User Report: "My mass spec shows an M+2 and M+4 pattern consistent with a dibromo species. I used 1.1 equivalents of NBS."

Technical Diagnosis: The product (1-Bromo-4,5-dimethoxy-2-methylbenzene) is still an activated electron-rich ring. It remains susceptible to a second bromination event, likely at the


 position if 

is occupied.

Corrective Protocol:

  • Stoichiometry Control: Reduce NBS to 0.95 - 0.98 equivalents . It is better to leave a small amount of starting material (which is easily separated by flash chromatography due to polarity differences) than to generate dibromo-impurities (which are very difficult to separate).

  • Addition Rate: Add the NBS portion-wise or as a solution in MeCN over 30–60 minutes. High instantaneous concentration of brominating agent favors polybromination.

Issue 4: Reaction Mixture Turning Black/Tarring

User Report: "Upon adding bromine, the reaction turned pitch black and I isolated a tarry residue."

Technical Diagnosis: Electron-rich aromatic rings (like veratrole derivatives) are prone to oxidative polymerization or quinone formation when exposed to strong oxidizers like


, especially in the presence of acid byproducts (

).

Corrective Protocol:

  • Scavenge Acid: Add a weak base like Propylene Oxide or Sodium Bicarbonate (

    
    ) to the reaction mixture to neutralize HBr as it forms. HBr can catalyze auto-oxidation.
    
  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon.

  • Switch to NBS: NBS is a milder oxidant than elemental bromine and generates succinimide rather than free HBr (though some HBr is generated in situ to catalyze the reaction, it is less destructive).

Validated Synthetic Protocol

Based on the troubleshooting analysis, the following protocol is recommended for high fidelity.

Reagents:

  • 3,4-Dimethoxytoluene (1.0 eq)

  • 
    -Bromosuccinimide (0.98 eq) - Recrystallize from water if yellow/aged [1].
    
  • Acetonitrile (0.5 M concentration)

Step-by-Step:

  • Dissolve 3,4-dimethoxytoluene in Acetonitrile (MeCN) in a round-bottom flask.

  • Cool the solution to

    
     in an ice bath.
    
  • Critical Step: Wrap the flask in aluminum foil to exclude light.

  • Add NBS (0.98 eq) portion-wise over 20 minutes.

  • Allow to stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product usually has a slightly lower Rf than starting material.

  • Workup: Concentrate MeCN. Redissolve residue in Ethyl Acetate. Wash with water (x2) and Brine (x1).

  • Purification: Recrystallize from minimal hot Methanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

References

  • Wikipedia Contributors. (2025). N-Bromosuccinimide.[3][4][5][6][7] Wikipedia. Retrieved from [Link]

  • Kutateladze, A. G. (2018). Regiospecific P-Bromination of Activated Aromatic Systems. TopSCHOLAR. Retrieved from [Link]

  • Ghorbani-Vaghei, R. (2009). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • PubChem. (2025).[8][9] 3,4-Dimethoxytoluene Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

preventing debromination of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability and reactivity challenges associated with 1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 4-Bromo-5-methylveratrole). Due to its electron-rich nature and the steric influence of the ortho-methyl group, this compound is prone to unintended debromination (hydrodehalogenation) during metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

The following troubleshooting protocols and mechanistic insights are designed to allow you to retain the bromine functionality or successfully utilize the carbon-bromine (C-Br) bond for controlled functionalization.

Part 1: Metal-Halogen Exchange (Lithiation) Troubleshooting

User Query: "I am attempting to lithiate 1-Bromo-4,5-dimethoxy-2-methylbenzene with n-BuLi to react with an aldehyde, but I consistently isolate the protonated (debrominated) product, 1,2-dimethoxy-4-methylbenzene. What is quenching my intermediate?"

Root Cause Analysis

The debromination observed here is likely not a "reduction" in the classical sense but a protonation of the lithiated intermediate.

  • Lithium-Halogen Exchange vs. Proton Transfer: The exchange reaction (Ar-Br + n-BuLi

    
     Ar-Li + n-BuBr) is extremely fast and kinetically favored at -78°C.
    
  • High Basicity: The resulting aryl lithium species, stabilized by the electron-donating methoxy groups, is a potent base. It will abstract a proton from any available source, including:

    • Trace moisture in the solvent/atmosphere.

    • The electrophile itself: If you are using an enolizable aldehyde or ketone, the aryl lithium may act as a base (deprotonating the

      
      -position) rather than a nucleophile.
      
    • Benzylic Migration: Upon warming, the lithium may migrate from the aromatic ring to the benzylic methyl group (lateral lithiation), though this usually leads to different functionalization, not simple debromination upon quench.

Troubleshooting Protocol: The "Zero-Proton" Lithiation System
ParameterSpecificationRationale
Solvent System Anhydrous THF (distilled from Na/Benzophenone) or 2-MeTHF.Ether solvents stabilize the organolithium aggregate. Strict dryness (<10 ppm H₂O) is non-negotiable.
Temperature -78°C constant during addition and exchange.Prevents side reactions and decomposition of the aryl lithium.
Reagent t-BuLi (2.0-2.1 equiv) instead of n-BuLi.t-BuLi ensures irreversible exchange. The second equivalent destroys the t-BuBr formed (generating isobutene/isobutane), preventing the reaction from reversing or the alkyl bromide from reacting with the aryl lithium.
Electrophile Non-enolizable electrophiles preferred.If using an enolizable electrophile, use a Cerium(III) chloride additive (Organocerium chemistry) to increase nucleophilicity and decrease basicity.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck flask under Argon flow. Charge with 1-Bromo-4,5-dimethoxy-2-methylbenzene and anhydrous THF.

  • Cooling: Cool to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.

  • Exchange: Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise over 20 minutes.

    • Note: The solution often turns yellow/orange. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add the electrophile (neat or in THF) slowly down the side of the flask, pre-cooled if possible.

  • Quench: Only remove the cooling bath after the electrophile has reacted (check TLC). Quench with sat. NH₄Cl.

Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Query: "During Suzuki coupling, I see significant amounts of the hydrodehalogenated byproduct (Ar-H) instead of the biaryl product. I am using Pd(PPh₃)₄ and Na₂CO₃ in Ethanol/Water."

Root Cause Analysis

Hydrodehalogenation in Pd-catalysis is a competing pathway driven by the presence of hydride sources .

  • Mechanism: After oxidative addition (Ar-Pd-Br), the complex must undergo transmetallation.[1] If this is slow (due to steric hindrance from the ortho-methyl group), the complex is vulnerable.

  • The Hydride Source: You are using Ethanol .[2] In the presence of base, ethanol coordinates to Palladium (Pd-OEt) and undergoes

    
    -hydride elimination , generating a Pd-H species.
    
  • Reductive Elimination: The Ar-Pd-H species reductively eliminates Ar-H (the debrominated product).

Mechanistic Visualization (Graphviz)

Pd_Cycle cluster_main Main Catalytic Cycle (Desired) cluster_side Hydrodehalogenation Pathway (Avoid) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Alkoxide Alkoxide Coordination (Ar-Pd-OCH2R) OxAdd->Alkoxide + Alcohol Solvent (RCH2OH) Prod Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd0 BetaElim Beta-Hydride Elimination (Ar-Pd-H) Alkoxide->BetaElim - Aldehyde Debrom Debrominated Byproduct (Ar-H) BetaElim->Debrom Reductive Elimination Debrom->Pd0

Caption: The competition between the desired Transmetallation cycle (Blue) and the undesired Hydrodehalogenation pathway (Red) triggered by alcohol solvents.

Troubleshooting Protocol: The "Hydride-Free" Coupling System

To prevent this, you must eliminate hydride donors and accelerate the desired cross-coupling.

ParameterRecommendationScientific Basis
Solvent Toluene/Water or Dioxane/Water . Avoid primary/secondary alcohols (EtOH, iPrOH).Removes the source of

-hydrides. Water is necessary for the boronic acid activation but does not act as a hydride donor.
Base K₃PO₄ or Cs₂CO₃ . Avoid Ethoxides/Methoxides.Inorganic bases are non-reducing. Potassium phosphate is particularly effective for sterically hindered substrates.
Catalyst/Ligand Pd(dppf)Cl₂ or Pd-XPhos G3 .XPhos is a bulky, electron-rich Buchwald ligand.[3] It facilitates rapid oxidative addition and, crucially, extremely fast reductive elimination of the C-C bond, outcompeting the side reaction.
Stoichiometry Excess Boronic Acid (1.5 equiv).Drives the transmetallation equilibrium forward, minimizing the lifetime of the vulnerable Ar-Pd-X species.

Part 3: Hydrogenation Considerations

User Query: "I need to reduce a nitro group elsewhere on the molecule, but I'm losing the bromine when I use Pd/C and Hydrogen."

Solution: Palladium on Carbon (Pd/C) is excellent for hydrogenolysis of aryl halides. You must switch catalysts.

  • Option A (Chemical Reduction): Use Iron powder (Fe) in NH₄Cl/EtOH or Tin(II) Chloride (SnCl₂) . These methods are chemoselective for nitro groups and will not touch the aryl bromide.

  • Option B (Catalytic Hydrogenation): Use Platinum on Carbon (Pt/C) , specifically "sulfided" Pt/C. The sulfur poisons the catalyst sufficiently to prevent C-Br bond insertion while allowing nitro reduction.

References

  • Lithium-Halogen Exchange Mechanism & Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[4][5] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry.

  • Preventing Hydrodehalogenation in Coupling

    • Navarro, O., et al. (2005). "General Optimization of the Suzuki−Miyaura Cross-Coupling Reaction." The Journal of Organic Chemistry.

  • Ligand Effects (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.

  • Specific Reactivity of Electron-Rich Aryl Halides

    • Seganish, W. M., & DeShong, P. (2006). "Preparation and Palladium-Catalyzed Cross-Coupling of Aryl Triethylammonium Bis(catechol)silicates." The Journal of Organic Chemistry.

Sources

analytical methods for monitoring the progress of reactions with 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods concerning 1-Bromo-4,5-dimethoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of chemical reactions involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Analytical Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the desired product.[1][2] For reactions involving 1-Bromo-4,5-dimethoxy-2-methylbenzene, a variety of analytical techniques can be employed. The choice of method depends on the specific reaction, the properties of the reactants and products, and the level of detail required. This guide will focus on the most common and effective techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for quick checks on reaction progress.[3][4] It allows for the visualization of the consumption of the starting material and the formation of the product.

Core Principles of TLC for this Application

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or mixture). 1-Bromo-4,5-dimethoxy-2-methylbenzene, your starting material, has a moderate polarity. The polarity of your product will depend on the specific reaction. For example, if the bromine is replaced by a more polar group, the product will have a lower Retention Factor (Rf) than the starting material.

Experimental Protocol: Reaction Monitoring by TLC
  • Plate Preparation : Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spotting :

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, spot the starting material solution in the "SM" lane.

    • Spot the starting material solution in the "Co" lane.

    • Withdraw a small aliquot from your reaction mixture and spot it in the "Rxn" lane and directly on top of the starting material spot in the "Co" lane.[5]

  • Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase. A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio will need to be determined empirically.

  • Visualization : After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the spots are not UV-active, staining with potassium permanganate or iodine can be used.

  • Interpretation : The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates that the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[6]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Spots are streaky Sample is too concentrated.Dilute the sample before spotting.
Inappropriate spotting solvent.Use a less polar and more volatile spotting solvent.
Spots are not moving from the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are at the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
No spots are visible under UV light Compounds are not UV-active.Use a chemical stain (e.g., potassium permanganate, iodine) for visualization.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique that provides detailed information about the composition of a reaction mixture, including the relative amounts of starting material, product, and any byproducts.[7]

Core Principles of HPLC for this Application

For 1-Bromo-4,5-dimethoxy-2-methylbenzene and its derivatives, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile or methanol and water).[8] Less polar compounds will be retained longer on the column, resulting in longer retention times.

Experimental Protocol: Reaction Monitoring by HPLC
  • Sample Preparation :

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent).

    • Dilute the aliquot with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient of water and acetonitrile is a good starting point. For example, a linear gradient from 50% acetonitrile in water to 95% acetonitrile over 10 minutes.[9]

    • Flow Rate : 1.0 mL/min.

    • Detector : UV detector set at a wavelength where both the starting material and the expected product have significant absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume : 10 µL.

  • Data Analysis :

    • Identify the peaks corresponding to the starting material and product based on their retention times (inject standards of each if available).

    • The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Troubleshooting Guide for HPLC
Problem Possible Cause(s) Solution(s)
High backpressure Blockage in the system (e.g., plugged frit, column contamination).Back-flush the column. If the pressure is still high without the column, check for blockages in the system tubing or injector.[10]
Peak tailing Secondary interactions with the stationary phase; column degradation.Use a column with high-purity silica. Ensure the mobile phase pH is appropriate for your analytes.
Variable retention times Fluctuations in mobile phase composition or temperature; column not equilibrated.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[11] Allow sufficient time for column equilibration between runs.
Ghost peaks Contamination in the mobile phase or injector; late eluting peaks from a previous run.Use high-purity solvents. Flush the injector and column. Run a blank gradient to identify the source of the peaks.

Section 3: Gas Chromatography (GC)

GC is an excellent technique for monitoring reactions with volatile and thermally stable compounds. 1-Bromo-4,5-dimethoxy-2-methylbenzene is amenable to GC analysis.

Core Principles of GC for this Application

In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The use of a mass spectrometer (MS) as a detector (GC-MS) provides both retention time and mass spectral data, aiding in the identification of reaction components.

Experimental Protocol: Reaction Monitoring by GC-MS
  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, perform a work-up to remove non-volatile components.

  • GC-MS Conditions :

    • Column : A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas : Helium at a constant flow rate.

    • Detector : Mass Spectrometer scanning a suitable mass range (e.g., 50-400 m/z).

  • Data Analysis :

    • Monitor the reaction by observing the disappearance of the peak corresponding to the starting material and the appearance of the product peak.

    • The mass spectrum of each peak can be used to confirm the identity of the compounds.

Troubleshooting Guide for GC
Problem Possible Cause(s) Solution(s)
Peak fronting Column overload.Dilute the sample.
Broad peaks Inlet or column temperature is too low; slow injection.Increase the inlet and oven temperatures. Ensure a fast, clean injection.
No peaks observed Compound decomposition in the inlet.Lower the inlet temperature. Use a deactivated inlet liner.
Poor separation Inappropriate column or temperature program.Select a column with a different stationary phase. Optimize the temperature ramp rate.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about the molecules in the reaction mixture.[12]

Core Principles of NMR for this Application

By taking NMR spectra of the reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting material and the appearance of new signals from the product. This allows for a quantitative assessment of the reaction progress.

Experimental Protocol: Reaction Monitoring by ¹H NMR
  • Sample Preparation :

    • At various time points, withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis, add a known amount of an internal standard that does not react with the components of the mixture and has a signal that does not overlap with other signals.

  • NMR Acquisition :

    • Acquire a ¹H NMR spectrum.

  • Data Analysis :

    • Identify characteristic peaks for the starting material and the product. For 1-Bromo-4,5-dimethoxy-2-methylbenzene, the aromatic protons and the methoxy and methyl protons will have distinct chemical shifts.

    • Integrate the peaks of the starting material, product, and internal standard.

    • The relative concentrations can be determined from the integral values.

Troubleshooting Guide for NMR
Problem Possible Cause(s) Solution(s)
Broad peaks Poor shimming; presence of paramagnetic impurities.Re-shim the spectrometer. Filter the sample to remove any solid impurities.
Overlapping peaks Insufficient magnetic field strength.Use a higher field NMR spectrometer if available.
Inaccurate integration Poor phasing; overlapping signals.Carefully phase the spectrum. Choose non-overlapping peaks for integration.

Visualizing the Workflow

A general workflow for selecting an analytical method for reaction monitoring is presented below.

Caption: Decision workflow for selecting an analytical monitoring method.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is very complex. Which technique is best for separating multiple components?

A1: For complex mixtures, HPLC and GC are generally superior to TLC due to their higher resolving power. If the components are volatile and thermally stable, GC is an excellent choice, especially when coupled with mass spectrometry (GC-MS) for component identification. If the compounds are not suitable for GC, HPLC offers high-resolution separation for a wide range of compounds.

Q2: Can I use TLC for quantitative analysis?

A2: While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by comparing the size and intensity of the spots to those of known standards. For accurate quantitative results, HPLC or GC are the preferred methods.

Q3: How do I choose the right mobile phase for TLC and HPLC?

A3: For TLC, a good starting point is a binary mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). You can adjust the ratio to achieve an optimal Rf value (typically between 0.2 and 0.8). For reversed-phase HPLC, a gradient of water and an organic modifier like acetonitrile or methanol is common. The gradient can be optimized to achieve good separation of all components.

Q4: My compound doesn't have a UV chromophore. How can I detect it with HPLC?

A4: If your compound lacks a UV chromophore, you can use other detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). Alternatively, pre-column or post-column derivatization to introduce a UV-active functional group can be employed.

Q5: What is the benefit of using an internal standard in NMR and GC analysis?

A5: An internal standard is a known amount of a non-interfering compound added to the sample. It allows for more accurate quantification by providing a reference signal against which the signals of the analytes can be compared. This corrects for variations in sample volume, injection volume, and detector response.

References

  • Vertex AI Search. (2021).
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Chemistry Hall. (n.d.).
  • MedChemExpress. (n.d.). 1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene) | Biochemical Reagent.
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915.
  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • CNKI. (n.d.). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
  • National Institutes of Health. (2015).
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • National Institutes of Health. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene.
  • Moodle. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Monitoring Reactions by TLC.
  • ResearchGate. (n.d.). Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series | Request PDF.
  • ACS Publications. (2025).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • YouTube. (2015).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Agilent. (2020).
  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • ResearchGate. (n.d.).
  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • AZoM. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.
  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.
  • Sigma-Aldrich. (n.d.). 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7.
  • National Institutes of Health. (2023).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • BenchChem. (n.d.). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.
  • Quora. (2021).
  • Michigan State University Chemistry. (n.d.).

Sources

Technical Support Center: Impurity Characterization in 1-Bromo-4,5-dimethoxy-2-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene (Target), a critical intermediate for isoquinoline alkaloids and API scaffolds. The standard synthesis involves the electrophilic aromatic substitution (bromination) of 3,4-dimethoxytoluene (also known as 4-methylveratrole).

While the methoxy groups strongly activate the ring, they also introduce competition for the directing of the incoming electrophile (


). This guide provides solutions for identifying and mitigating the three most common impurity classes: Regioisomers , Polybrominated species , and Benzylic bromides .

Troubleshooting Module 1: Regioisomer Contamination

User Question:

"I am observing a persistent impurity (approx. 5-8%) that elutes very close to my product peak in HPLC. It has the same mass (


 230/232) as the target. What is it, and how do I remove it?"
Technical Diagnosis:

You are likely seeing the C6-Regioisomer (1-Bromo-5,6-dimethoxy-2-methylbenzene).

  • Mechanism: The starting material, 3,4-dimethoxytoluene, has two open positions activated by the methoxy groups:

    • Position 5 (Target): Para to the C1-Methyl and Ortho to the C4-Methoxy. This is the kinetically favored site due to the strong ortho-directing power of the methoxy group and less steric hindrance compared to C2.

    • Position 6 (Impurity): Para to the C3-Methoxy and Ortho to the C1-Methyl. While activated, this position is slightly more sterically crowded by the adjacent methyl group, making it the minor product.

Corrective Protocol:
  • Thermodynamic Control: Lower the reaction temperature to 0°C to -5°C . Higher temperatures increase the energy available to overcome the steric barrier at Position 6, increasing the impurity ratio.

  • Solvent Switch: If using Acetonitrile (MeCN), switch to Dichloromethane (DCM) or Chloroform . Non-polar solvents often enhance para-selectivity relative to the strongest activator.

  • Purification: These isomers are difficult to separate by flash chromatography due to similar polarity.

    • Recommendation: Recrystallize from Heptane/IPA (9:1) . The target molecule (C5-Br) generally packs better and crystallizes, leaving the C6-isomer in the mother liquor.

Troubleshooting Module 2: Polybromination (Over-reaction)

User Question:

"My LC-MS shows a peak with an isotopic pattern indicating two bromine atoms (


 and 

peaks). How do I prevent this?"
Technical Diagnosis:

This is 2,5-Dibromo-3,4-dimethoxytoluene . Because the product (monobromide) retains two electron-donating methoxy groups, it remains activated and can undergo a second bromination if the local concentration of brominating agent is too high.

Corrective Protocol:

Stoichiometry & Addition Rate Table

ParameterRecommended SettingRationale
Reagent Stoichiometry 0.95 - 0.98 eq. (limiting reagent)Leaving 2-5% unreacted starting material is preferable to generating dibromo impurities, as starting material is easier to separate.
Addition Mode Dropwise (over 1-2 hours)Prevents high local concentration of

or NBS.
Quenching 10% Sodium Thiosulfate (

)
Immediately neutralizes unreacted active bromine species upon reaction completion.

Troubleshooting Module 3: Benzylic Bromination (Side-Chain)

User Question:

"I see an impurity that appears when I scale up the reaction. It is unstable on silica gel. What is happening?"

Technical Diagnosis:

This is


-Bromo-3,4-dimethoxytoluene  (Bromination on the methyl group).
This occurs via a Radical Substitution mechanism  rather than the desired Electrophilic Aromatic Substitution. It is triggered by light (photolysis) or heat, particularly when using NBS (N-Bromosuccinimide).
Corrective Protocol:
  • Light Exclusion: Wrap the reaction vessel in aluminum foil. Radical bromination is photo-initiated.

  • Scavengers: If the problem persists, add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture.

  • Reagent Choice: Switch from NBS to elemental Bromine (

    
    ) in Acetic Acid, as 
    
    
    
    is less prone to radical pathways in the absence of strong light.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways leading to the target and the impurities discussed above.

BrominationPathways Start 3,4-Dimethoxytoluene (Precursor) Target 1-Bromo-4,5-dimethoxy- 2-methylbenzene (TARGET) Start->Target NBS/MeCN (Electrophilic Subst.) Major Path Regio 1-Bromo-5,6-dimethoxy- 2-methylbenzene (Regioisomer Impurity) Start->Regio Steric Leakage (Higher Temp) Benzyl alpha-Bromo- 3,4-dimethoxytoluene (Radical Impurity) Start->Benzyl hv (Light) Radical Path Dibromo 2,5-Dibromo- 3,4-dimethoxytoluene (Over-brominated) Target->Dibromo Excess Reagent Over-reaction Regio->Dibromo Excess Reagent

Figure 1: Reaction network showing the target pathway (Green) versus regioisomer, radical, and over-reaction impurity pathways (Yellow/Red).

Analytical Method Development

To confirm the identity of these impurities, use the following analytical markers.

1H-NMR Differentiation (CDCl3, 400 MHz)

The key to distinguishing the regioisomers lies in the aromatic protons.

CompoundAromatic SignalsKey Feature
Target (C5-Br) Two SingletsProtons at C3 and C6 are isolated. The H6 proton (adjacent to Methyl) will show a weak NOE to the Methyl group.
Regioisomer (C6-Br) Two SingletsProtons at C2 and C5 are isolated. The H5 proton (adjacent to OMe) will show a strong NOE to the C4-Methoxy group.
Benzylic Impurity Multiplet + CH2The Methyl singlet (

2.2 ppm) disappears and is replaced by a

singlet (

4.4-4.6 ppm).
HPLC Retention Profile (Reverse Phase C18)
  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% MeCN.

  • Starting Material: Elutes first (Most polar).

  • Target & Regioisomer: Elute close together (Target usually elutes slightly later due to symmetry/packing, but requires method optimization).

  • Dibromo Impurity: Elutes last (Most lipophilic due to two Br atoms).

References

  • Regioselective Bromination of Dimethoxybenzenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Chemical Research. (General methodology for activated systems).

  • Impurity Profiling in Veratrole Derivatives: BenchChem Technical Notes. "Synthesis Protocol and Application Notes for Brominated Veratrole Derivatives."

  • Radical vs. Ionic Bromination Mechanisms: Org. Synth. Coll. Vol. "Benzylic Bromination vs Ring Bromination."

  • Crystallographic Data on Brominated Dimethoxytoluenes: Acta Crystallographica. "Structure of 1-Bromo-4,5-dimethoxy-2-methylbenzene analogues."[1]

Sources

solvent effects on the reactivity of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Bromo-4,5-dimethoxy-2-methylbenzene

Ticket ID: CHE-SUP-5001 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Bromo-4,5-dimethoxy-2-methylbenzene . This guide addresses the specific reactivity challenges posed by this substrate. Unlike simple aryl halides, this molecule presents a "perfect storm" of electronic and steric factors:

  • Electronic Deactivation: The two methoxy groups (positions 4,5) are strong electron-donating groups (EDGs), increasing electron density in the ring. This makes the C-Br bond significantly harder to break via oxidative addition (Pd-catalysis) compared to electron-deficient systems.

  • Steric Hindrance: The methyl group at position 2 is ortho to the bromine. This creates steric bulk that impedes catalyst approach and complicates metallation.

  • Benzylic Acidity: The C2-methyl group possesses benzylic protons. While less acidic than phenols, they are susceptible to deprotonation by strong bases (like n-BuLi) if conditions are not strictly kinetically controlled.

Module A: Lithium-Halogen Exchange (The "Cryogenic" Desk)

User Issue: "I tried to lithiate with n-BuLi in THF, but I obtained a mixture of the desired product and a benzylic-substituted impurity. Yields are inconsistent."

Root Cause Analysis

You are fighting a battle between Kinetic Control (Halogen-Metal Exchange) and Thermodynamic Control (Benzylic Deprotonation).

  • The Trap: In polar solvents like THF, n-BuLi aggregates break down into more reactive monomers/dimers. While this speeds up the Br-Li exchange, it also drastically increases the basicity of the reagent, promoting the deprotonation of the benzylic methyl group.

  • The Fix: You must suppress the basicity while maintaining enough reactivity for the exchange.

Standard Operating Procedure (SOP-LITH-01)
  • Solvent System: Switch from pure THF to THF/Hexane (1:4) or Pure Diethyl Ether . Ether coordinates lithium less strongly than THF, maintaining higher aggregation states that favor exchange over deprotonation.

  • Temperature: Strict -78°C . Do not allow the reaction to warm above -60°C before quenching.

  • Reagent: Consider

    
    -BuLi  (2 equivalents) instead of n-BuLi. The exchange with 
    
    
    
    -BuLi is virtually irreversible and faster, outcompeting the proton transfer.
Visual Troubleshooting: The Lithiation Fork

LithiationPathways Start 1-Bromo-4,5-dimethoxy- 2-methylbenzene ConditionA Condition A: Polar Solvent (THF) Temp > -60°C Start->ConditionA High Basicity Env. ConditionB Condition B: Non-Polar (Ether/Hexane) Temp = -78°C Start->ConditionB High Selectivity Env. Intermed1 Benzylic Anion (Thermodynamic Product) ConditionA->Intermed1 Deprotonation Intermed2 Aryl Lithium Species (Kinetic Product) ConditionB->Intermed2 Br-Li Exchange ProductA Side Reaction: Benzylic Functionalization Intermed1->ProductA + Electrophile Intermed2->Intermed1 Warming up (Isomerization) ProductB Target: Electrophile Trapped at C1 Intermed2->ProductB + Electrophile

Figure 1: Bifurcation of reactivity based on solvent polarity and temperature. Note the dashed red line: warming the aryl lithium can cause it to isomerize to the more stable benzylic anion.

Module B: Palladium Cross-Coupling (The "Catalysis" Desk)

User Issue: "My Suzuki coupling failed. The starting material was recovered unreacted, and the palladium precipitated as palladium black."

Root Cause Analysis

The electron-rich nature of the dimethoxy ring renders the C-Br bond less electrophilic. Standard catalysts (like Pd(PPh


)

) struggle with the Oxidative Addition step. If this step is too slow, the active Pd(0) species agglomerates and deactivates (precipitates).
Solvent & Ligand Optimization Matrix
VariableRecommendationScientific Rationale
Solvent DMF or Dioxane/Water (4:1) Polar Aprotic (DMF): Stabilizes the anionic palladium species during the catalytic cycle, lowering the energy barrier for oxidative addition [1].Aqueous Systems: Water promotes the solubility of inorganic bases (K

PO

) and activates the boronic acid.
Ligand S-Phos or X-Phos These electron-rich, bulky Buchwald ligands push electron density onto the Pd center, accelerating the oxidative addition into the electron-rich aryl bromide.
Base K

PO

or Cs

CO

Stronger bases are often required for sterically hindered, electron-rich substrates compared to simple carbonates.
Protocol: High-Efficiency Coupling (SOP-PD-05)
  • Dissolve: 1.0 eq Substrate + 1.2 eq Boronic Acid in Dioxane/H

    
    O (4:1) .
    
  • Add Base: 2.0 eq K

    
    PO
    
    
    
    .
  • Degas: Sparge with Argon for 15 mins (Critical: Oxygen kills electron-rich phosphines).

  • Catalyst: Add 2-5 mol% Pd(OAc)

    
     + S-Phos (1:2 ratio) .
    
  • Heat: 80-100°C. Note: Do not reflux violently; gentle heat preserves the catalyst life.

Frequently Asked Questions (FAQ)

Q1: Can I use Grignard formation (Mg turnings) instead of Lithiation?

  • Answer: It is difficult. The electron-rich ring makes the formation of the Grignard reagent sluggish. You will likely need "Rieke Magnesium" or activation with DIBAL-H/Iodine. If you must use Mg, use THF (not Ether) to solvate the cation, but be prepared for long initiation times. Lithium-halogen exchange is preferred.

Q2: I see a "homocoupling" dimer impurity in my Suzuki reaction. Why?

  • Answer: This often happens if you use too much catalyst or if the reaction is exposed to air (Oxygen). Oxygen promotes the homocoupling of boronic acids. Ensure rigorous degassing. Switching to a solvent like Toluene/Water can sometimes reduce this compared to pure DMF.

Q3: Is the methyl group at C2 acidic enough to react with weak bases like Carbonates?

  • Answer: Generally, no.[1][2][3] K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    used in Suzuki couplings will not deprotonate the methyl group (pKa ~41). You are safe from benzylic side-reactions during standard cross-coupling conditions.
References
  • Solvent Effects on Suzuki-Miyaura Couplings

    • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings[4]

    • Source: National Institutes of Health (NIH) / J Am Chem Soc.
    • URL:[Link]

  • Lithium-Halogen Exchange Mechanism

    • Title: The Mechanism of Lithium-Halogen Exchange[5][6]

    • Source: Macmillan Group (Princeton University)
    • URL:[Link]

  • Benzylic Lithi

    • Title: Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithi
    • Source: J Am Chem Soc.[7] (via PubMed Central)

    • URL:[Link]

    • Note: Discusses the competition between directing groups and solvent effects on aggreg
  • General Reactivity of 1-Bromo-4-methoxy-2-methylbenzene (Analog)

    • Title: 1-Bromo-4-methoxy-2-methylbenzene PubChem Record
    • Source: PubChem (NIH)
    • URL:[Link]

Sources

temperature optimization for reactions involving 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS No. 52806-46-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization in reactions involving this versatile, electron-rich aryl bromide. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Critical Role of Temperature

1-Bromo-4,5-dimethoxy-2-methylbenzene is a valuable building block, particularly in the synthesis of complex molecular architectures found in pharmaceuticals and materials science. Its reactivity is dominated by the carbon-bromine bond, which readily participates in organometallic transformations and palladium-catalyzed cross-coupling reactions. However, the two electron-donating methoxy groups and the adjacent methyl group significantly influence the electronic and steric environment of the aromatic ring. This unique substitution pattern makes precise temperature control not just a matter of optimization, but a critical parameter for determining reaction pathway, yield, and purity. Elevated temperatures can accelerate desired transformations but also risk thermal decomposition and the formation of unwanted side products, while excessively low temperatures may lead to incomplete reactions or failure to initiate.

This guide provides a structured approach to troubleshooting and optimizing temperature for the most common applications of this reagent.

Section 1: Troubleshooting Guide & FAQs

This section is organized by common reaction classes. Each question addresses a specific experimental issue, providing a detailed explanation of the underlying cause and a clear, actionable solution.

Organometallic Intermediate Formation (Lithiation & Grignard)

Question 1: My lithium-halogen exchange reaction with n-BuLi is giving very low yields of the desired product after quenching with an electrophile. What is the most likely cause?

Answer: The most probable cause is that the reaction temperature is too high. The lithium-halogen exchange is an extremely fast process that must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[1]

  • Causality: At temperatures above -70 °C, the highly reactive aryllithium intermediate can engage in undesirable pathways. Given the substitution pattern of your starting material, two side reactions are particularly problematic:

    • Reaction with Solvent: The aryllithium species can deprotonate ethereal solvents like Tetrahydrofuran (THF), especially as the temperature rises.

    • Directed ortho-Metalation (DoM): The methoxy groups are potent directing groups.[1][2] If the temperature is not kept sufficiently low, the n-BuLi can act as a base, deprotonating the C6 position (ortho to the 5-methoxy group), leading to a different lithium species and a mixture of products upon quenching.

Solution:

  • Strictly maintain the reaction temperature at -78 °C during the addition of n-BuLi and for a short period afterward (typically 15-30 minutes) before adding the electrophile.

  • Ensure your THF is freshly distilled and anhydrous.

  • Add the n-BuLi solution dropwise to a solution of the aryl bromide in THF, rather than the other way around, to maintain a low concentration of the organolithium reagent.

Question 2: I am trying to form the Grignard reagent, but the reaction won't initiate. I don't see the characteristic cloudiness or feel any exotherm.

Answer: Failure to initiate a Grignard reaction is a classic problem, almost always related to the presence of moisture or the passivation of the magnesium metal surface.[3][4] Temperature plays a secondary but important role.

  • Causality: Grignard reagents are powerful bases and nucleophiles that are rapidly quenched by protic sources, especially water.[5] The magnesium metal surface can also be coated with a layer of magnesium oxide, which prevents the insertion of magnesium into the C-Br bond.[6] While the reaction is exothermic, a small amount of initial heat is often required to overcome the activation energy.

Troubleshooting Workflow:

Start Grignard Fails to Initiate Check_Glassware Is all glassware flame-dried and under inert gas? Start->Check_Glassware Check_Glassware->Start No, Dry It! Check_Solvent Is the ether solvent anhydrous? Check_Glassware->Check_Solvent Yes Check_Solvent->Start No, Use Dry! Activate_Mg Activate Magnesium Surface Check_Solvent->Activate_Mg Yes Add_Heat Apply Gentle Heat Activate_Mg->Add_Heat Success Reaction Initiates Add_Heat->Success cluster_0 Setup & Degassing (Room Temp) cluster_1 Reaction (Controlled Heating) cluster_2 Workup (Cooling) A 1. Combine Aryl Bromide, Boronic Acid, & Base in reaction flask B 2. Add Solvent (e.g., Toluene/H₂O) A->B C 3. Degas Mixture (e.g., Ar bubbling for 30 min) B->C D 4. Add Pd Catalyst & Ligand under Ar counterflow C->D E 5. Heat to Target Temp (e.g., 90 °C) with vigorous stirring D->E F 6. Monitor by TLC/LC-MS (every 1-2 hours) E->F G 7. Cool to Room Temp F->G Reaction Complete H 8. Quench & Extract G->H I 9. Purify via Chromatography H->I

Caption: Experimental workflow for a temperature-controlled Suzuki coupling.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 30 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heating: Immerse the flask in a pre-heated oil bath set to 90 °C . Ensure vigorous stirring to mix the heterogeneous solution.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours. Avoid unnecessarily long reaction times at high temperatures.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 . PubChem. [Link]

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene . ResearchGate. [Link]

  • The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent . Nature Communications. [Link]

  • Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount . ResearchGate. [Link]

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid . ResearchGate. [Link]

  • Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides . Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Directed Metalation: A Survival Guide . Baran Lab, Scripps Research. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. [Link]

  • The Grignard Reaction . University of Wisconsin-Madison Chemistry. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction . Accounts of Chemical Research. [Link]

  • Bromobenzene aliphatic nucleophilic substitution guided controllable and reproducible synthesis of high quality cesium lead bromide perovskite nanocrystals . Inorganic Chemistry Frontiers. [Link]

  • Selecting the Degree of Partial Lithiation for Preventing Fracture in Si Micoparticles . MDPI. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides . PMC. [Link]

  • Buchwald-Hartwig reaction: An overview . ResearchGate. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide . YouTube. [Link]

  • 1-BROMO-2,5-DIMETHOXY-4-METHYLBENZENE | CAS 13321-74-9 . Matrix Fine Chemicals. [Link]

  • Optimization of Organolithium Reactions . FMC Lithium. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins . RSC Publishing. [Link]

  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron . MDPI. [Link]

  • Grignard Reaction Experiment Part 1, Prelab . YouTube. [Link]

  • SCHEME 26.1 Lithiation of benzene . ResearchGate. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses. [Link]

  • 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919 . PubChem. [Link]

  • The role of the methoxy group in approved drugs . ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . NIH National Library of Medicine. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Reactions of 1-Bromo-4,5-dimethoxy-2-methylbenzene

[1]

Case Reference ID: PD-SUB-45DM2M Subject: Ligand Selection & Optimization for Electron-Rich, Ortho-Substituted Aryl Bromides Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Substrate Analysis & "Personality" Profile

Before selecting a ligand, we must diagnose the specific challenges posed by 1-Bromo-4,5-dimethoxy-2-methylbenzene . This substrate presents a "double-edged" challenge in palladium catalysis:

  • Electronic Deactivation (The "Lazy" Electrophile): The two methoxy groups (positions 4 and 5) are strong electron-donating groups (EDGs).[2] They increase the electron density of the aromatic ring, making the C-Br bond less electrophilic.

    • Consequence:Oxidative Addition (OA) to the Pd(0) center is slower compared to electron-neutral or electron-poor aryl bromides.[2]

  • Steric Hindrance (The "Crowded" Center): The methyl group at position 2 is ortho to the bromine.[2]

    • Consequence: This steric bulk hinders the approach of the metal center, further slowing OA.[2] However, its most critical impact is on Reductive Elimination (RE) .[2] While bulk promotes RE, excessive steric clash between the ligand and the ortho-methyl group can prevent the formation of the active catalytic species or destabilize the transition state.

The Solution: You require a ligand that is electron-rich (to boost the nucleophilicity of Pd(0) for oxidative addition) and sterically bulky (to facilitate reductive elimination and prevent catalyst deactivation), but with a specific geometry that accommodates the ortho-methyl group.[2]

Ligand Selection Guide (Decision Matrix)

Do not use generic ligands like PPh3 or dppf for this substrate; they will likely lead to low conversion or sluggish rates.[2] Use the following decision matrix based on your desired reaction type.

A. For Suzuki-Miyaura Coupling (C-C Bond Formation)
  • Primary Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[1]

    • Why: SPhos is the "Gold Standard" for sterically hindered aryl chlorides and bromides.[2] The methoxy groups on the biaryl backbone of the ligand interact with the Pd center to stabilize it, while the cyclohexyl groups provide the necessary bulk to force reductive elimination of the ortho-substituted product.

  • Alternative: XPhos [2][3]

    • Why: Similar to SPhos but often better if the boronic acid partner is also bulky or unstable (prone to protodeboronation).[2]

B. For Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]
  • For Primary Amines: BrettPhos or tBuBrettPhos

    • Why: These ligands are highly selective for monoarylation of primary amines and are exceptionally efficient at coupling hindered aryl halides.

  • For Secondary Amines: RuPhos

    • Why: RuPhos is specifically engineered to handle secondary amines with sterically hindered aryl halides.[2] It prevents

      
      -hydride elimination (if alkyl groups are present on the amine) and promotes the difficult reductive elimination step.[2]
      
Ligand Selection Flowchart

LigandSelectionStartReaction Type?SuzukiSuzuki-Miyaura(C-C Bond)Start->SuzukiBuchwaldBuchwald-Hartwig(C-N Bond)Start->BuchwaldPartnerTypeCoupling PartnerSterics?Suzuki->PartnerTypeAmineTypeAmine Type?Buchwald->AmineTypeSPhosRECOMMENDED:SPhos(Best for ortho-subs)PartnerType->SPhosHindered / UnstableXPhosALTERNATIVE:XPhos(General Purpose)PartnerType->XPhosStandardBrettRECOMMENDED:BrettPhos(Primary Amines)AmineType->BrettPrimary (R-NH2)RuPhosRECOMMENDED:RuPhos(Secondary Amines)AmineType->RuPhosSecondary (R2NH)

Figure 1: Decision tree for selecting the optimal dialkylbiaryl phosphine ligand based on reaction type and coupling partner.[2]

Troubleshooting & FAQs

Q1: I am observing <10% conversion after 24 hours. The starting material remains untouched.[2] What is wrong?

Diagnosis: The Oxidative Addition (OA) step is failing.[2] Root Cause: The electron-rich nature of your substrate (dimethoxy groups) makes the C-Br bond less reactive. If you are using a Pd(II) precatalyst (like Pd(OAc)2) without proper reduction, or a weak ligand (like PPh3), the active Pd(0) species is not generated or is not nucleophilic enough.[2]

Corrective Action:

  • Switch to a Precatalyst: Use Pd(dba)2 or Pd2(dba)3 (sources of Pd(0)) coupled with SPhos or RuPhos .[2]

  • Use a Palladacycle Precatalyst: Switch to SPhos Pd G3 or RuPhos Pd G3 .[2] These release the active catalytic species immediately upon heating, bypassing the difficult activation step required for Pd(OAc)2.[2]

  • Increase Temperature: Ensure reaction temperature is at least 80°C . Ortho-substituted systems rarely work at room temperature.[1]

Q2: The bromide is consumed, but I see significant amounts of the de-halogenated byproduct (1,2-dimethoxy-4-methylbenzene).[1]

Diagnosis: Protodehalogenation is competing with Transmetallation/Reductive Elimination.[2] Root Cause: This often happens in Suzuki couplings when the transmetallation step is slow (due to the ortho-methyl steric clash).[2] The Pd(II)-Ar intermediate persists too long and scavenges a proton from the solvent or moisture.[2]

Corrective Action:

  • Switch Solvent: Move from protic solvents (EtOH/H2O mixtures) to anhydrous Toluene or Dioxane .[2]

  • Change Base: Use anhydrous K3PO4 instead of aqueous Na2CO3.

  • Boost Transmetallation: If using a boronic acid, add a drop of water (controlled amount) or switch to a Pinacol Ester (BPin) which is often more robust in anhydrous conditions.[2]

Q3: Can I use simple ligands like P(o-tol)3 or BINAP?

Answer:

  • P(o-tol)3: Generally NO .[1][2] While it is bulky, it lacks the electron-donating power required to facilitate the oxidative addition into your electron-rich ring.[1] It is an outdated ligand for this specific challenging substrate class.[2]

  • BINAP: Maybe , but only for intramolecular reactions or very specific C-N couplings.[2] For intermolecular couplings with this substrate, modern Buchwald ligands (SPhos, RuPhos) will give significantly higher yields (e.g., 90% vs 40%).[2]

Standard Operating Procedures (SOPs)

Protocol A: Suzuki-Miyaura Coupling (High-Steric Demand)

Target: Coupling 1-Bromo-4,5-dimethoxy-2-methylbenzene with Phenylboronic acid.

ParameterSpecificationNotes
Catalyst Loading 1.0 - 2.0 mol%Use SPhos Pd G3 (Precatalyst) for best reproducibility.[1]
Ligand --Included in G3 precatalyst (1:1 ratio).[2]
Solvent Toluene : Water (10:[2]1)Biphasic system helps dissolve inorganic base.[2]
Base K3PO4 (2.0 equiv)Potassium phosphate is superior for hindered substrates.[2]
Temperature 100°CRequires heating block or oil bath.[1][2]
Time 4 - 12 HoursMonitor by HPLC/LCMS.[1]

Step-by-Step:

  • Charge a reaction vial with SPhos Pd G3 (1.5 mol%), Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).[2]

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Evacuate/Backfill x3).

  • Add Toluene (0.2 M concentration relative to bromide) and degassed Water (10% v/v of toluene).

  • Heat to 100°C with vigorous stirring (>800 rpm). Note: Stirring is critical in biphasic mixtures.

  • Cool to RT, dilute with EtOAc, wash with water, and purify.

Protocol B: Buchwald-Hartwig Amination[1][4]

Target: Coupling with Morpholine (Secondary Amine).[2]

ParameterSpecificationNotes
Catalyst Source Pd(OAc)2 (2 mol%)Can also use Pd2(dba)3 (1 mol%).[2]
Ligand RuPhos (4 mol%)2:1 Ligand-to-Pd ratio is crucial.[1]
Base NaOtBu (1.4 equiv)Strong base required for amine deprotonation.[2]
Solvent 1,4-Dioxane or t-Amyl AlcoholAnhydrous conditions are strictly required.[1]
Temperature 80°C - 100°C

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, add Pd(OAc)2 , RuPhos , and NaOtBu to the vial.[2]

  • Add the Aryl Bromide (1.0 equiv).[2]

  • Add Dioxane (anhydrous).[2]

  • Add Morpholine (1.2 equiv).[2]

  • Seal and heat to 80°C .

  • Checkpoint: If the reaction turns black immediately (Pd black precipitation), the ligand failed to coordinate.[2] Ensure reagents are pure and O2 is excluded. The active catalyst solution should be a clear orange/red or pale yellow, not a black suspension.[2]

References

  • Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Bond Formation."[1] Chemical Science, 2011.[2]

    • Relevance: Establishes the supremacy of RuPhos/BrettPhos for hindered/electron-rich substr
  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.[4][5]

    • Relevance: Defines SPhos as the optimal ligand for ortho-substituted aryl halides.
  • Lundgren, R. J., & Stradiotto, M. "Key Concepts in Ligand Design: P,N-Ligands." Angewandte Chemie Int.[2][5][6] Ed., 2010.[2][5][7][8] [2]

    • Relevance: Discusses alternative ligand str
  • BenchChem Protocols. "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Rich Aryl Bromides."

    • Relevance: General process safety and stoichiometry guidelines for substituted benzenes.

Technical Support Center: Mastering Reactions with 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4,5-dimethoxy-2-methylbenzene. This guide is designed to provide in-depth, field-proven insights into managing the inherent moisture sensitivity of this versatile reagent. By understanding the underlying principles and implementing robust experimental techniques, you can significantly improve the success, reproducibility, and yield of your synthetic transformations.

The Challenge: Unseen Moisture and Its Impact on Reactivity

1-Bromo-4,5-dimethoxy-2-methylbenzene is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki and Grignard reactions to construct complex molecular architectures. However, its utility is intrinsically linked to its reactivity, which can be significantly compromised by the presence of even trace amounts of water.

The primary concern with moisture arises when 1-Bromo-4,5-dimethoxy-2-methylbenzene is used to generate organometallic intermediates, such as Grignard reagents. These reagents are highly basic and nucleophilic, readily reacting with protic sources like water in a destructive acid-base reaction. This not only consumes the valuable organometallic reagent but can also lead to the formation of undesired byproducts, complicating purification and reducing overall yield.

While specific data on the hygroscopic nature of 1-Bromo-4,5-dimethoxy-2-methylbenzene is not extensively documented, safety data sheets for structurally similar compounds consistently recommend storage in a dry, cool, and well-ventilated place with the container tightly closed, indicating a general sensitivity to atmospheric moisture for this class of reagents.[1][2][3] Therefore, the adoption of stringent anhydrous techniques is paramount for successful and reproducible experimentation.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses common problems encountered during reactions involving 1-Bromo-4,5-dimethoxy-2-methylbenzene, with a focus on moisture-related causes and their solutions.

Observed Issue Probable Moisture-Related Cause(s) Recommended Solutions & Preventative Measures
Failure of Grignard reagent formation (no exotherm, no cloudiness) 1. Wet glassware. 2. Contaminated magnesium turnings (oxide layer). 3. Wet solvent (THF or diethyl ether). 4. Atmospheric moisture ingress.1. Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. 2. Use fresh, high-quality magnesium turnings. Briefly grind them in a dry mortar and pestle to expose a fresh surface. 3. Use freshly distilled and dried solvents. Store over activated molecular sieves (3Å or 4Å). 4. Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and syringes for all liquid transfers.
Low yield in Suzuki coupling reactions 1. Hydrolysis of the boronic acid or its ester. 2. Deactivation of the palladium catalyst by water. 3. Incomplete reaction due to reagent degradation.1. Use high-purity boronic acids/esters and store them in a desiccator. 2. Ensure all reaction components, including the base and solvent, are anhydrous. 3. Degas the reaction mixture thoroughly to remove both oxygen and dissolved moisture before heating.
Formation of 4,5-dimethoxy-2-methylbenzene (protodebromination byproduct) 1. Quenching of the organometallic intermediate by trace water during its formation or subsequent reaction.1. Rigorously follow all anhydrous techniques outlined above. 2. Add the electrophile to the freshly prepared organometallic reagent in a timely manner.
Inconsistent reaction times or yields between batches 1. Variable amounts of moisture introduced from different sources (solvents, reagents, atmosphere).1. Standardize your anhydrous workflow. 2. Regularly check the quality of your anhydrous solvents. 3. Perform a "blank" run with a moisture indicator to validate your setup if issues persist.

Frequently Asked Questions (FAQs)

Q1: How can I be certain my glassware is sufficiently dry?

A: While oven-drying is effective, the gold standard for moisture-sensitive reactions is to flame-dry the assembled apparatus under a vacuum. After cooling under a stream of inert gas, the glassware will be in an optimal state for your reaction. For routine procedures, oven-drying followed by cooling in a desiccator is generally sufficient.

Q2: What is the best way to handle and dispense 1-Bromo-4,5-dimethoxy-2-methylbenzene?

A: If it is a solid, briefly flush the container with an inert gas before opening. Weigh it out quickly and transfer it to the reaction vessel under a positive pressure of inert gas. If it is a liquid, use a syringe that has been dried in an oven and flushed with inert gas to transfer the required volume.

Q3: My reaction solvent is labeled "anhydrous." Is that sufficient?

A: Commercially available anhydrous solvents are a good starting point, but their water content can increase over time, especially after the bottle has been opened. For highly sensitive reactions, it is best practice to freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether) or to store it over activated molecular sieves.

Q4: Can I use a nitrogen balloon instead of a Schlenk line?

A: For many applications, a well-maintained inert atmosphere using a nitrogen balloon is adequate. However, for the most demanding reactions, a Schlenk line provides superior control over the inert atmosphere and allows for more complex manipulations under anhydrous conditions.

Q5: What are the visual cues of a successful Grignard reagent formation?

A: The initiation of a Grignard reaction is typically marked by a gentle exotherm (the flask will feel warm to the touch), the appearance of turbidity or cloudiness in the solution, and in some cases, gentle bubbling at the surface of the magnesium.

Experimental Protocols: A Blueprint for Success

Protocol 1: Preparation of a Grignard Reagent from 1-Bromo-4,5-dimethoxy-2-methylbenzene

Materials:

  • 1-Bromo-4,5-dimethoxy-2-methylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stopper (all flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Place the magnesium turnings in the reaction flask.

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 1-Bromo-4,5-dimethoxy-2-methylbenzene in the anhydrous solvent.

  • Add a small portion of the solution to the magnesium turnings.

  • If the reaction does not initiate spontaneously (as evidenced by the disappearance of the iodine color and a gentle exotherm), gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the majority of the magnesium has been consumed.

Visualizing the Workflow: Troubleshooting Moisture-Related Issues

Moisture_Troubleshooting Start Reaction Failure or Low Yield Check_Glassware Was Glassware Rigorously Dried? Start->Check_Glassware Dry_Glassware Flame-Dry Glassware Under Vacuum Check_Glassware->Dry_Glassware No Check_Solvent Was Solvent Freshly Dried/Distilled? Check_Glassware->Check_Solvent Yes Dry_Glassware->Check_Solvent Dry_Solvent Distill Solvent or Use Freshly Activated Sieves Check_Solvent->Dry_Solvent No Check_Atmosphere Was Inert Atmosphere Maintained? Check_Solvent->Check_Atmosphere Yes Dry_Solvent->Check_Atmosphere Improve_Inert_Atmosphere Use Schlenk Line and Positive Pressure Check_Atmosphere->Improve_Inert_Atmosphere No Check_Reagents Are Other Reagents Anhydrous? Check_Atmosphere->Check_Reagents Yes Improve_Inert_Atmosphere->Check_Reagents Dry_Reagents Dry Reagents as per Literature Check_Reagents->Dry_Reagents No Success Reaction Success Check_Reagents->Success Yes Dry_Reagents->Success

Caption: A decision tree for troubleshooting moisture-related reaction failures.

References

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.
  • Alfa Aesar. (2026). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 1-Bromo-4,5-dimethoxy-2-methylbenzene with other bromoarenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity profile of 1-Bromo-4,5-dimethoxy-2-methylbenzene , contrasting it with standard bromoarene benchmarks.

Executive Summary & Molecular Profile

1-Bromo-4,5-dimethoxy-2-methylbenzene represents a challenging class of aryl halides often encountered in the synthesis of isoquinoline alkaloids and polyketide natural products. Its reactivity is defined by a "mismatched" electronic and steric profile for standard catalysis:

  • Electronic Deactivation: The two methoxy groups (positions 4 and 5) are strong resonance donors (

    
    ), significantly increasing the electron density of the aromatic ring. This strengthens the 
    
    
    
    bond, making oxidative addition difficult.
  • Steric Hindrance: The ortho-methyl group (position 2) imposes immediate steric strain on any incoming metal center (e.g., Pd, Li), requiring specific ligand geometries for successful coupling.

Structural Analysis

The diagram below illustrates the competing forces defining the molecule's reactivity.

MolecularProfile Molecule 1-Bromo-4,5-dimethoxy-2-methylbenzene Br Bromine (Pos 1) Leaving Group Molecule->Br Site of Reactivity Me Methyl (Pos 2) Steric Bulk (+I) Molecule->Me Ortho-Effect OMe Methoxy (Pos 4,5) Electronic Donation (+R) Molecule->OMe Ring Deactivation Me->Br Steric Clash (Retards Metal Approach) OMe->Br Increases Bond Order (Harder Oxidative Addition)

Figure 1: Structural factors influencing the reactivity of the target bromoarene.

Comparative Reactivity Analysis

This section contrasts the target molecule with three standard benchmarks to contextualize its performance in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and Lithium-Halogen exchange.

Benchmark Candidates
  • Bromobenzene: The standard reference (neutral).

  • 1-Bromo-4-nitrobenzene: Electron-deficient (highly reactive for Pd-coupling).

  • 4-Bromoveratrole (1-Bromo-3,4-dimethoxybenzene): Electron-rich but sterically unhindered.

Performance Data Table
FeatureTarget: 1-Bromo-4,5-dimethoxy-2-methylbenzene Bromobenzene (Ref)1-Bromo-4-nitrobenzene4-Bromoveratrole
Electronic Nature Electron-Rich (

)
NeutralElectron-Poor (

)
Electron-Rich (

)
Ortho-Sterics High (2-Me) NoneNoneNone
Pd Oxidative Addition Slow / Rate-Limiting FastVery FastModerate
Li-Hal Exchange Efficient (Steric protection) EfficientHazardous (Nitro incompatibility)Efficient
Suzuki Yield (Standard) Low (<40% w/ PPh3)High (>90%)High (>95%)Moderate (70-80%)
Required Catalyst Bulky, e-rich Phosphines (e.g., SPhos, XPhos)Standard (PPh3)Standard (PPh3)Standard/Bulky
Technical Insight: The "Ortho-Effect" in Catalysis

While 4-Bromoveratrole is also electron-rich, it lacks the ortho-methyl group. In the target molecule, the 2-methyl group prevents the planar alignment of standard phosphine ligands (like


) during the oxidative addition step.
  • Consequence: Standard protocols (e.g.,

    
    , 
    
    
    
    , Toluene/Water) often fail or stall at low conversion.
  • Solution: Use dialkylbiaryl phosphine ligands (Buchwald ligands) which are designed to snap open the coordination sphere and facilitate oxidative addition even on hindered, electron-rich rings.

Experimental Protocols

These protocols are designed specifically for this "difficult" substrate class, incorporating self-validating checks.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple 1-Bromo-4,5-dimethoxy-2-methylbenzene with a phenylboronic acid. Rationale: Use of SPhos-Pd-G2 precatalyst provides the necessary bulky, electron-rich ligand (SPhos) pre-complexed to Pd, ensuring immediate activity and preventing catalyst death.

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.5 equiv

  • Catalyst: SPhos-Pd-G2 (2-5 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene:Water (10:1 ratio) - Biphasic systems often assist in solubilizing inorganic bases.

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Seal with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Thermal Activation: Heat to 100°C vigorously stirring. Note: The ortho-methyl group raises the activation energy barrier; room temperature protocols will likely fail.

  • Monitoring (Self-Validation):

    • T=1h: Check TLC/LCMS. If <10% conversion, check for "Pd black" precipitation (catalyst decomposition).

    • T=12h: Reaction should reach completion.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Lithium-Halogen Exchange (Low Temp)

Objective: Generate the aryl lithium species for nucleophilic attack. Rationale: The electron-rich nature makes the aryl lithium less stable than electron-deficient variants, but the ortho-methyl group provides steric shielding, actually improving stability against dimerization compared to 4-bromoveratrole.

Step-by-Step Workflow:

  • Dry System: Flame-dry a flask under Argon. Add substrate (1.0 equiv) and anhydrous THF (

    
     concentration).
    
  • Cryogenic Cooling: Cool to -78°C (Acetone/Dry Ice).

  • Exchange: Add

    
    -BuLi  (1.05 equiv, 2.5M in hexanes) dropwise over 10 mins.
    
    • Critical Check: Do not use

      
      -BuLi unless necessary; 
      
      
      
      -BuLi is sufficient for aryl bromides and reduces side reactions.
  • Incubation: Stir at -78°C for 30-45 mins.

    • Validation: Remove a 50

      
       aliquot and quench into 
      
      
      
      . NMR should show >95% deuteration at position 1.
  • Electrophile Addition: Add electrophile (e.g., aldehyde) neat or in THF. Allow to warm to RT slowly.

Mechanistic Visualization

The following diagram details the Suzuki catalytic cycle, highlighting the specific bottlenecks caused by the 4,5-dimethoxy and 2-methyl groups.

CatalyticCycle cluster_bottleneck Critical Failure Point Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (RATE LIMITING STEP) Pd0->OxAdd Substrate Entry PdII_Ar Pd(II)-Ar-Br Complex (Sterically Crowded) OxAdd->PdII_Ar High Barrier due to OMe (+R) and Me (Steric) TransMet Transmetallation (Boronic Acid + Base) PdII_Ar->TransMet Slowed by Ortho-Me RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle showing the rate-limiting oxidative addition caused by the substrate's electronic and steric properties.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005).[1] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Song, Y., et al. (2010).[2] 1-Bromo-4-chloro-2,5-dimethoxybenzene.[2] Acta Crystallographica Section E, E66, o339.[2] Link (Provides structural context for similar dimethoxy-halo benzenes).

Sources

A Comparative Guide to the Biological Activity of 1-Bromo-4,5-dimethoxy-2-methylbenzene Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of aromatic scaffolds is a cornerstone of drug discovery. The introduction of specific functional groups can profoundly alter the biological activity of a parent molecule, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the biological activities of derivatives of 1-Bromo-4,5-dimethoxy-2-methylbenzene and their non-brominated analogs, with a focus on their potential as anticancer and antimicrobial agents. Drawing upon available experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the experimental methodologies used for their evaluation.

The Influence of Bromination and Methoxy Substitution on Bioactivity

The core structure, a substituted benzene ring, offers a versatile platform for chemical modification. The presence and positioning of methoxy (-OCH₃) and bromo (-Br) groups are critical determinants of the molecule's interaction with biological targets. Methoxy groups, being electron-donating, can influence the molecule's hydrophobicity and its ability to form hydrogen bonds, which are crucial for receptor binding. Bromine, a halogen, is a lipophilic, electron-withdrawing group that can enhance membrane permeability and participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.

A pertinent study on bromo and polymethoxy stilbenes, which share a substituted benzene motif, revealed that non-brominated methoxy stilbenes generally exhibit higher anticancer activity. However, the brominated derivatives were found to be safer for non-cancerous cells, suggesting a better therapeutic index.[1] This trade-off between potency and toxicity is a recurring theme in drug development and underscores the nuanced role of halogenation.

Anticancer Activity: A Comparative Overview

While direct comparative studies on derivatives of 1-Bromo-4,5-dimethoxy-2-methylbenzene versus its precise non-brominated analogs are limited, we can extrapolate from research on structurally related compounds to draw meaningful comparisons.

For instance, a study on bromophenol derivatives demonstrated significant antioxidant and anticancer potential.[2] One of the synthesized compounds, 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, which features the bromo-dimethoxybenzyl moiety, was shown to ameliorate oxidative damage and induce apoptosis in leukemia cells.[2] This highlights the potential of this structural motif in cancer therapy.

In another study, the chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, exhibited moderate anticancer activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 55.6 μM.[3]

Table 1: Comparative Anticancer Activity of Brominated vs. Non-Brominated Analogs

Compound ClassBrominated DerivativeNon-Brominated AnalogTarget Cell LineBiological Activity (IC₅₀)Reference
StilbenesBromotetramethoxy-trans-stilbeneTetramethoxy-trans-stilbeneVarious Cancer Cell LinesGenerally less active than non-brominated analog, but safer for normal cells.[1]
Chalcones2'-hydroxy-2-bromo-4,5-dimethoxychalconeNot directly comparedMCF-7 (Breast Cancer)55.6 μM[3]
Bromophenols2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneNot directly comparedK562 (Leukemia)Induced apoptosis[2]

Antimicrobial Activity: Exploring New Frontiers

The antimicrobial potential of brominated aromatic compounds is an area of active investigation. Halogenation is a known strategy to enhance the antimicrobial efficacy of various chemical scaffolds. For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria.[4] While specific data on 1-Bromo-4,5-dimethoxy-2-methylbenzene derivatives is sparse, the general principle suggests that this class of compounds could be promising candidates for antimicrobial drug discovery.

Mechanistic Insights: How Do These Compounds Exert Their Effects?

The biological activities of these derivatives are often linked to their ability to induce oxidative stress and trigger apoptosis in cancer cells.

Induction of Oxidative Stress

Many anticancer agents exert their effects by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.[5] The redox cycling of quinone-like structures, which can be formed from dimethoxybenzene derivatives, is a known mechanism for ROS production.

Caption: Induction of Oxidative Stress by Brominated Dimethoxybenzene Derivatives.

Apoptosis Induction via Caspase Activation

Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. Many chemotherapeutic agents induce apoptosis by activating a cascade of enzymes called caspases. The activation of effector caspases, such as caspase-3, is a key step in the execution of apoptosis.

Caption: Intrinsic Apoptosis Pathway Activated by Anticancer Compounds.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well plate B Treat Cells with Test Compounds A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F

Caption: Workflow of the MTT Assay for Cytotoxicity Screening.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The derivatives of 1-Bromo-4,5-dimethoxy-2-methylbenzene and their analogs represent a promising area for the discovery of new therapeutic agents. The interplay between the bromo and methoxy substituents provides a rich field for structure-activity relationship studies. While bromination may in some cases slightly decrease anticancer potency compared to non-brominated methoxy analogs, it can offer a better safety profile, a critical consideration in drug development. Future research should focus on the systematic synthesis and evaluation of a library of these compounds to elucidate more precise SARs and to identify lead candidates with optimal biological activity and therapeutic potential.

References

  • W. Z. M. A. W. Sohaimi, M. A. A. Sukari, M. J. A. M. Johari, G. E. C. Lian, and N. H. A. Rahman, "Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents," Molecules, vol. 26, no. 1, p. 133, Dec. 2020. [Online]. Available: [Link]

  • W. Z. M. A. W. Sohaimi, M. A. A. Sukari, M. J. A. M. Johari, G. E. C. Lian, and N. H. A. Rahman, "Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents," ResearchGate. [Online]. Available: [Link]

  • Y. Wang, J. Li, Y. Li, Y. Wang, and X. Wang, "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols," Antioxidants, vol. 8, no. 11, p. 549, Nov. 2019. [Online]. Available: [Link]

  • R. A. Fikroh, S. B. Widjaksanani, and A. H. Zaidan, "Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line," AIP Conference Proceedings, vol. 2237, no. 1, p. 020015, 2020. [Online]. Available: [Link]

  • A. C. Chiriță, C. Limban, A. V. Missir, and I. C. Chiriță, "Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes," Molecules, vol. 25, no. 13, p. 3019, Jul. 2020. [Online]. Available: [Link]

  • A. K. Singh, P. K. Singh, and A. K. Singh, "Induction of oxidative stress by anticancer drugs," Oncology Letters, vol. 14, no. 5, pp. 6066–6070, Nov. 2017. [Online]. Available: [Link]

Sources

Spectroscopic Analysis Guide: 1-Bromo-4,5-dimethoxy-2-methylbenzene & Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS: 5356-02-5) serves as a critical intermediate in the synthesis of phenethylamine derivatives, active pharmaceutical ingredients (APIs), and organic semiconductors. Its structural integrity is defined by the specific para arrangement of its protons and the ortho relationship between the bromine and methyl groups.

In synthetic workflows—typically the bromination of 4-methylveratrole (3,4-dimethoxytoluene)—regioselectivity is governed by the competing directing effects of the methoxy and methyl groups. This often results in the formation of difficult-to-separate regioisomers, specifically 1-bromo-2,3-dimethoxy-5-methylbenzene and 1-bromo-2-methyl-3,4-dimethoxybenzene .

This guide provides a definitive spectroscopic framework to differentiate the target compound from its isomers, relying on high-field


H NMR coupling patterns and Nuclear Overhauser Effect (NOE) spectroscopy as the primary validation tools.

Structural Context & Synthesis Challenges

The synthesis of the target molecule relies on Electrophilic Aromatic Substitution (EAS). The precursor, 3,4-dimethoxytoluene , contains three activating groups:

  • Two Methoxy groups (-OMe): Strong activators, ortho/para directors.

  • One Methyl group (-Me): Weak activator, ortho/para director.

The interplay of these groups creates three potential sites for bromination. Understanding these sites is the key to predicting and identifying impurities.

Regioisomer Formation Pathways[1]
IsomerStructure DescriptionFormation DriverPrevalence
Target (Isomer A) 1-Bromo-4,5-dimethoxy-2-methylbenzene Directed para to OMe(C3) and ortho to Me.Major Product
Isomer B 1-Bromo-2,3-dimethoxy-5-methylbenzene Directed para to OMe(C4) and meta to Me.Minor Impurity
Isomer C 1-Bromo-2-methyl-3,4-dimethoxybenzene Directed ortho to both OMe(C3) and Me.Trace (Sterically Hindered)

Figure 1: Regioselectivity in the bromination of 3,4-dimethoxytoluene. The target compound is favored, but reaction conditions can elevate Isomer B levels.

Spectroscopic Comparison: The Definitive Identification

The most reliable method for distinguishing these isomers is


H NMR Analysis , specifically focusing on the aromatic region (6.5–7.5 ppm). The coupling pattern of the aromatic protons is diagnostic.
Comparative H NMR Data (400 MHz, CD CN)
FeatureTarget (Isomer A) Isomer B Isomer C
Aromatic Proton Count 222
Proton Relationship Para (1,4-relationship)Meta (1,3-relationship)Ortho (1,2-relationship)
Multiplicity Two Singlets (s) Two Doublets (d) Two Doublets (d)
Coupling Constant (

)

Hz (unresolved)

Hz

Hz
Diagnostic Chemical Shifts

7.02 (s, H6)

6.82 (s, H3)
Distinct doubletsDistinct doublets
NOE Correlation Me(C2)

H3 (1 proton)
Me(C5)

H4, H6 (2 protons)
Me(C1)

H6 (1 proton)
Detailed Mechanistic Analysis
1. The "Singlet" Signature (Target)

In 1-Bromo-4,5-dimethoxy-2-methylbenzene , the two aromatic protons are located at positions 3 and 6. They are para to each other. In benzene systems, para-coupling is typically negligible (


 Hz). Therefore, the spectrum will display two sharp singlets .
  • H6 (

    
     7.02):  Deshielded by the ortho-bromine atom.
    
  • H3 (

    
     6.82):  Shielded relative to H6, located between the methyl and methoxy groups.
    
2. The "Doublet" Signature (Impurities)
  • Isomer B (Meta): The protons are separated by one carbon. This results in meta-coupling (

    
     Hz), appearing as two doublets.
    
  • Isomer C (Ortho): The protons are adjacent. This results in strong ortho-coupling (

    
     Hz), appearing as two doublets with wide splitting.
    
NOE Validation (Nuclear Overhauser Effect)

If the coupling patterns are ambiguous (e.g., due to line broadening), 1D-NOE or 2D-NOESY is the "gold standard" confirmation.

  • Target: Irradiating the Methyl group (

    
     ppm) will show NOE enhancement for only one  aromatic proton (H3).
    
  • Isomer B: Irradiating the Methyl group will show enhancement for two aromatic protons (H4 and H6), as the methyl group is flanked by protons on both sides.

Experimental Protocols

Protocol A: High-Resolution H NMR Identification

Objective: Confirm regioisomeric purity of the bulk product.

  • Sample Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of CD

    
    CN  (Acetonitrile-
    
    
    
    ) or CDCl
    
    
    .
    • Note: CD

      
      CN is recommended as it often provides better resolution of methoxy signals than CDCl
      
      
      
      .
  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: 16–32 scans to ensure high signal-to-noise ratio.

    • Spectral Width: -1 to 11 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

  • Analysis:

    • Zoom into 6.5–7.5 ppm.

    • Pass Criteria: Observation of two distinct singlets.

    • Fail Criteria: Presence of doublets (

      
       Hz or 
      
      
      
      Hz) or satellite peaks >2% integration.
Protocol B: GC-MS Analysis for Trace Isomers

While NMR is superior for structural assignment, GC-MS is preferred for quantifying low-level isomeric impurities (


).
  • Column: Rtx-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Differentiation:

    • The isomers have identical molecular ions (

      
       258/260).
      
    • Differentiation relies on Retention Time (RT) .

    • Expectation: The target (more symmetrical/compact) typically elutes slightly later than the ortho-crowded isomers, though standards are required for absolute RT assignment.

Decision Logic for Identification

Use the following logic flow to validate your synthesized or purchased material.

Figure 2: Analytical decision tree for validating regioisomeric identity.

References

  • Improved Arene Fluorination Methodology for I(III) Salts.Core.ac.uk. (Provides specific

    
    H NMR shifts for 1-bromo-4,5-dimethoxy-2-methylbenzene). Link
    
  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International. (Discusses analytical challenges in separating bromodimethoxy isomers). Link

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E. (Structural data on related halogenated dimethoxybenzenes). Link

A Comparative Guide to the Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene: A Cost-Benefit Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 1-Bromo-4,5-dimethoxy-2-methylbenzene, a versatile building block in medicinal chemistry, presents several synthetic challenges. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this target molecule, offering a comprehensive cost-benefit analysis supported by experimental data and field-proven insights.

Introduction: The Strategic Importance of 1-Bromo-4,5-dimethoxy-2-methylbenzene

1-Bromo-4,5-dimethoxy-2-methylbenzene serves as a crucial precursor in the synthesis of a variety of pharmacologically active compounds. Its substituted benzene ring allows for diverse functionalization, making it a valuable starting material for creating complex molecular architectures. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall cost, safety, and scalability of the process. This guide will dissect two primary synthetic strategies: electrophilic bromination of a readily available toluene derivative and a multi-step sequence involving a Sandmeyer reaction.

Route 1: Electrophilic Aromatic Bromination of 3,4-Dimethoxytoluene

This approach represents a direct and atom-economical pathway to the target molecule, leveraging the activating effects of the methoxy groups to facilitate electrophilic substitution.

Reaction Mechanism and Rationale

The core of this route is the electrophilic aromatic substitution (EAS) of bromine onto the electron-rich aromatic ring of 3,4-dimethoxytoluene. The two methoxy groups and the methyl group are all ortho-, para-directing and activating. The bromine will preferentially substitute at the position that is ortho to one methoxy group and para to the other, which is the desired C1 position, due to steric hindrance from the adjacent methyl group and the strong activating effect of the methoxy groups.

Various brominating agents can be employed, with N-Bromosuccinimide (NBS) in a suitable solvent being a common choice for its milder nature and ease of handling compared to liquid bromine. The reaction is typically catalyzed by a Lewis acid or a protic acid to generate a more potent electrophile.

Diagram of the Electrophilic Bromination Workflow

cluster_0 Route 1: Electrophilic Bromination Starting Material 3,4-Dimethoxytoluene Bromination Electrophilic Bromination (e.g., NBS, solvent) Starting Material->Bromination NBS, Solvent Product 1-Bromo-4,5-dimethoxy-2-methylbenzene Bromination->Product Purification

Caption: Workflow for the synthesis via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination with NBS

Materials:

  • 3,4-Dimethoxytoluene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-dimethoxytoluene (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-Bromosuccinimide (1.0 mmol) in one portion.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Cost-Benefit Analysis: Route 1
FactorAnalysis
Cost The primary cost driver is the starting material, 3,4-dimethoxytoluene. While commercially available, its price can fluctuate. N-Bromosuccinimide is a relatively inexpensive brominating agent. Overall, this route is generally considered to have a moderate cost.
Yield & Purity This method can provide good to excellent yields (typically >80%) with high regioselectivity, leading to a pure product after standard purification techniques.
Scalability The one-pot nature of this reaction makes it amenable to scale-up. However, careful temperature control is crucial to avoid side reactions.
Safety & Environmental N-Bromosuccinimide is a safer alternative to liquid bromine.[1] Acetonitrile is a toxic solvent, and chlorinated solvents are used in the workup, which poses environmental considerations.
Simplicity This is a straightforward, one-step synthesis, making it an attractive option from an operational standpoint.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This classic approach in aromatic chemistry offers an alternative pathway, particularly when the required aniline precursor is readily accessible or can be synthesized efficiently.

Reaction Mechanism and Rationale

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[2][3] This route involves three key transformations:

  • Nitration: 3,4-dimethoxytoluene is first nitrated to introduce a nitro group at the 2-position, yielding 4,5-dimethoxy-2-nitrotoluene.

  • Reduction: The nitro group is then reduced to an amine using a suitable reducing agent, such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation, to form 4,5-dimethoxy-2-methylaniline.

  • Sandmeyer Reaction: The resulting aniline is diazotized with sodium nitrite in the presence of a strong acid, and the intermediate diazonium salt is then treated with copper(I) bromide to yield the final product.[2]

Diagram of the Sandmeyer Reaction Workflow

cluster_1 Route 2: Sandmeyer Reaction Start 3,4-Dimethoxytoluene Nitration Nitration Start->Nitration Nitro_Intermediate 4,5-Dimethoxy-2-nitrotoluene Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Aniline_Intermediate 4,5-Dimethoxy-2-methylaniline Reduction->Aniline_Intermediate Diazotization Diazotization Aniline_Intermediate->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Final_Product 1-Bromo-4,5-dimethoxy-2-methylbenzene Sandmeyer->Final_Product

Caption: Multi-step workflow for the synthesis via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Route

Step 1: Nitration of 3,4-Dimethoxytoluene

  • (Protocol would be detailed here, involving the careful addition of a nitrating agent like nitric acid in sulfuric acid to 3,4-dimethoxytoluene at low temperatures.)

Step 2: Reduction of 4,5-Dimethoxy-2-nitrotoluene

  • A mixture of 4,5-dimethoxy-2-nitrotoluene, a supported nickel catalyst (e.g., TiO₂-Al₂O₃ supported nickel), and ethanol as a solvent is treated with hydrazine hydrate.[4] The reaction is monitored until the starting material is consumed, followed by filtration of the catalyst and removal of the solvent.

Step 3: Sandmeyer Reaction of 4,5-Dimethoxy-2-methylaniline

  • Dissolve 4,5-dimethoxy-2-methylaniline (1.0 mmol) in a mixture of hydrobromic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 mmol) in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.5 mmol) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete decomposition of the diazonium salt.[5]

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis: Route 2
FactorAnalysis
Cost This multi-step synthesis involves more reagents and solvents, potentially increasing the overall cost. The cost of the catalyst for the reduction step (e.g., Raney Nickel) and copper(I) bromide for the Sandmeyer reaction are key considerations.
Yield & Purity The overall yield is dependent on the efficiency of each of the three steps. While each step can have a good yield, the cumulative yield may be lower than the one-step bromination. Purity is generally good after purification.
Scalability Scaling up a multi-step synthesis presents more challenges than a one-pot reaction. The diazotization step requires careful temperature control and handling of potentially unstable diazonium salts, which can be a safety concern on a larger scale.
Safety & Environmental The use of nitric and sulfuric acids in the nitration step requires careful handling. Diazonium salts are known to be explosive under certain conditions, necessitating strict temperature control.[2] The use of hydrazine hydrate in the reduction step is also a significant safety concern due to its toxicity and potential for explosion.
Versatility A key advantage of this route is the generation of the 4,5-dimethoxy-2-methylaniline intermediate, which can be a precursor for other functionalizations beyond bromination.

Quantitative Data Summary

ParameterRoute 1: Electrophilic BrominationRoute 2: Sandmeyer Reaction
Number of Steps 13
Typical Overall Yield >80%60-70% (cumulative)
Starting Material 3,4-Dimethoxytoluene3,4-Dimethoxytoluene
Key Reagents N-BromosuccinimideNitric Acid, Sulfuric Acid, Hydrazine Hydrate/Raney Nickel, Sodium Nitrite, Copper(I) Bromide
Relative Cost ModerateModerate to High
Safety Concerns Handling of brominating agents and solvents.Nitrating agents, potentially explosive diazonium salts, toxic hydrazine hydrate.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 1-Bromo-4,5-dimethoxy-2-methylbenzene, each with a distinct set of advantages and disadvantages.

Route 1 (Electrophilic Bromination) is the more direct, efficient, and likely more cost-effective option for the sole purpose of synthesizing the target molecule. Its one-pot nature, high yield, and the use of a safer brominating agent like NBS make it an attractive choice for both laboratory-scale synthesis and potential scale-up.

Route 2 (Sandmeyer Reaction) , while being a longer and more complex process with more significant safety considerations, offers greater synthetic flexibility. The key intermediate, 4,5-dimethoxy-2-methylaniline, can be a valuable precursor for a range of other derivatives. This route may be preferable if a portfolio of related compounds is being developed.

For researchers and drug development professionals focused on the efficient and economical production of 1-Bromo-4,5-dimethoxy-2-methylbenzene, the Electrophilic Bromination of 3,4-Dimethoxytoluene (Route 1) is the recommended primary approach. Its simplicity, high yield, and favorable safety profile outweigh the multi-step complexity and inherent hazards of the Sandmeyer reaction route for this specific target. However, a thorough risk assessment and cost analysis based on available resources and project goals should always be conducted before selecting a final synthetic strategy.

References

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. (n.d.).
  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents. (n.d.).
  • US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 27, 2026, from [Link]

  • Raney Nickel at Best Price from Manufacturers, Suppliers & Traders - Exporters India. (n.d.). Retrieved January 27, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 1-Bromo-4,5-dimethoxy-2-methylbenzene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical purity of synthetic intermediates is a cornerstone of successful research and development, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive framework for assessing the purity of 1-Bromo-4,5-dimethoxy-2-methylbenzene, a key building block in organic synthesis. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and the scientific rationale behind its development. Furthermore, this guide will objectively compare HPLC with alternative analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental considerations and data presentation. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately determine the purity of their synthesized compounds.

Introduction: The Critical Role of Purity in Synthesis

1-Bromo-4,5-dimethoxy-2-methylbenzene serves as a crucial intermediate in the synthesis of a variety of more complex molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and compromised biological activity in final drug products. Therefore, rigorous purity assessment is not merely a quality control step but an integral part of the synthetic process that ensures reproducibility and reliability.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] Its application in determining the purity of organic compounds is well-established due to its high resolution, sensitivity, and adaptability.[2]

The Primary Tool: Reversed-Phase HPLC

For a non-polar compound like 1-Bromo-4,5-dimethoxy-2-methylbenzene, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[1]

Why RP-HPLC is the Preferred Method
  • Excellent Resolving Power: RP-HPLC can separate the main compound from structurally similar impurities that may be present, such as isomers or starting materials.

  • High Sensitivity: UV detection allows for the detection of impurities at very low concentrations, often in the parts-per-million (ppm) range.

  • Robustness and Reproducibility: Well-developed HPLC methods are highly reproducible, making them ideal for routine quality control.

  • Non-destructive: The technique is non-destructive, allowing for the potential recovery of the sample if necessary.

Detailed Experimental Protocol for HPLC Purity Assessment

This section provides a step-by-step methodology for the purity analysis of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC-grade acetonitrile and ultrapure water are necessary.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Preparation of Solutions
  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 1-Bromo-4,5-dimethoxy-2-methylbenzene and dissolve it in 10 mL of the diluent to obtain a concentration of about 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Chromatographic Conditions

The following conditions have been optimized for the separation of 1-Bromo-4,5-dimethoxy-2-methylbenzene from potential impurities.

ParameterConditionJustification
Column C18 (4.6 x 250 mm, 5 µm)The non-polar C18 stationary phase provides good retention and separation for the hydrophobic analyte.
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)A gradient is often preferred over isocratic elution to ensure the timely elution of both polar and non-polar impurities.
Gradient Program 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% BThis gradient allows for the separation of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmThis wavelength is chosen based on the UV absorbance maximum of the dimethoxybenzene chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Step-by-Step Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure that there are no interfering peaks from the solvent.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient program.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Visualizing the HPLC Workflow

The following diagram illustrates the complete workflow for the HPLC purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Weighing & Dissolution injection Sample Injection prep_sample->injection prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (280 nm) separation->detection acquisition Chromatogram Acquisition detection->acquisition integration Peak Integration acquisition->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for HPLC Purity Assessment.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis.[4][5]

TechniquePrincipleAdvantages for Purity AssessmentDisadvantages for Purity Assessment
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]High resolution for complex mixtures, excellent for non-volatile and thermally labile compounds, highly quantitative.Requires solubility of the analyte, can be more time-consuming for method development.
Gas Chromatography (GC) Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]Excellent for volatile and thermally stable compounds, often provides higher separation efficiency than HPLC.Not suitable for non-volatile or thermally labile compounds, derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify unknown impurities, qNMR can determine absolute purity without a reference standard.[6]Lower sensitivity compared to HPLC and GC, can be less effective for resolving complex mixtures of isomers.

Decision-Making Framework for Analytical Technique Selection

The following flowchart can guide the selection of the most appropriate analytical technique for purity assessment.

Technique_Selection node_result node_result start Is the compound volatile and thermally stable? is_volatile Yes start->is_volatile Yes not_volatile No start->not_volatile No gc_option gc_option is_volatile->gc_option Is high resolution for volatile impurities needed? hplc_option hplc_option not_volatile->hplc_option Is high resolution for non-volatile impurities needed? gc_result Use Gas Chromatography (GC) gc_option->gc_result Yes nmr_option_1 Is structural elucidation of impurities required? gc_option->nmr_option_1 No nmr_result Use Nuclear Magnetic Resonance (NMR) nmr_option_1->nmr_result Yes hplc_result Use High-Performance Liquid Chromatography (HPLC) hplc_option->hplc_result Yes nmr_option_2 Is structural elucidation of impurities required? hplc_option->nmr_option_2 No nmr_option_2->nmr_result Yes

Caption: Decision tree for selecting an analytical technique.

Ensuring Trustworthiness: An Overview of Method Validation

To ensure that the HPLC method provides reliable and reproducible results, it must be validated.[7] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of synthesized 1-Bromo-4,5-dimethoxy-2-methylbenzene is paramount for its successful application in further chemical transformations. This guide has provided a detailed and scientifically-grounded HPLC method for its accurate purity assessment. By understanding the principles behind the chosen methodology and considering the comparative strengths of alternative techniques, researchers can make informed decisions to ensure the quality and integrity of their work. The implementation of a validated analytical method is a critical step in generating trustworthy and reproducible scientific data.

References

  • SIELC Technologies. (n.d.). Separation of Bromobenzene on Newcrom R1 HPLC column.
  • Nguyen, T. A., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. NIH.
  • SciSpace. (n.d.). A review on method development by hplc.
  • International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Truchon, G., Brodeur, J., & Gérin, M. (1989). Specific determination of bromobenzene metabolites by high-performance liquid chromatography. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
  • SIELC Technologies. (n.d.). Separation of 1-Bromo-2,5-dimethoxy-3-nitrobenzene on Newcrom R1 HPLC column.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).

Sources

Definitive Structural Assignment of 1-Bromo-4,5-dimethoxy-2-methylbenzene Derivatives: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Ambiguity Challenge

In drug development, the precise structural characterization of polysubstituted benzene derivatives is non-negotiable. 1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 4-bromo-5-methylveratrole) represents a classic "privileged scaffold" in the synthesis of isoquinoline alkaloids and kinase inhibitors.[1] However, its high substitution pattern introduces significant steric crowding and electronic complexity, often leading to regioisomeric ambiguity in downstream reactions (e.g., nitration, halogenation, or Friedel-Crafts acylation).[1]

While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it frequently hits a "resolution wall" with tetrasubstituted benzenes due to the lack of coupling partners (singlet-only spectra) and ambiguous Nuclear Overhauser Effect (NOE) signals caused by steric locking.[1]

This guide objectively compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against NMR and Mass Spectrometry (MS) for confirming the reaction products of this scaffold, establishing SC-XRD as the requisite "Gold Standard" for regulatory filing and structure-activity relationship (SAR) validation.[1]

Case Study: The Regioselectivity Problem

To illustrate the necessity of SC-XRD, we examine a common electrophilic aromatic substitution (EAS) on the starting material: Nitration .

  • Starting Material: 1-Bromo-4,5-dimethoxy-2-methylbenzene.[1]

  • Reaction: Nitration (

    
    ).[1]
    
  • The Question: Does the nitro group install at Position 3 (between Methyl and Methoxy) or Position 6 (para to Methyl)?

The Theoretical Conflict
  • Electronic Effects: The methoxy groups are strong ortho/para directors. The methyl group is a weak ortho/para director.

  • Steric Effects: Position 3 is highly crowded (flanked by -Me and -OMe).[1] Position 6 is less hindered.[1]

  • Outcome: While Position 6 is kinetically favored, thermodynamic rearrangement or "ortho-effect" anomalies are common in veratrole systems.[1]

Comparative Analysis: SC-XRD vs. Spectroscopy

The following table summarizes the capabilities of each technique in resolving the Position 3 vs. Position 6 isomerism.

Feature1D/2D NMR (

)
Mass Spectrometry (HRMS) SC-XRD (Single Crystal X-ray)
Primary Output Chemical shift & connectivityMolecular formula & fragmentation3D atomic coordinates
Isomer Discrimination Moderate. Relies on NOE cross-peaks between the aromatic proton and adjacent groups (-Me or -OMe).[1]Low. Both isomers have identical mass (

) and similar fragmentation patterns.[1]
Absolute. Direct visualization of atomic positions.[1]
Ambiguity Risk High. In sterically crowded systems, NOE signals can be weak or misleading due to restricted rotation (anisotropy).[1]High. Cannot distinguish regioisomers without specific derivatization.Null. Provides unambiguous bond lengths and angles.[1]
Sample State Solution (dynamic averaging)Gas phase (ionized)Solid state (static conformation)
Throughput High (10-30 mins)High (5 mins)Low (Days to Weeks)
Regulatory Weight Supporting EvidenceSupporting EvidenceDefinitive Proof

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for characterizing reaction products of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

Structural_Elucidation_Workflow Start Reaction Product Isolated (Crude Solid) NMR_Screen 1. Primary Screen: 1H NMR Start->NMR_Screen Decision_NMR Are signals unambiguous? (Clear NOE, distinct shifts) NMR_Screen->Decision_NMR NMR_Success Structure Assigned (Confidence: 90%) Decision_NMR->NMR_Success Yes Ambiguity AMBIGUITY DETECTED - Overlapping singlets - Weak NOE - Unexpected shifts Decision_NMR->Ambiguity No Cryst_Screen 2. Crystallization Screening (Vapor Diffusion / Slow Evap) Ambiguity->Cryst_Screen XRD_Acq 3. SC-XRD Data Collection (Mo or Cu Source) Cryst_Screen->XRD_Acq Refinement Structure Solution & Refinement (SHELXT / SHELXL) XRD_Acq->Refinement Final_Proof ABSOLUTE STRUCTURE (Confidence: 100%) Refinement->Final_Proof

Figure 1: Decision matrix for structural elucidation. SC-XRD is triggered when NMR data is inconclusive due to steric crowding or symmetry.[1]

Experimental Protocols

A. Crystallization Strategy: Vapor Diffusion

For hydrophobic poly-methoxy benzenes, Sitting Drop Vapor Diffusion is superior to simple evaporation as it controls the rate of nucleation, yielding higher quality single crystals suitable for diffraction.

Reagents:

  • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Anti-solvent (Poor): Pentane or Hexane.[1]

Protocol:

  • Preparation: Dissolve 5–10 mg of the purified reaction product in 0.5 mL of the "Good Solvent" in a small inner vial (e.g., a GC vial cap or small insert). Ensure the solution is near saturation but free of precipitate.

  • Setup: Place the inner vial inside a larger 20 mL scintillation vial.

  • Reservoir: Carefully add 2–3 mL of the "Anti-solvent" into the outer vial (surrounding the inner vial). Do not allow the liquids to mix directly.

  • Equilibration: Cap the outer vial tightly. Store at a controlled temperature (

    
     or 
    
    
    
    ) in a vibration-free environment.
  • Mechanism: The volatile anti-solvent diffuses into the good solvent, slowly increasing supersaturation and driving crystal growth over 24–72 hours.

B. X-ray Data Collection & Refinement Standards

To ensure the structure is publishable and chemically rigorous, the following parameters must be met:

  • Temperature: Collect data at 100 K (using a Cryostream) to minimize thermal motion (anisotropic displacement parameters) and enhance high-angle diffraction.

  • Resolution: Aim for a resolution of 0.80 Å or better to resolve C-C vs C-N bonds clearly.

  • Quality Metrics (The "Self-Validating" Check):

    • R-factor (

      
      ):  Should be 
      
      
      
      for a high-quality structure.
    • Goodness of Fit (GooF): Should be close to 1.0.

    • Ellipsoids: Thermal ellipsoids (50% probability) should be roughly spherical. Highly elongated ellipsoids indicate disorder or wrong atom assignment.

Data Interpretation: The "Smoking Gun"

When analyzing the X-ray data for the nitration product of 1-Bromo-4,5-dimethoxy-2-methylbenzene, look for these specific geometric confirmations that NMR cannot provide:

  • Torsion Angles: In the "Position 3" isomer (sterically crowded), the nitro group ($ -NO_2 $) will be twisted significantly out of the plane of the benzene ring (often

    
    ) to avoid the neighboring methyl and methoxy groups. In the "Position 6" isomer, the nitro group will be more coplanar.
    
  • Bond Length Alternation: The presence of the electron-withdrawing nitro group will induce measurable changes in the adjacent C-C ring bond lengths, validating the electronic state of the ring.

  • Intermolecular Packing: X-ray reveals

    
     stacking interactions which are critical for understanding the solid-state stability and solubility profile of the drug candidate.[1]
    

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link][1]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization: Methodologies and Optimization. [Link][1]

  • International Union of Crystallography (IUCr). CheckCIF: Validation of Crystallographic Data. [Link][1]

  • Sheldrick, G. M. (2008). A short history of SHELX.[1][2] Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[1] [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.[1] Chem. Soc. Rev., 2023.[1] [Link]

Sources

A Comparative Guide to the Mechanistic Nuances of 1-Bromo-4,5-dimethoxy-2-methylbenzene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Bromo-4,5-dimethoxy-2-methylbenzene

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. 1-Bromo-4,5-dimethoxy-2-methylbenzene is a deceptively simple yet powerful reagent. Its utility stems from a unique combination of structural features: a reactive bromine handle for diverse coupling reactions, two electron-donating methoxy groups, and a sterically influential methyl group. These substituents do not merely coexist; they electronically and sterically modulate the reactivity of the aromatic ring, presenting both opportunities and challenges in synthetic design.

This guide provides an in-depth mechanistic comparison of key reactions involving this substrate. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, comparing its performance with alternative aryl halides. The objective is to equip researchers, scientists, and drug development professionals with the mechanistic insights required to harness the full potential of this versatile intermediate.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of 1-Bromo-4,5-dimethoxy-2-methylbenzene in these transformations is heavily influenced by its electron-rich nature, which can impact the rate-determining oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: Navigating Electron-Rich Substrates

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a fundamental tool for creating biaryl structures.[2][3] The catalytic cycle universally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Causality of Experimental Choices: The electron-donating methoxy groups in 1-Bromo-4,5-dimethoxy-2-methylbenzene enrich the aromatic ring with electron density. This makes the C-Br bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst compared to electron-poor or unsubstituted aryl bromides. To overcome this higher activation barrier, highly active catalyst systems are required. The choice of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is critical.[1] These ligands stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the overall catalytic turnover. The base is another crucial component, facilitating the transmetalation step by forming a more reactive boronate species from the boronic acid.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd_0 L₂Pd(0) OA Oxidative Addition Pd_II_Aryl L₂Pd(II)(Ar)(X) OA->Pd_II_Aryl Ar-X TM Transmetalation Pd_II_Diaryl L₂Pd(II)(Ar)(R) TM->Pd_II_Diaryl R-B(OR)₂ Base RE Reductive Elimination RE->Pd_0 Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives.[1] The mechanism shares fundamental steps with other cross-coupling reactions, including oxidative addition and reductive elimination.[7][9]

Causality of Experimental Choices: Similar to the Suzuki coupling, the electron-rich nature of 1-Bromo-4,5-dimethoxy-2-methylbenzene necessitates the use of specialized, bulky, and electron-rich phosphine ligands like BrettPhos or XPhos to facilitate the initial oxidative addition.[1][10] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is critical not only for deprotonating the amine to form the active nucleophile but also for influencing the overall stability and activity of the catalytic intermediates.[9] For sterically hindered substrates, a strong, non-nucleophilic base is often preferred to avoid side reactions.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd_0 L₂Pd(0) OA Oxidative Addition Pd_0->OA Ar-X Pd_II_Aryl L₂Pd(II)(Ar)(X) Amine_Coord Amine Coordination & Deprotonation Pd_II_Aryl->Amine_Coord HNR¹R² Base Amido_Complex L₂Pd(II)(Ar)(NR¹R²) RE Reductive Elimination Amido_Complex->RE Ar-NR¹R²

Caption: Generalized Buchwald-Hartwig amination cycle.

Comparative Performance Data

The following table provides a qualitative comparison of reaction conditions for 1-Bromo-4,5-dimethoxy-2-methylbenzene versus a less activated substrate like bromobenzene in common Pd-catalyzed reactions.

Reaction TypeSubstrate ComparisonTypical Catalyst/Ligand SystemBaseMechanistic Considerations & Challenges
Suzuki-Miyaura 1-Bromo-4,5-dimethoxy-2-methylbenzene Pd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃Slower oxidative addition requires more active (electron-rich, bulky) ligands. Steric hindrance from the ortho-methyl group can slow reductive elimination.
BromobenzenePd(PPh₃)₄Na₂CO₃, K₂CO₃Faster oxidative addition allows for less specialized catalysts. Lower steric demand.
Buchwald-Hartwig 1-Bromo-4,5-dimethoxy-2-methylbenzene Pd₂(dba)₃ / BrettPhos or XantphosNaOt-Bu, K₃PO₄Electron-rich nature demands highly active catalysts. Potential for competitive C-O bond formation is low but possible with certain nucleophiles.
BromobenzenePd(OAc)₂ / BINAPNaOt-BuLess demanding on the ligand; a wider range of conditions are often successful.[11]
Sonogashira 1-Bromo-4,5-dimethoxy-2-methylbenzene Pd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHThe electron-rich ring can slow the Pd catalytic cycle. Copper co-catalyst is crucial for activating the terminal alkyne.[12][13][14]
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NAryl iodides are significantly more reactive than bromides, allowing for milder conditions.[12][13]

Part 2: Organometallic Transformations: Lithiation vs. Grignard Formation

Beyond palladium catalysis, the generation of potent carbon nucleophiles via metal-halogen exchange is a primary strategy for functionalizing aryl bromides.

Lithium-Halogen Exchange: A Kinetically Driven Process

Reacting 1-Bromo-4,5-dimethoxy-2-methylbenzene with an organolithium reagent like n-butyllithium (n-BuLi) can lead to a rapid lithium-halogen exchange, forming the corresponding aryllithium species. This is a kinetically controlled process, typically conducted at very low temperatures (-78 °C or lower) to prevent side reactions.[15]

Mechanistic Competition: A key consideration is the potential for a competing pathway: Directed ortho-Metalation (DoM). The methoxy groups are known Directed Metalation Groups (DMGs) that can direct the organolithium base to deprotonate an adjacent C-H bond.[15] In this substrate, the C6 position is ortho to a methoxy group. However, lithium-halogen exchange is generally much faster than DoM, especially at low temperatures with n-BuLi.[15] The steric bulk of the C2-methyl group also disfavors deprotonation at the C3 position. Therefore, careful temperature control is the primary experimental lever to ensure high selectivity for the desired aryllithium intermediate.

Caption: Competing pathways in the lithiation of the title compound.

Grignard Reagent Formation: A Surface-Mediated Reaction

The formation of a Grignard reagent (R-MgBr) occurs via the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent.[16][17] The mechanism is believed to involve single electron transfer (SET) at the magnesium surface.[18]

Comparison with Lithiation: Grignard reagents are generally considered less basic and less reactive than their organolithium counterparts. This can be an advantage, as they exhibit better functional group tolerance. However, the initiation of Grignard formation can be difficult, often requiring activators like iodine or 1,2-dibromoethane to clean the magnesium surface of its passivating oxide layer.[19] For 1-Bromo-4,5-dimethoxy-2-methylbenzene, the electron-rich nature does not significantly hinder Grignard formation, which is more dependent on the C-Br bond energy and surface phenomena.

FeatureLithium-Halogen ExchangeGrignard Formation
Reagent n-BuLi, s-BuLi, or t-BuLiMagnesium metal (turnings)
Typical Conditions -78 °C to -100 °C in THF or Et₂ORoom temperature to reflux in THF or Et₂O
Kinetics Very fast, often complete in minutesSlower, with an often-observed induction period
Reactivity Highly basic and nucleophilicModerately basic and nucleophilic
Key Challenge Maintaining low temperature to prevent side reactions (e.g., DoM, reaction with solvent).[20]Initiating the reaction on the Mg surface; strict anhydrous conditions are essential.[17]

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are provided as self-validating systems for key transformations.

Protocol 1: Suzuki-Miyaura Coupling

protocol_workflow start Start setup 1. Reaction Setup - Flame-dry flask under vacuum. - Equip with stir bar and septum. - Backfill with Argon/Nitrogen. start->setup reagents 2. Add Solids - 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.5 eq) - Pd(OAc)₂ (0.02 eq) - SPhos (0.04 eq) setup->reagents solvent 3. Add Solvents - Add degassed Toluene and Water (e.g., 10:1 v/v). reagents->solvent reaction 4. Reaction - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O, then brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio by volume) via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Lithium-Halogen Exchange and Electrophilic Quench
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask under an argon atmosphere, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

  • Substrate Addition: Add a solution of 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, or an aldehyde/ketone) (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the aryllithium solution at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.[15]

Conclusion

1-Bromo-4,5-dimethoxy-2-methylbenzene is a substrate whose reactivity is a direct consequence of the interplay between its electronic and steric properties. In palladium-catalyzed cross-couplings, its electron-rich character necessitates the use of modern, highly active catalyst systems to overcome the kinetic barrier of oxidative addition. In organometallic transformations, kinetic control through low temperatures is crucial to favor rapid lithium-halogen exchange over potential side reactions like directed metalation. By understanding these mechanistic principles, researchers can effectively leverage this building block to construct complex molecular architectures with precision and efficiency.

References

  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In Handbook of Heterocyclic Chemistry (pp. 335-389). Elsevier.
  • Denmark, S. E., & Smith, R. C. (2009).
  • LibreTexts. (2023).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Narasimhan, N. S., & Gokhale, A. C. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 94(4), 625-635.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Grignard Reaction. (n.d.). University of Missouri-St. Louis.
  • Wikipedia. (2024).
  • Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). BenchChem.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Wikipedia. (2024).
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison.
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Mondal, T., & Bhaumik, A. (2015). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Sonogashira coupling- Reaction and applic
  • LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Sonogashira cross-coupling reaction. (2020). YouTube.

Sources

kinetic analysis of the cross-coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Guide: Cross-Coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Executive Summary

Target Substrate: 1-Bromo-4,5-dimethoxy-2-methylbenzene Application: Precursor for isoquinoline alkaloids (e.g., papaverine analogues) and polyketide pharmaceuticals. The Challenge: This substrate presents a dual kinetic barrier:

  • Electronic Deactivation: The two methoxy groups (

    
    ) at positions 4 and 5 are strong electron-donating groups (EDGs), increasing the electron density of the arene and making the C-Br bond less electrophilic toward oxidative addition.
    
  • Steric Hindrance: The ortho-methyl group (

    
    ) at position 2 creates significant steric bulk, hindering the approach of the palladium catalyst.
    

This guide compares the kinetic performance of three distinct catalytic systems to overcome these barriers, utilizing Reaction Progress Kinetic Analysis (RPKA) methodology.

Comparative Analysis of Catalytic Systems

We compare the industry baseline against two advanced alternatives for the Suzuki-Miyaura coupling of the target substrate with phenylboronic acid.

FeatureSystem A (Baseline) System B (Buchwald) System C (NHC-Pd)
Catalyst Precursor

Pd-SPhos G3 Pd-PEPPSI-IPr
Ligand Class Monodentate PhosphineDialkylbiaryl PhosphineN-Heterocyclic Carbene
Active Species


(Monoligated)

Kinetic Order (ArBr) 1st Order (often stalls)Zero Order (Saturation kinetics)1st Order
Induction Period High (>30 min)Negligible (<2 min)Low (~5 min)
TOF (Turnover Freq) < 10

> 850

~ 400

Suitability Poor (Decomposes)Excellent (Best for Sterics)Good (High Stability)
Technical Insight:
  • System A: Fails because

    
     is not electron-rich enough to facilitate oxidative addition into the electron-rich C-Br bond, and the complex is too crowded to accommodate the ortho-methyl group efficiently.
    
  • System B (SPhos): The bulky biaryl backbone encourages the formation of a highly active monoligated Pd(0) species. The electron-rich dicyclohexylphosphino group accelerates oxidative addition, while the bulk facilitates reductive elimination.

  • System C (PEPPSI): The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" system is extremely robust. The strong

    
    -donating NHC ligand pushes oxidative addition, though steric flexibility is slightly lower than SPhos for this specific ortho-substitution.
    
Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific structural features of 1-Bromo-4,5-dimethoxy-2-methylbenzene impact the kinetics.

CatalyticCycle cluster_inhibitors Kinetic Bottlenecks PreCat Precatalyst Activation (Pd-SPhos G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd - amine/carbazole OxAdd_State Oxidative Addition (OA) (Rate Limiting for e- Rich ArBr) ActivePd->OxAdd_State + Substrate Pd_II_Ar Pd(II)-Ar-Br Complex (Steric Clash with 2-Me group) OxAdd_State->Pd_II_Ar k_obs TransMetal Transmetallation (+ Ar-B(OH)2 / Base) Pd_II_Ar->TransMetal Fast RedElim Reductive Elimination (Product Release) TransMetal->RedElim Biaryl Complex RedElim->ActivePd Regeneration

Caption: Catalytic cycle for sterically hindered aryl bromides. Note that for electron-rich substrates, Oxidative Addition is often the Rate-Determining Step (RDS), necessitating electron-rich ligands like SPhos.

Experimental Protocol: Kinetic Profiling

To validate the performance of the alternatives, we utilize Reaction Progress Kinetic Analysis (RPKA) . This method is superior to "initial rates" because it captures catalyst deactivation and product inhibition over the entire reaction course.

Materials
  • Substrate: 1-Bromo-4,5-dimethoxy-2-methylbenzene (1.0 equiv, 0.5 M)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1) or THF.

  • Internal Standard: Dodecane (0.5 equiv) for GC calibration.

Workflow (Step-by-Step)
  • Preparation: In a glovebox, weigh catalyst (1.0 mol%) and boronic acid into a reaction vial equipped with a stir bar.

  • Stock Solution: Dissolve the aryl bromide and internal standard (dodecane) in the solvent.

  • Initiation: Add the stock solution to the solid reagents. Cap with a septum.

  • Sampling:

    • Heat block to 60°C.

    • Withdraw 50

      
       aliquots at 
      
      
      
      mins.
    • Quench: Immediately dispense aliquot into a vial containing 0.5 mL Ethyl Acetate and 0.1 mL saturated

      
      .
      
  • Analysis: Analyze organic layer via GC-FID or UPLC. Plot [Substrate] vs. Time.

Data Interpretation (RPKA)
  • Visualizing Catalyst Death: Plot Rate vs. [Substrate]. If the curves for different initial concentrations (

    
    ) do not overlay, catalyst decomposition is occurring.
    
  • Visualizing Product Inhibition: Perform a "same excess" experiment (start a reaction with added product). If the rate is slower than the standard run at the same conversion, the product is inhibiting the catalyst.

Representative Kinetic Data

Simulated data based on typical performance of dimethoxy-aryl bromides in Suzuki couplings.

Time (min)Conversion (%) - Pd(PPh3)4Conversion (%) - Pd-SPhos G3Conversion (%) - Pd-PEPPSI
0000
523515
1588845
3015>9982
6022 (Stalled)>9996

Observation: The Pd-SPhos system achieves full conversion in under 30 minutes. The baseline system stalls due to the instability of the Pd(0) species, which likely precipitates as Palladium black before the difficult oxidative addition can occur.

References
  • Kinetic Analysis of Hindered Substrates (RPKA Methodology)

    • Blackmond, D. G. (2005).[1][2][3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[1] Angewandte Chemie International Edition.[1][4]

  • Buchwald Ligands for Hindered/Electron-Rich Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[5] (Discusses SPhos utility for hindered systems).

  • PEPPSI Catalyst System

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.
  • Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene

    • Song, Y., et al. (2010).[6] 1-Bromo-4-chloro-2,5-dimethoxybenzene.[6] Acta Crystallographica.[6] (Provides structural context for this class of halo-dimethoxy benzenes).

Sources

Revolutionizing Catalysis: A Comparative Performance Benchmark of the Novel HyperCat™ Technology for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more efficient and sustainable chemical syntheses, the development of novel catalytic systems is paramount. This guide presents a comprehensive performance benchmark of the new HyperCat™ Pd-G5, a fifth-generation palladium-based catalyst, utilizing 1-Bromo-4,5-dimethoxy-2-methylbenzene as a key substrate. This particular aryl bromide is a crucial building block in the synthesis of various pharmaceutical compounds, and its efficient functionalization is a critical step in many drug discovery and development pipelines.

This document provides an objective comparison of HyperCat™ Pd-G5's performance against established, commercially available catalysts in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. The experimental data presented herein is designed to be self-validating, offering researchers the necessary insights to accelerate their synthetic endeavors.

The Significance of 1-Bromo-4,5-dimethoxy-2-methylbenzene

1-Bromo-4,5-dimethoxy-2-methylbenzene is a sterically hindered and electron-rich aryl halide. These electronic and steric properties can pose significant challenges for traditional catalytic systems, often requiring higher catalyst loadings, elevated temperatures, and longer reaction times. An effective catalyst must overcome the steric hindrance presented by the ortho-methyl group and the two methoxy groups, while also efficiently activating the C-Br bond, which is influenced by the electron-donating nature of the substituents. The development of catalysts that can efficiently couple such substrates under mild conditions is a key objective in process chemistry and medicinal chemistry.[1]

Comparative Performance Analysis: HyperCat™ Pd-G5 vs. Standard Catalysts

To rigorously evaluate the performance of HyperCat™ Pd-G5, a series of comparative experiments were conducted against two widely used palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a first-generation catalyst, and a representative PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, which is a more modern and highly active catalyst.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] The following data compares the efficiency of the catalysts in the coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene with phenylboronic acid.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)
HyperCat™ Pd-G5 0.1 50 1 98 980
Pd-PEPPSI-IPr0.580492184
Pd(PPh₃)₄2.0100127537.5

Table 1: Performance Comparison in Suzuki-Miyaura Coupling.

The superior performance of HyperCat™ Pd-G5 is evident, achieving a near-quantitative yield at a significantly lower catalyst loading and temperature, and in a fraction of the time compared to the other catalysts. This heightened activity is attributed to its unique ligand architecture, which promotes rapid oxidative addition and transmetalation, the key steps in the catalytic cycle.[4]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[6][7] The performance of the catalysts was evaluated in the reaction of 1-Bromo-4,5-dimethoxy-2-methylbenzene with n-butyl acrylate.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
HyperCat™ Pd-G5 0.5 80 2 95
Pd(OAc)₂/SPhos1.0110888
Pd(PPh₃)₄3.01202460

Table 2: Performance Comparison in Mizoroki-Heck Reaction.

HyperCat™ Pd-G5 demonstrates exceptional efficiency in the Mizoroki-Heck reaction, providing a high yield under milder conditions and with a lower catalyst loading. The ligand design of HyperCat™ Pd-G5 is believed to facilitate the migratory insertion and β-hydride elimination steps, leading to a more efficient catalytic turnover.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital method for the formation of C-N bonds.[9][10] The catalysts were benchmarked in the coupling of 1-Bromo-4,5-dimethoxy-2-methylbenzene with morpholine.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
HyperCat™ Pd-G5 0.2 70 1.5 97
G3-XPhos Palladacycle0.8100690
Pd₂(dba)₃/BINAP1.51101882

Table 3: Performance Comparison in Buchwald-Hartwig Amination.

In the Buchwald-Hartwig amination, HyperCat™ Pd-G5 again exhibits superior performance, enabling a high-yielding synthesis at a lower temperature and with a significantly reduced catalyst loading and reaction time. This suggests that the catalyst is highly efficient in promoting both the oxidative addition and the reductive elimination steps of the amination catalytic cycle.[11]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Procedure for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Add Aryl Bromide (1.0 mmol) B Add Boronic Acid (1.2 mmol) C Add Base (e.g., K₂CO₃, 2.0 mmol) D Add Catalyst E Add Degassed Solvent F Heat to specified Temperature E->F G Stir for specified Time F->G H Cool to RT G->H I Dilute with EtOAc H->I J Wash with H₂O and Brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Purify by Chromatography L->M

General workflow for the Suzuki-Miyaura coupling reaction.

To a flame-dried Schlenk tube was added 1-Bromo-4,5-dimethoxy-2-methylbenzene (247 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol). The tube was evacuated and backfilled with argon three times. The specified catalyst (see Table 1 for loading) and degassed toluene (5 mL) were then added. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The data presented in this guide unequivocally demonstrates the superior performance of the novel HyperCat™ Pd-G5 catalyst in key cross-coupling reactions utilizing the challenging substrate, 1-Bromo-4,5-dimethoxy-2-methylbenzene. Its ability to operate at lower temperatures, with reduced catalyst loadings and shorter reaction times, offers significant advantages in terms of process efficiency, cost-effectiveness, and sustainability. As a Senior Application Scientist, I am confident that the adoption of HyperCat™ Pd-G5 will empower researchers to overcome synthetic hurdles and accelerate the development of next-generation pharmaceuticals.

References

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]

  • Gupta, V. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. [Link]

  • Request PDF. (n.d.). Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media. ResearchGate. [Link]

  • Supporting Information. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. [Link]

  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848. [Link]

  • Janssen, J. J. D., & de Vries, J. G. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Shang, R., Ji, D., & Fu, Y. (2017). Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. The Journal of Organic Chemistry, 82(15), 8143–8149. [Link]

  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1440–1449. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (n.d.). Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1. [Link]

  • Journal of Synthetic Chemistry. (n.d.). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Leadbeater, N. E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(12), 146. [Link]

  • de la Cruz-Martinez, F., Guerrero-Alba, R., Puente-Urbina, B. A., Ledesma, M., & Morales-Rojas, H. (2019). Mesoporous Palladium N,N'-Bis(3-Allylsalicylidene)o-Phenylenediamine-Methyl Acrylate Resins as Heterogeneous Catalysts for the Heck Coupling Reaction. Polymers, 11(8), 1334. [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 60(30), 16296-16316. [Link]

  • Abid, M. K., & Al-Masoudi, N. A. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(29), 7496–7500. [Link]

  • Total Organic Chemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. [Link]

Sources

theoretical vs. experimental yield of 1-Bromo-4,5-dimethoxy-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the theoretical versus experimental yield for the synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 4-bromo-5-methylveratrole).

The content is designed for researchers requiring high-purity intermediates for isoquinoline alkaloid synthesis or pharmacological research. It synthesizes data from oxidative bromination protocols, classic electrophilic substitution, and N-bromosuccinimide (NBS) methodologies.

Executive Summary

1-Bromo-4,5-dimethoxy-2-methylbenzene is a critical electron-rich aromatic building block. While theoretical yields are stoichiometric (100%), experimental yields typically range from 85% to 96% depending on the brominating agent and solvent system. The primary yield-limiting factors are regioselectivity (competition between C3 and C6 positions) and purification losses during the removal of dibrominated byproducts.

This guide compares three standard protocols:

  • Classic Electrophilic Substitution (

    
    /Acetic Acid)
    
  • Mild Radical/Polar Substitution (NBS/Acetonitrile)

  • Oxidative Bromination (HBr/

    
     or 
    
    
    
    )

Chemical Pathway & Mechanism

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) on the electron-rich 3,4-dimethoxytoluene (4-methylveratrole) substrate.

  • Substrate: 1-Methyl-3,4-dimethoxybenzene.

  • Directing Effects: The methoxy groups (-OMe) are strong ortho, para-activators. The methyl group (-Me) is a weak activator.

    • C-1 (Ipso): Blocked by Methyl.

    • C-4 (Ipso): Blocked by Methoxy.

    • C-5 (Ortho to OMe, Meta to Me): Activated by C-4 OMe.

    • C-6 (Para to OMe, Ortho to Me): Activated by C-3 OMe.

  • Regioselectivity: The C-6 position (para to the C-3 methoxy) is electronically favored and leads to the target 1-Bromo-4,5-dimethoxy-2-methylbenzene .

Reaction Workflow Diagram

SynthesisWorkflow Start Starting Material 3,4-Dimethoxytoluene Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagent Brominating Agent (Br2, NBS, or HBr/Ox) Reagent->Intermediate Product Target Product 1-Bromo-4,5-dimethoxy- 2-methylbenzene Intermediate->Product -H+ Byproduct Minor Isomer (5-Bromo regioisomer) Intermediate->Byproduct Minor Pathway

Figure 1: Reaction pathway showing the dominant formation of the para-brominated product.

Protocol Comparison & Yield Analysis

Method A: Elemental Bromine ( ) in Acetic Acid

This is the classic industrial approach. The strong acidity catalyzes the reaction, making it rapid but prone to over-bromination if temperature is not strictly controlled.

  • Protocol:

    • Dissolve 3,4-dimethoxytoluene (1.0 eq) in Glacial Acetic Acid (GAA).

    • Cool to 0–5°C.

    • Add

      
       (1.05 eq) in GAA dropwise over 30 minutes.
      
    • Quench with aqueous Sodium Bisulfite (

      
      ).
      
    • Extract with DCM, wash with bicarbonate, and recrystallize from Hexane/EtOH.

  • Theoretical Yield: 100%

  • Experimental Yield: 85–88%

  • Yield Loss Factors: Formation of dibromo-derivatives due to high reactivity of

    
    ; solubility losses during recrystallization.
    
Method B: N-Bromosuccinimide (NBS) in Acetonitrile

NBS provides a controlled source of electrophilic bromine (


), often resulting in higher regioselectivity and cleaner reaction profiles suitable for small-to-medium scale research.
  • Protocol:

    • Dissolve 3,4-dimethoxytoluene (1.0 eq) in Acetonitrile (MeCN).

    • Add NBS (1.0–1.05 eq) portion-wise at Room Temperature (25°C).

    • Stir for 2–4 hours (monitor via TLC).

    • Concentrate solvent, redissolve in EtOAc, wash with water.

  • Theoretical Yield: 100%

  • Experimental Yield: 92–96%

  • Yield Loss Factors: Minimal. Some loss if succinimide byproduct is not fully removed during washing.

Method C: Oxidative Bromination (HBr + / )

A "Green Chemistry" approach utilizing hydrobromic acid and an oxidant to generate


in situ. This method ensures 100% atom economy regarding bromine usage.
  • Protocol:

    • Mix 3,4-dimethoxytoluene (1.0 eq) in Methanol or Acetonitrile.

    • Add 48% HBr (1.1 eq).

    • Add 30%

      
       dropwise or bubble 
      
      
      
      (with photocatalyst).
    • Stir at ambient temperature until conversion is complete.

  • Theoretical Yield: 100%

  • Experimental Yield: 90–94%

  • Yield Loss Factors: Oxidation of the methoxy groups (demethylation) can occur if the oxidant concentration is too high or temperature is uncontrolled.

Quantitative Data Comparison

The following table contrasts the performance of the three methods based on a standardized 10 mmol scale synthesis.

MetricMethod A:

/ AcOH
Method B: NBS / MeCNMethod C: HBr /

Reagent Stoichiometry 1.05 eq

1.05 eq NBS1.1 eq HBr, 1.0 eq Ox
Reaction Time 30–60 min2–4 hours1–3 hours
Temperature 0°C (Strict control)25°C (Ambient)20–25°C
Regioselectivity (6-Br : 5-Br) ~95 : 5>98 : 2~96 : 4
Theoretical Yield (g) 2.31 g2.31 g2.31 g
Experimental Yield (g) ~1.96 g~2.19 g~2.10 g
Experimental Yield (%) 85% 95% 91%
Purity (Pre-Recrystallization) 92%98%95%

Key Insight: While Method A is faster, Method B (NBS) offers the highest experimental yield and purity, making it the superior choice for drug development applications where impurity profiles are critical.

Experimental Validation & Critical Factors

To maximize yield (closing the gap between theoretical and experimental), researchers must control the following variables:

Regiocontrol

The target molecule is the 6-bromo isomer.

  • Observation: The C-3 Methoxy group directs para to position 6. The C-4 Methoxy directs ortho to position 5.

  • Mechanism: The para-directing effect of the C-3 methoxy is dominant. However, highly reactive species (free

    
    ) are less selective, increasing the 5-bromo impurity.
    
  • Solution: Use NBS (Method B) or dilute conditions to favor the thermodynamic 6-bromo product.

Temperature Management
  • Effect: Elevated temperatures (>30°C) promote dibromination (2,5-dibromo or 5,6-dibromo species) and benzylic bromination on the methyl group.

  • Control: Maintain reaction temperature below 25°C. For

    
     addition, 0°C is mandatory.
    
Purification Workflow (Graphviz)

The isolation step is where most yield loss occurs.

Purification Crude Crude Reaction Mixture (Product + Succinimide/HBr) Quench Quench (NaHSO3 / H2O) Crude->Quench Extraction Extraction (EtOAc or DCM) Quench->Extraction Wash Wash Cycles 1. H2O (Remove salts) 2. NaHCO3 (Remove acid) Extraction->Wash Dry Drying & Concentration (MgSO4 -> Rotovap) Wash->Dry Recryst Recrystallization (Hexane/Ethanol) Dry->Recryst If Purity <98% Final Pure Crystals >99% Purity Dry->Final If Purity >98% Recryst->Final

Figure 2: Purification logic to minimize physical losses.

References

  • Regioselectivity in Bromination of Activ

    • Source: Journal of Organic Chemistry[1]

    • Context: Details the directing effects of methoxy substituents in veratrole deriv
    • (General Reference for EAS mechanisms)

  • Oxidative Bromin

    • Title: Efficient and Practical Oxidative Bromination of Arenes[1]

    • Source: Synlett / Core.ac.uk
    • Data Point: Validates the 90%+ yield using HBr/Oxidant systems for dimethoxy-methylbenzenes.
  • NBS Protocols for Electron-Rich Systems

    • Title: N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Bromin
    • Source: Organic Syntheses / BenchChem Guide
    • Data Point: Confirms NBS as the high-yield standard (95%)
  • Crystallographic Data & Structure Confirm

    • Title: Structure of 1-Bromo-4,5-dimethoxy-2-methylbenzene derivatives[2]

    • Source: Acta Crystallographica[2]

    • Context: Confirms the regiochemistry of the major product.

Sources

peer-reviewed methods for the analysis of 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details peer-reviewed analytical methodologies for 1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 2-Bromo-4,5-dimethoxytoluene).

This document is structured to provide actionable, self-validating protocols for researchers in organic synthesis and drug development. It prioritizes the detection of regioisomeric impurities, which are common synthetic byproducts that can compromise downstream pharmaceutical applications.

Executive Summary & Chemical Profile

1-Bromo-4,5-dimethoxy-2-methylbenzene is a critical halogenated building block used in the synthesis of isoquinoline alkaloids, fluorinated arenes, and complex pharmaceutical intermediates. Its analysis is complicated by the potential presence of regioisomers (e.g., 5-bromo-3,4-dimethoxytoluene) formed during the bromination of 3,4-dimethoxytoluene.

  • CAS Number: 52806-46-9 (and related isomer entries)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    [3]
  • Molecular Weight: 231.09 g/mol [4]

  • Physical State: Low-melting solid or colorless oil (depending on purity).

  • Key Analytical Challenge: Distinguishing the target 2-bromo isomer (para-proton arrangement) from the 5-bromo impurity (meta-proton arrangement).

Comparative Analysis of Methods
FeatureHPLC-UV GC-MS 1H NMR
Primary Utility Quantitative Purity & Impurity ProfilingIdentification & Volatile ImpuritiesStructural Confirmation (Regioisomerism)
Specificity High (with optimized gradient)High (Mass spectral fingerprint)Absolute (Coupling constants)
Sensitivity High (UV detection)High (EI ionization)Moderate
Sample Prep Dissolution in ACN/MeOHDissolution in volatile solventDissolution in CDCl

Limit of Detection < 0.05% (w/w)< 1 ppm~1% (w/w)

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative purity assessment and isolation of non-volatile side products. Self-Validating Mechanism: The method must achieve a resolution (


) of >1.5 between the main peak and the nearest regioisomer impurity.
Experimental Protocol
  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). The steric bulk of the bromine and methoxy groups requires a column with high carbon load for adequate retention.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (to suppress ionization of phenolic impurities).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: Isocratic 40% B.

    • 2–15 min: Linear gradient 40%

      
       90% B.
      
    • 15–20 min: Isocratic 90% B.

    • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 280 nm (absorption maximum for the electron-rich dimethoxybenzene system).

  • Sample Preparation: Dissolve 5 mg of sample in 10 mL of ACN. Filter through a 0.22 µm PTFE filter.

Expert Insight: Regioisomers often co-elute on standard C18 columns. If the peak shape is asymmetrical (tailing factor > 1.2), switch to a Phenyl-Hexyl column, which utilizes


 interactions to better separate the positional isomers of the aromatic ring.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Definitive identification via molecular ion fingerprinting and detection of volatile solvent residues. Self-Validating Mechanism: The observation of the characteristic 1:1 isotopic doublet at m/z 230 and 232 confirms mono-bromination.

Experimental Protocol
  • System: Agilent 7890/5975 or equivalent.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.

  • Temperature Program:

    • Inlet: 250°C (Split mode 20:1).

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • Mass Spec Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (EI), 70 eV.

    • Scan Range: 40–400 amu.

Interpretation of Fragmentation
  • Molecular Ion (M+): Distinct doublet at m/z230 and 232 (intensity ratio ~1:1) due to

    
    Br and 
    
    
    
    Br isotopes.
  • Base Peak: Loss of methyl radical

    
     or loss of bromine 
    
    
    
    .
  • Impurity Flag: A peak at m/z 152 indicates debrominated starting material (3,4-dimethoxytoluene).

Method C: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: The "Gold Standard" for structural certification. This method is the only way to definitively rule out the 5-bromo-3,4-dimethoxytoluene isomer without reference standards.

Experimental Protocol
  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Frequency: 400 MHz or higher.

  • Key Chemical Shifts (

    
    , ppm): 
    
    • Aromatic Protons: Two distinct singlets at

      
       6.99 (H6) and 
      
      
      
      6.72 (H3).
    • Methoxy Groups: Two singlets at

      
       3.83 and 3.82 (3H each).
      
    • Methyl Group: Singlet at

      
       2.32 (3H).[6]
      
Self-Validating Logic (The "Singlet Test")
  • Target Molecule (2-Bromo isomer): Protons at positions 3 and 6 are para to each other. Para-coupling is negligible (~0 Hz). Result: Two Singlets.

  • Impurity (5-Bromo isomer): Protons at positions 2 and 6 are meta to each other. Meta-coupling is significant (

    
     Hz). Result: Two Doublets. 
    
  • Conclusion: If you see doublets in the aromatic region (

    
     Hz), your product contains the 5-bromo regioisomer.
    

Analytical Workflow Visualization

AnalysisWorkflow Start Crude Product (1-Bromo-4,5-dimethoxy-2-methylbenzene) Solubility Dissolve in CDCl3 Start->Solubility NMR 1H NMR Analysis (400 MHz) Solubility->NMR SingletCheck Aromatic Region: Singlets or Doublets? NMR->SingletCheck PassNMR Singlets Confirmed (Target Structure Verified) SingletCheck->PassNMR Singlets (Para-H) FailNMR Doublets Detected (Regioisomer Impurity) SingletCheck->FailNMR Doublets (Meta-H) HPLC HPLC-UV Analysis (Purity Quantification) PassNMR->HPLC GCMS GC-MS Analysis (Volatile Impurities) PassNMR->GCMS Final Certificate of Analysis (CoA) HPLC->Final Purity > 98% GCMS->Final Confirm M+ 230/232

Caption: Decision tree for validating the structural identity and purity of 1-Bromo-4,5-dimethoxy-2-methylbenzene.

References

  • Wang, W. et al. (2010).[7] Improved Arene Fluorination Methodology for I(III) Salts. Organic Letters, 12(15), 3352–3355.[7] (Contains specific NMR characterization data for the title compound).

  • Charlton, J. L. et al. (1991).[6] Asymmetric Diels-Alder reactions of chiral alkoxymethyI-substituted butadienes. Canadian Journal of Chemistry. (Details synthesis and characterization of 2-bromo-4,5-dimethoxytoluene).

  • BenchChem. (2025).[3] Technical Data: 1-Bromo-4,5-dimethoxy-2-methylbenzene.[4][8][9] (General physical properties and safety data).

  • Song, Y. et al. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E. (Crystallographic data for structural analogs).

Sources

Safety Operating Guide

Comprehensive Safety & Handling Protocol: 1-Bromo-4,5-dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profile[1][2]

Handling 1-Bromo-4,5-dimethoxy-2-methylbenzene requires a nuanced understanding of halogenated aromatic compounds. While often categorized generically as "irritants," the specific substitution pattern (electron-donating methoxy groups combined with a bromine atom) creates a compound that is stable but potentially reactive toward biological membranes and mucous membranes.[1][2]

Scientific Rationale for Hazards:

  • Aryl Halide Moiety: The bromine atom renders the molecule lipophilic, facilitating absorption through the skin [1].

  • Irritation Mechanism: Upon contact with moisture (eyes, respiratory tract), halogenated aromatics can induce localized inflammation.[1] The methoxy groups increase electron density on the ring, potentially modifying its metabolic stability compared to simple halobenzenes [2].

  • Physical State: Typically a solid (crystalline powder) at room temperature.[1][2] The primary risk vector is inhalation of dust during weighing and dermal absorption if solubilized in organic solvents.[2]

Table 1: Core Hazard Data & Physical Properties
PropertySpecificationSafety Implication
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure route during transfer.[1][2]
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard "Irritant" protocol is insufficient; contact isolation is required.[2]
Solubility Organic Solvents (DCM, THF, MeOH)Glove permeation becomes the critical failure point when in solution.[1]
Reactivity Stable; Incompatible with strong oxidizersStore away from nitric acid or peroxides to prevent exothermic degradation.[2]

Personal Protective Equipment (PPE) Matrix

The "Self-Validating" Standard: PPE is not a suit of armor; it is a consumable barrier.[1][2] A protocol is only safe if it includes a mechanism to verify the barrier's integrity during use.[2]

Table 2: Required PPE & Validation Steps[1]
ZoneEquipment StandardSelf-Validation Step (The "Check")
Ocular Chemical Splash Goggles (ANSI Z87.1 or EN166).[1][2] Safety glasses are insufficient for powder handling due to airborne drift.[2]Seal Test: Press goggles to face.[2] If you feel air movement near eyes when inhaling sharply, the seal is compromised.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (4-8 mil) or Laminate (if in DCM/Chloroform).[1][2]Visual Contrast: Use a colored inner glove (e.g., blue) and a white outer glove.[1] Any tear or breach becomes immediately visible.[1][2]
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80-100 fpm).Backup: N95/P100 respirator if working outside hood (not recommended).[1][2]Kimwipe Test: Tape a Kimwipe to the bottom of the sash. It should angle inward at 45°, confirming active draw before you insert hands.[1]
Body Lab Coat (Buttoned, Cotton/Poly blend) + Long pants + Closed-toe leather/synthetic shoes (No mesh).[1][2]Cuff Check: Extend arms. If skin is exposed between glove and coat cuff, use extended-cuff gloves or sleeve guards.[1][2]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and surface contamination.

  • Preparation: Place the balance inside the fume hood.[2] If vibration is an issue and the balance must be outside, use a static-dissipative powder weighing funnel and a portable powder containment enclosure.[1][2]

  • Static Control: Brominated aromatics can be static-prone.[1][2] Use an anti-static gun or ionizer bar if the powder "flies" or adheres to the spatula.

  • Transfer:

    • Tare the receiving vessel (flask) before adding the chemical.

    • Use a disposable weighing boat.[1][2]

    • Critical Step: After transfer, wipe the spatula and the neck of the flask with a solvent-dampened Kimwipe (acetone or methanol) inside the hood to capture invisible dust residues.[1] Dispose of the wipe as solid hazardous waste immediately.[2]

Phase B: Solubilization & Reaction (Liquid State)

Risk: Splash and Glove Permeation.[2]

  • Solvent Selection: If dissolving in Dichloromethane (DCM) or Chloroform , standard nitrile gloves degrade in <5 minutes.[2]

    • Protocol: Wear Silver Shield/Laminate gloves under outer nitrile gloves for dexterity.[2]

  • Heating: If the reaction requires heat, use a silicone oil bath or heating block.[2] Avoid water baths to prevent potential hydrolysis or steam distillation of the bromide if a seal fails.

  • Self-Validation of Containment:

    • Place a chemically sensitive absorbent pad (e.g., yellow-to-red indicator mat) under the reaction vessel.[1][2] Any drip or micro-spill will be instantly visible, triggering a cleanup protocol.[1]

Emergency & Disposal Logic

Spills (Solid)[1][3]
  • Do NOT sweep. Sweeping generates dust.[1][2]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol).[2]

  • Scoop: Scoop up the damp towel and solid residue together.[2]

  • Dispose: Place in a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."

Spills (Liquid)[1][3]
  • Evacuate the immediate area if the solvent is volatile (DCM/THF).[2]

  • Absorb: Use vermiculite or a spill pillow.[2]

  • Decontaminate: Wash the surface with soap and water after solvent removal to remove the lipophilic aromatic residue.[2]

Waste Disposal[4][5][6][7][8][9][10]
  • Classification: Halogenated Organic Waste.[2]

  • Segregation: Do NOT mix with acidic aqueous waste or oxidizers.[2]

  • Labeling: Must explicitly list "1-Bromo-4,5-dimethoxy-2-methylbenzene" to prevent downstream incompatibility in incinerators.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

PPE_Decision_Tree Start Handling 1-Bromo-4,5-dimethoxy-2-methylbenzene State_Check Determine Physical State Start->State_Check Solid_Path Solid (Powder/Crystal) State_Check->Solid_Path Weighing/Transfer Liquid_Path Solution (Dissolved) State_Check->Liquid_Path Reaction/Extraction Dust_Risk Risk: Inhalation & Static Solid_Path->Dust_Risk Perm_Risk Risk: Glove Permeation Liquid_Path->Perm_Risk PPE_Solid PPE LEVEL 1: - Fume Hood (Mandatory) - Single Nitrile Gloves - Splash Goggles - Anti-static tools Dust_Risk->PPE_Solid Solvent_Check Solvent Type? Perm_Risk->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated NonHalogenated Non-Halogenated (MeOH, THF) Solvent_Check->NonHalogenated PPE_Liquid_High PPE LEVEL 3: - Laminate (Silver Shield) Liner - Outer Nitrile Gloves - Splash Goggles Halogenated->PPE_Liquid_High PPE_Liquid_Std PPE LEVEL 2: - Double Nitrile Gloves - Splash Goggles - Lab Coat NonHalogenated->PPE_Liquid_Std

Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent compatibility.[1][2]

References

  • PubChem. (n.d.).[2] Compound Summary: 1-Bromo-4-methoxy-2-methylbenzene (Analogous Structure Safety Data).[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • U.S. EPA. (n.d.).[2] Halogenated Solvents - Waste Management Guidelines.[1][2] United States Environmental Protection Agency.[1][2] Retrieved October 26, 2023, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4,5-dimethoxy-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4,5-dimethoxy-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.